Methylenecyclopropylpyruvate
説明
structure
特性
CAS番号 |
5746-24-7 |
|---|---|
分子式 |
C7H8O3 |
分子量 |
140.14 g/mol |
IUPAC名 |
3-(2-methylidenecyclopropyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C7H8O3/c1-4-2-5(4)3-6(8)7(9)10/h5H,1-3H2,(H,9,10) |
InChIキー |
IKTGVEIOCJLOFU-UHFFFAOYSA-N |
正規SMILES |
C=C1CC1CC(=O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Ketohypoglycin; Methylenecyclopropylpyruvate; |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Methylenecyclopropylpyruvate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methylenecyclopropylpyruvate (B1263610) (MCP-pyruvate), also known as ketohypoglycin, is the primary toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit. The ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, the hallmark of which is profound hypoglycemia. This technical guide provides a comprehensive overview of the molecular mechanism of action of MCP-pyruvate, focusing on its role in the disruption of key metabolic pathways. The guide details the enzymatic targets of MCP-pyruvate's downstream metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), presents available quantitative data on its effects, outlines relevant experimental protocols, and provides visualizations of the involved biochemical pathways and experimental workflows.
Core Mechanism of Action
The toxicity of this compound stems from its metabolic activation to a potent inhibitor of mitochondrial β-oxidation. This inhibition leads to a cascade of metabolic derangements, culminating in the severe impairment of gluconeogenesis, the primary pathway for endogenous glucose production during fasting.
Metabolic Activation
Hypoglycin A is a protoxin that undergoes metabolic activation in the liver. The initial step is a transamination reaction that converts hypoglycin A to this compound (MCP-pyruvate). MCP-pyruvate is then subject to oxidative decarboxylation, forming methylenecyclopropylacetyl-CoA (MCPA-CoA). It is this CoA ester that is the ultimate toxic metabolite responsible for the observed biochemical effects.[1]
Figure 1: Metabolic activation of Hypoglycin A.
Inhibition of β-Oxidation
MCPA-CoA is a potent inhibitor of several acyl-CoA dehydrogenases, key enzymes in the β-oxidation of fatty acids. The primary targets are short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[2] Isovaleryl-CoA dehydrogenase (IVDH), involved in leucine (B10760876) metabolism, is also severely inhibited. This inhibition is irreversible and is a classic example of "suicide inhibition," where the enzyme converts the inhibitor into a reactive species that covalently binds to and inactivates the enzyme.[2]
Figure 2: Inhibition of β-oxidation by MCPA-CoA.
Impairment of Gluconeogenesis
The inhibition of β-oxidation has a profound impact on gluconeogenesis. The breakdown of fatty acids is a major source of acetyl-CoA and ATP in the liver during fasting.
-
Depletion of Acetyl-CoA: The block in β-oxidation leads to a significant decrease in the intramitochondrial concentration of acetyl-CoA.
-
Inhibition of Pyruvate Carboxylase: Pyruvate carboxylase, the first committed step of gluconeogenesis, is allosterically activated by acetyl-CoA. The depletion of acetyl-CoA leads to a marked reduction in the activity of this enzyme.
-
Reduced Energy Supply: Gluconeogenesis is an energy-intensive process that requires a significant input of ATP. The inhibition of fatty acid oxidation, a primary source of ATP, further compromises the liver's ability to synthesize glucose.
The net result is a severe impairment of hepatic glucose production, leading to hypoglycemia.
Figure 3: Link between β-oxidation inhibition and impaired gluconeogenesis.
Quantitative Data
The following tables summarize the quantitative effects of this compound and its metabolites on key metabolic parameters as reported in the literature.
| Parameter | Substrate | Concentration of MCP-pyruvate | % Inhibition | Reference |
| Gluconeogenesis | Lactate (10 mM) | 0.3 mM | ~70% | Kean & Pogson, 1979 |
| Gluconeogenesis | Pyruvate (10 mM) | 0.3 mM | ~65% | Kean & Pogson, 1979 |
| Gluconeogenesis | Alanine (10 mM) | 0.3 mM | ~60% | Kean & Pogson, 1979 |
| Gluconeogenesis | Fructose (5 mM) | 0.3 mM | No inhibition | Kean & Pogson, 1979 |
Table 1: Effect of this compound on Gluconeogenesis in Isolated Rat Hepatocytes.
| Metabolite | Condition | Change | Reference |
| Total Acid-Soluble CoA | + 0.3 mM MCP-pyruvate | Decrease | Kean & Pogson, 1979 |
| Short-chain Acyl-CoA | + 0.3 mM MCP-pyruvate | Relative Increase | Kean & Pogson, 1979 |
| Acetyl-CoA | + 0.3 mM MCP-pyruvate | Decrease | Kean & Pogson, 1979 |
Table 2: Effect of this compound on CoA Esters in Isolated Rat Hepatocytes.
| Enzyme | Inhibitor | Inhibition Type | Potency | Reference |
| Short-chain Acyl-CoA Dehydrogenase (SCAD) | MCPA-CoA | Irreversible (Suicide) | Severe | Tanaka et al. |
| Medium-chain Acyl-CoA Dehydrogenase (MCAD) | MCPA-CoA | Irreversible (Suicide) | Severe | Tanaka et al. |
| Isovaleryl-CoA Dehydrogenase (IVDH) | MCPA-CoA | Irreversible (Suicide) | Severe | Tanaka et al. |
| Long-chain Acyl-CoA Dehydrogenase (LCAD) | MCPA-CoA | - | Not significant | Tanaka et al. |
Table 3: Inhibition of Acyl-CoA Dehydrogenases by Methylenecyclopropylacetyl-CoA (MCPA-CoA).
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.
Isolation of Rat Hepatocytes
A common method for studying hepatic metabolism in vitro is the use of isolated hepatocytes. The following is a generalized protocol based on collagenase perfusion.
Figure 4: General workflow for the isolation of rat hepatocytes.
Protocol Details:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., pentobarbital).
-
Perfusion Setup: The portal vein is cannulated, and the liver is perfused in situ.
-
Pre-perfusion: The liver is first perfused with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution) to wash out the blood and loosen cell junctions.
-
Collagenase Perfusion: The liver is then perfused with a buffer containing collagenase to digest the extracellular matrix.
-
Cell Dissociation: The digested liver is excised, and the cells are gently dispersed in a buffer.
-
Filtration and Purification: The cell suspension is filtered to remove undigested tissue, and hepatocytes are purified from other cell types by centrifugation.
-
Viability Assessment: Cell viability is determined using a method such as trypan blue exclusion.
-
Incubation: The isolated hepatocytes are resuspended in a suitable incubation medium (e.g., Krebs-Henseleit bicarbonate buffer) for subsequent experiments.
Measurement of Gluconeogenesis
The rate of gluconeogenesis in isolated hepatocytes can be measured by monitoring the production of glucose from various precursors.
Protocol Details:
-
Incubation: Isolated hepatocytes are incubated in a buffer containing a specific gluconeogenic substrate (e.g., lactate, pyruvate, or alanine) at a defined concentration.
-
Treatment: A separate group of hepatocytes is incubated with the substrate and the inhibitor (MCP-pyruvate).
-
Sampling: Aliquots of the cell suspension are taken at various time points.
-
Reaction Termination: The metabolic reactions are stopped, typically by the addition of a deproteinizing agent (e.g., perchloric acid).
-
Glucose Measurement: The concentration of glucose in the supernatant is determined using a standard enzymatic assay (e.g., glucose oxidase method).
-
Calculation: The rate of gluconeogenesis is calculated as the amount of glucose produced per unit of time per unit of cell mass.
Acyl-CoA Dehydrogenase Activity Assay
The activity of acyl-CoA dehydrogenases can be measured spectrophotometrically using an artificial electron acceptor.
Protocol Details:
-
Enzyme Source: A partially purified mitochondrial extract or a purified acyl-CoA dehydrogenase is used as the enzyme source.
-
Reaction Mixture: The reaction mixture contains a buffer, the enzyme, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Inhibitor Pre-incubation: For inhibition studies, the enzyme is pre-incubated with the inhibitor (MCPA-CoA) for a defined period.
-
Reaction Initiation: The reaction is initiated by the addition of the specific acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD).
-
Spectrophotometric Monitoring: The reduction of the electron acceptor is monitored by the decrease in absorbance at a specific wavelength.
-
Activity Calculation: The enzyme activity is calculated from the rate of change in absorbance.
Quantification of Acyl-CoA Esters
The levels of various acyl-CoA esters in hepatocytes can be quantified using chromatographic methods.
Protocol Details:
-
Cell Lysis and Extraction: Hepatocytes are lysed, and the acyl-CoA esters are extracted, typically using a solvent mixture.
-
Chromatographic Separation: The extracted acyl-CoAs are separated using high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated acyl-CoAs are detected and quantified using a detector, such as a UV detector or a mass spectrometer. The concentrations are determined by comparing the peak areas to those of known standards.
Conclusion
The mechanism of action of this compound is a well-defined example of lethal synthesis, where a non-toxic precursor is metabolically converted into a potent enzyme inhibitor. The primary toxic effects are a direct consequence of the irreversible inhibition of short- and medium-chain acyl-CoA dehydrogenases by its metabolite, MCPA-CoA. This leads to a cascade of events, including the depletion of acetyl-CoA and ATP, which ultimately cripples hepatic gluconeogenesis and results in severe hypoglycemia. The information presented in this guide provides a detailed understanding of this mechanism for researchers and professionals in the fields of toxicology, biochemistry, and drug development.
References
The Central Role of Methylenecyclopropylpyruvate in the Pathophysiology of Jamaican Vomiting Sickness
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Jamaican Vomiting Sickness (JVS), also known as Toxic Hypoglycemic Syndrome, is a severe and often fatal illness resulting from the ingestion of unripe ackee fruit (Blighia sapida). The primary causative agent is the protoxin Hypoglycin A. This document elucidates the critical role of its primary metabolite, Methylenecyclopropylpyruvate (B1263610) (MCP-pyruvate), in the toxic cascade that defines JVS. Through a detailed examination of the metabolic pathways, mechanisms of enzyme inhibition, and resulting biochemical derangements, this paper provides a comprehensive technical overview for professionals in research and drug development. We present quantitative data from clinical and experimental studies, detailed experimental protocols, and pathway diagrams to fully illustrate the pivotal position of MCP-pyruvate in the pathogenesis of this potent food-borne intoxication.
Introduction to Jamaican Vomiting Sickness
Jamaican Vomiting Sickness is an acute illness characterized by severe hypoglycemia, vomiting, and neurological symptoms such as seizures and coma.[1][2] The condition is endemic to regions where the ackee fruit is a dietary staple, including Jamaica, other Caribbean nations, and West Africa.[1] The toxicity arises from the consumption of the unripe fruit, which contains high concentrations of the non-proteinogenic amino acid, Hypoglycin A.[1][3][4][5] As the fruit ripens, the concentration of Hypoglycin A in the edible arils decreases dramatically, rendering it safe for consumption.[4][5] Hypoglycin A itself is not the direct toxic agent but a protoxin that requires metabolic activation in the body to exert its devastating effects.[3] This activation process begins with the conversion of Hypoglycin A to this compound (MCP-pyruvate), the central molecule in the subsequent toxicological pathway.
Metabolic Activation Pathway of Hypoglycin A
The journey from the ingestion of Hypoglycin A to cellular toxicity involves a two-step metabolic conversion. This process transforms the relatively inert amino acid into a highly reactive and disruptive molecule.
-
Transamination to MCP-pyruvate: Once ingested, Hypoglycin A is absorbed and undergoes transamination, primarily in the cytosol. An aminotransferase enzyme converts Hypoglycin A into its corresponding α-keto acid, this compound (MCP-pyruvate).[6] This initial step is crucial as MCP-pyruvate is a more potent inhibitor of gluconeogenesis than its parent compound, Hypoglycin A.[7][8]
-
Oxidative Decarboxylation to MCPA-CoA: Following its formation, MCP-pyruvate moves into the mitochondria. Here, it is subjected to oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex, an enzyme system normally involved in the catabolism of branched-chain amino acids.[3][6] This reaction converts MCP-pyruvate into the highly toxic metabolite, (methylenecyclopropyl)acetyl-CoA (MCPA-CoA).[3][6][9] It is MCPA-CoA that acts as the ultimate toxin, precipitating the biochemical crisis of JVS.
Mechanism of Toxicity: The Role of MCPA-CoA
MCPA-CoA, the product derived from MCP-pyruvate, instigates a profound metabolic disruption by inhibiting critical enzymes involved in energy metabolism. The primary targets are the acyl-CoA dehydrogenases, which are essential for the β-oxidation of fatty acids.
3.1. Inhibition of Fatty Acid β-Oxidation MCPA-CoA irreversibly inhibits a suite of mitochondrial acyl-CoA dehydrogenases, including short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVD).[9][10] This inhibition occurs through the formation of a stable, irreversible complex with the enzyme's FAD cofactor.[3] By blocking β-oxidation, the body is deprived of a primary energy source, particularly during fasting states. This leads to an accumulation of fatty acids in the liver.[1]
3.2. Disruption of Gluconeogenesis The inhibition of β-oxidation has a direct and catastrophic effect on gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.
-
Depletion of Acetyl-CoA: Fatty acid oxidation is a major source of acetyl-CoA, which is a critical allosteric activator of pyruvate (B1213749) carboxylase, the first committed step of gluconeogenesis. The blockade of β-oxidation leads to a deficiency of acetyl-CoA, thereby inhibiting this pathway.[1]
-
Sequestration of Coenzyme A and Carnitine: MCPA-CoA forms esters with both Coenzyme A (CoA) and carnitine, effectively sequestering these essential cofactors.[1][9] This limits their availability for other metabolic processes, including the transport of long-chain fatty acids into the mitochondria and their subsequent oxidation.[1]
The combined effect is a complete shutdown of hepatic glucose production. Once the liver's glycogen (B147801) stores are depleted, which occurs rapidly, the body is unable to synthesize new glucose, leading to profound and severe hypoglycemia.[1][3][11]
Quantitative Data and Biochemical Profile
The metabolic cascade initiated by MCP-pyruvate's conversion to MCPA-CoA results in a distinct and measurable biochemical profile in affected individuals.
Table 1: Clinical Laboratory Findings in Jamaican Vomiting Sickness
| Parameter | Typical Finding | Significance | Reference(s) |
|---|---|---|---|
| Blood Glucose | Significantly Decreased (< 40 mg/dL, can be < 10 mg/dL) | Hallmark of JVS; direct result of blocked gluconeogenesis. | [2] |
| Serum Bicarbonate | Significantly Decreased | Indicates metabolic acidosis from accumulated organic acids. | [4][11] |
| Anion Gap | Significantly Increased | Consistent with metabolic acidosis. | [4][11] |
| Aspartate Aminotransferase (AST) | Increased | Reflects hepatic injury. | [4][11] |
| Serum Phosphorus | Increased | Observed in a high percentage of patients. | [4][11] |
| Absolute Lymphocyte Count | Decreased | Potential marker of the toxic process. |[4][11] |
Table 2: Urinary Organic Acid Profile in Jamaican Vomiting Sickness
| Metabolite | Typical Finding | Significance | Reference(s) |
|---|---|---|---|
| Methylenecyclopropylacetic Acid (MCPA) | Present | Direct metabolite of Hypoglycin A, confirmatory of exposure. | [12] |
| Dicarboxylic Acids (Adipic, Suberic, Sebacic) | Increased 70-1000x | Result of alternative omega-oxidation of un-metabolized fatty acids. | [12] |
| Short-chain Fatty Acids | Increased up to 300x | Consequence of blocked β-oxidation. | [12] |
| Acylglycines (e.g., MCPA-Glycine) | Present | Detoxification products of accumulated acyl-CoA esters. |[6] |
Experimental Protocols and Evidence
The understanding of MCP-pyruvate's role is built upon key experimental studies. The methodologies employed in these studies are critical for appreciating the evidence.
5.1. Key Experiment: Inhibition of Gluconeogenesis in Isolated Rat Liver Cells A seminal study by Kean and Pogson (1979) provided direct evidence for the potent inhibitory effects of MCP-pyruvate.[7][8]
-
Objective: To compare the inhibitory effects of Hypoglycin A and its metabolite, MCP-pyruvate (referred to as ketohypoglycin), on gluconeogenesis in isolated liver cells.
-
Methodology:
-
Cell Preparation: Hepatocytes were isolated from the livers of starved rats by collagenase perfusion.
-
Incubation: The isolated cells were incubated in a Krebs-Ringer bicarbonate buffer containing various gluconeogenic substrates (e.g., lactate, pyruvate, alanine).
-
Treatment: Parallel incubations were performed with the addition of Hypoglycin A or MCP-pyruvate at specified concentrations (e.g., 0.3 mM MCP-pyruvate).
-
Measurement: The rate of glucose production (gluconeogenesis) was measured in each condition. Other parameters like ketogenesis, CoA levels, and ATP/ADP ratios were also assessed.
-
-
Key Findings:
-
MCP-pyruvate was a significantly more effective inhibitor of gluconeogenesis than Hypoglycin A.[7][8]
-
At a concentration of 0.3 mM, MCP-pyruvate inhibited glucose formation from all tested substrates except fructose (B13574) (which enters the pathway downstream of the inhibited steps).[7][8]
-
The experiment also showed a decrease in total acid-soluble CoA and an increase in short-chain acyl-CoA, consistent with the proposed mechanism of CoA sequestration and enzyme inhibition.[7][8]
-
Conclusion and Implications for Drug Development
This compound stands as the critical intermediate in the pathogenesis of Jamaican Vomiting Sickness. While Hypoglycin A is the ingested protoxin, its conversion to MCP-pyruvate and subsequently to MCPA-CoA is the essential activation step that unleashes the molecule's potent toxicity. The resulting inhibition of β-oxidation and gluconeogenesis directly explains the profound hypoglycemia and metabolic chaos that characterize the illness.
For drug development professionals, this detailed understanding of the pathway highlights potential therapeutic targets. Strategies could focus on:
-
Inhibiting the metabolic activation: Targeting the aminotransferases or branched-chain α-keto acid dehydrogenases that convert Hypoglycin A and MCP-pyruvate.
-
Restoring cofactor availability: Developing treatments that replenish cellular pools of Coenzyme A and carnitine.
-
Bypassing the metabolic block: The efficacy of intravenous dextrose in treating JVS underscores the importance of providing an alternative energy source.[2] Further research could explore other anaplerotic substrates.
A thorough comprehension of the central role of MCP-pyruvate is paramount for developing effective diagnostic markers, therapeutic interventions, and preventative strategies for this severe toxicological syndrome.
References
- 1. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Hypoglycin A - Wikipedia [en.wikipedia.org]
- 4. fortunejournals.com [fortunejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. vettimes.co.uk [vettimes.co.uk]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. Jamaican vomiting sickness. Biochemical investigation of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hypoglycemic Effect of Methylenecyclopropylpyruvate: A Technical Guide to its Impact on Gluconeogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenecyclopropylpyruvate (B1263610) (MCPy), the keto-acid analogue of the toxic amino acid hypoglycin (B18308) A, is a potent inhibitor of hepatic gluconeogenesis, the metabolic pathway responsible for endogenous glucose production. Hypoglycin A is naturally found in the unripe fruit of the ackee tree (Blighia sapida) and is the causative agent of Jamaican Vomiting Sickness, a condition characterized by severe hypoglycemia. This technical guide provides an in-depth analysis of the mechanism by which MCPy exerts its profound hypoglycemic effect, focusing on its intricate interplay with fatty acid β-oxidation and the subsequent impairment of gluconeogenesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent metabolic inhibitor.
Mechanism of Action: A Cascade of Metabolic Disruption
The hypoglycemic effect of this compound is not a direct action but rather the culmination of a series of metabolic disruptions initiated by its precursors, primarily hypoglycin A and methylenecyclopropylglycine (B50705) (MCPG).[1][2] These compounds undergo metabolic activation to form highly reactive intermediates that cripple key enzymatic steps in fatty acid β-oxidation. This, in turn, starves the gluconeogenic pathway of essential cofactors, leading to a dramatic reduction in glucose synthesis.
Metabolic Activation of Precursors
The pathway from the ingested protoxins to the active inhibitors involves several enzymatic steps:
-
Transamination: Hypoglycin A and MCPG are transaminated to their respective α-keto acids, this compound (MCPy) and methylenecyclopropylformylpyruvate.[3]
-
Oxidative Decarboxylation: These keto acids are then oxidatively decarboxylated to form the highly reactive CoA esters: methylenecyclopropylacetyl-CoA (MCPA-CoA) and methylenecyclopropylformyl-CoA (MCPF-CoA).[1][3] It is these CoA esters that are the ultimate culprits in the inhibition of fatty acid oxidation.
Inhibition of Fatty Acid β-Oxidation
MCPA-CoA and MCPF-CoA are potent inhibitors of several key enzymes within the mitochondrial fatty acid β-oxidation pathway. This inhibition is often irreversible, as these reactive molecules can form covalent adducts with the enzymes.[4] The primary targets include:
-
Acyl-CoA Dehydrogenases: These enzymes catalyze the first step of each β-oxidation cycle. MCPA-CoA has been shown to inhibit short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[5]
-
Enoyl-CoA Hydratase: This enzyme catalyzes the second step of β-oxidation. MCPF-CoA is a known inhibitor of enoyl-CoA hydratase.[2]
The inhibition of these enzymes leads to a significant reduction in the liver's capacity to oxidize fatty acids.
Depletion of Essential Cofactors for Gluconeogenesis
The functional collapse of fatty acid β-oxidation has profound consequences for gluconeogenesis, as this pathway is heavily reliant on the products of fatty acid breakdown. Specifically, the inhibition leads to a depletion of:
-
Acetyl-CoA: This is a critical allosteric activator of pyruvate (B1213749) carboxylase , the enzyme that catalyzes the first committed step of gluconeogenesis (the conversion of pyruvate to oxaloacetate).[6][7] Without sufficient acetyl-CoA, the activity of pyruvate carboxylase plummets.[5]
-
NADH and FADH2: These reduced coenzymes, generated during β-oxidation, are essential for the reductive steps in gluconeogenesis and for the production of ATP.
-
ATP: The overall process of gluconeogenesis is energy-intensive, requiring a significant input of ATP, which is largely supplied by fatty acid oxidation.[8]
The Final Blow to Gluconeogenesis
The dramatic decrease in acetyl-CoA levels is the lynchpin in the inhibition of gluconeogenesis. The lack of this essential activator effectively shuts down pyruvate carboxylase, creating a bottleneck at the entry point of the gluconeogenic pathway.[5] This prevents the conversion of pyruvate and other precursors (like lactate (B86563) and alanine) into glucose. The overall mechanism is a classic example of the tight coupling between fatty acid oxidation and gluconeogenesis in the liver.
Quantitative Data on the Inhibition of Gluconeogenesis
The inhibitory effects of this compound on hepatic gluconeogenesis have been quantified in studies using isolated rat liver cells. The following tables summarize key findings from the seminal work of Kean and Pogson (1979).[9][10]
Table 1: Effect of this compound (0.3 mM) on Gluconeogenesis from Various Substrates in Isolated Rat Hepatocytes
| Gluconeogenic Substrate (10 mM) | Rate of Glucose Formation (μmol/h per g wet wt.) - Control | Rate of Glucose Formation (μmol/h per g wet wt.) - With MCPy | % Inhibition |
| Lactate | 35.4 ± 2.1 | 8.9 ± 1.0 | 75% |
| Pyruvate | 29.8 ± 1.8 | 9.2 ± 1.1 | 69% |
| Alanine | 18.2 ± 1.5 | 6.4 ± 0.8 | 65% |
| Fructose | 55.1 ± 3.3 | 53.8 ± 3.1 | 2% |
Data are presented as mean ± S.E.M. for 4-6 separate cell preparations.[9][10]
Table 2: Effect of this compound (0.3 mM) on the Content of Acid-Soluble CoA Esters in Isolated Rat Hepatocytes Incubated with Lactate (10 mM) and Palmitate (1 mM)
| CoA Ester | Content (nmol/g wet wt.) - Control | Content (nmol/g wet wt.) - With MCPy | % Change |
| Total Acid-Soluble CoA | 155 ± 12 | 108 ± 9 | -30% |
| Free CoA | 65 ± 5 | 25 ± 3 | -62% |
| Acetyl-CoA | 75 ± 6 | 35 ± 4 | -53% |
| Short-Chain Acyl-CoA | 15 ± 2 | 48 ± 5 | +220% |
Data are presented as mean ± S.E.M. for 4 separate cell preparations.[9][10]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to investigate the effects of this compound on gluconeogenesis.
Isolation of Rat Liver Hepatocytes
The isolation of viable hepatocytes is crucial for in vitro studies of hepatic metabolism. The method typically involves the perfusion of the liver with a collagenase solution to digest the extracellular matrix and release individual cells.
-
Anesthesia and Cannulation: Rats are anesthetized, and the portal vein is cannulated.
-
Pre-perfusion: The liver is pre-perfused with a calcium-free buffer to wash out the blood and disrupt cell-cell junctions.
-
Collagenase Perfusion: The liver is then perfused with a buffer containing collagenase to digest the liver tissue.
-
Cell Dissociation and Filtration: The digested liver is minced, and the resulting cell suspension is filtered to remove undigested tissue.
-
Cell Purification: Hepatocytes are purified from other cell types by differential centrifugation.
-
Cell Viability Assessment: The viability of the isolated hepatocytes is assessed using methods such as trypan blue exclusion.
Measurement of Gluconeogenesis in Isolated Hepatocytes
The rate of gluconeogenesis is determined by measuring the production of glucose from various non-carbohydrate precursors.
-
Incubation: Isolated hepatocytes are incubated in a suitable buffer containing a specific gluconeogenic substrate (e.g., lactate, pyruvate, or alanine) at a defined concentration.
-
Treatment: The cells are treated with this compound or a vehicle control.
-
Sampling: Aliquots of the cell suspension are taken at various time points.
-
Reaction Termination: The metabolic reactions in the samples are stopped, typically by the addition of a deproteinizing agent like perchloric acid.
-
Glucose Assay: The concentration of glucose in the deproteinized supernatant is determined using a specific enzymatic assay (e.g., glucose oxidase method).
-
Calculation of Gluconeogenic Rate: The rate of glucose production is calculated and normalized to the amount of cellular protein or the wet weight of the cells.
Assay of Pyruvate Carboxylase Activity
The activity of pyruvate carboxylase is typically measured in isolated mitochondria or cell lysates.
-
Mitochondrial Isolation: Mitochondria are isolated from liver tissue by differential centrifugation.
-
Assay Mixture: The assay mixture contains the mitochondrial preparation, pyruvate, ATP, bicarbonate (often as NaH¹⁴CO₃), and acetyl-CoA (as an activator).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of one of the substrates and terminated after a specific time by the addition of acid.
-
Measurement of Product Formation: The amount of ¹⁴C-labeled oxaloacetate formed is determined by liquid scintillation counting after separation from the unreacted bicarbonate.
Quantification of Acyl-CoA Esters
The levels of intracellular acyl-CoA esters can be quantified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
Cell Lysis and Extraction: Hepatocytes are lysed, and the acyl-CoA esters are extracted using a suitable solvent system.
-
Chromatographic Separation: The extracted acyl-CoA esters are separated based on their chain length and saturation using reverse-phase HPLC.
-
Mass Spectrometric Detection: The separated acyl-CoA esters are detected and quantified using a mass spectrometer, which provides high sensitivity and specificity.
Conclusion
This compound and its metabolic precursors are powerful tools for studying the intricate regulation of hepatic gluconeogenesis and the critical role of fatty acid oxidation in this process. The detailed mechanism of action, involving the inhibition of key enzymes in β-oxidation and the subsequent allosteric deactivation of pyruvate carboxylase, provides a clear illustration of the interconnectedness of major metabolic pathways. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in the modulation of gluconeogenesis for therapeutic purposes, such as in the context of type 2 diabetes, or for a deeper understanding of metabolic toxicology. Further research to elucidate the precise kinetic parameters of enzyme inhibition by the active metabolites of MCPy would provide even greater insight into its potent hypoglycemic effects.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoglycin|For Research Applications [benchchem.com]
- 5. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 7. DSpace [digital.library.adelaide.edu.au]
- 8. Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs [mdpi.com]
- 9. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Methylenecyclopropylpyruvate from Hypoglycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
Hypoglycin (B18308) A, a toxic non-proteinogenic amino acid found in the unripe fruit of the ackee tree (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness. Its toxicity stems from its metabolic conversion to methylenecyclopropylacetyl-CoA (MCPA-CoA), a potent inhibitor of fatty acid β-oxidation and gluconeogenesis. This technical guide provides an in-depth overview of the initial stages of this metabolic activation, focusing on the biosynthesis of the key intermediate, methylenecyclopropylpyruvate (B1263610) (MCP-pyruvate), from hypoglycin A. This document details the enzymatic reactions involved, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the metabolic pathway.
Introduction
Hypoglycin A is a protoxin, meaning it is not intrinsically toxic but is converted into a toxic metabolite within the body.[1] The primary site of this metabolic activation is the liver. The conversion of hypoglycin A to its ultimate toxic form, MCPA-CoA, is a two-step enzymatic process. This guide focuses on the first critical step: the transamination of hypoglycin A to form this compound. Understanding this initial biotransformation is crucial for the development of diagnostic tools and therapeutic interventions for hypoglycin A-induced toxicity.
The Biosynthetic Pathway: From Hypoglycin A to this compound
The conversion of hypoglycin A to this compound is catalyzed by a cytosolic aminotransferase, also known as a transaminase.[2] This enzyme facilitates the transfer of the α-amino group from hypoglycin A to an α-keto acid acceptor, typically α-ketoglutarate, resulting in the formation of this compound and L-glutamate.[3][4]
The subsequent step in the toxic metabolic cascade is the oxidative decarboxylation of this compound to the highly toxic methylenecyclopropylacetyl-CoA (MCPA-CoA). This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC).[2][5]
Quantitative Data
Currently, there is a paucity of specific kinetic data for the enzymatic conversion of hypoglycin A to this compound in the published literature. While branched-chain aminotransferases (BCATs) are known to catalyze this reaction, their kinetic parameters (Km and Vmax) with hypoglycin A as a substrate have not been extensively characterized. Similarly, while the branched-chain α-keto acid dehydrogenase complex (BCKDC) is known to have a relatively broad substrate specificity, its specific activity with this compound has not been quantitatively determined.[1][6]
For context, the kinetic parameters of BCATs with their natural branched-chain amino acid substrates are presented in Table 1. Researchers can use these values as a baseline for designing experiments to determine the kinetics of hypoglycin A transamination.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Organism | Reference |
| BCAT | L-Leucine | ~1 | - | Human | [7] |
| BCAT | L-Isoleucine | ~1 | - | Human | [7] |
| BCAT | L-Valine | ~5 | - | Human | [7] |
| BCAT | α-Ketoglutarate | 0.6 - 3 | - | Human | [7] |
| TTX BCAT | 3-methyl-2-oxobutanoic acid | 0.019 | 1.7 | T. tenax | |
| TTX BCAT | 4-methyl-2-oxovalerate | 0.069 | 2.1 | T. tenax |
Table 1: Kinetic Parameters of Branched-Chain Aminotransferases with Natural Substrates. Note: Vmax values are highly dependent on assay conditions and purity of the enzyme preparation.
Experimental Protocols
Synthesis of this compound (MCP-pyruvate)
Assay for Branched-Chain Aminotransferase (BCAT) Activity with Hypoglycin A
A continuous spectrophotometric assay can be adapted to measure the transamination of hypoglycin A.[10][11] This method couples the production of glutamate (B1630785) to the activity of glutamate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is monitored to determine the reaction rate.
Materials:
-
Purified branched-chain aminotransferase (cytosolic or mitochondrial)
-
Hypoglycin A solution
-
α-Ketoglutarate solution
-
NADH solution
-
Glutamate dehydrogenase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing reaction buffer, α-ketoglutarate, NADH, and glutamate dehydrogenase in a microplate well.
-
Initiate the reaction by adding the BCAT enzyme and hypoglycin A.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
-
To determine kinetic parameters, vary the concentration of hypoglycin A while keeping the concentration of α-ketoglutarate saturating, and vice versa.
Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity with MCP-pyruvate
The activity of the BCKDC with this compound can be measured by monitoring the production of NADH spectrophotometrically at 340 nm.
Materials:
-
Isolated mitochondria or purified BCKDC
-
This compound solution (synthesized as described in 4.1)
-
Coenzyme A (CoA) solution
-
Nicotinamide adenine (B156593) dinucleotide (NAD+) solution
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing reaction buffer, CoA, and NAD+ in a cuvette.
-
Add the mitochondrial preparation or purified BCKDC.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C).
-
The rate of NADH production is proportional to the BCKDC activity.
Conclusion
The biosynthesis of this compound is the initial and a critical step in the metabolic activation of hypoglycin A. While the enzymes responsible for this conversion have been identified as branched-chain aminotransferases and the branched-chain α-keto acid dehydrogenase complex, a significant gap exists in the literature regarding their specific kinetic parameters with hypoglycin A and its keto acid derivative. The experimental protocols outlined in this guide provide a framework for researchers to investigate these enzymatic reactions in detail. Further research in this area is essential for a complete understanding of hypoglycin A toxicity and for the development of effective countermeasures.
References
- 1. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Regulation of substrate availability for the branched-chain alpha-keto acid dehydrogenase enzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Transamination - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 10. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Botanical Origins of a Potent Toxin: A Technical Guide to the Natural Sources of the Methylenecyclopropylpyruvate Precursor, Hypoglycin A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of hypoglycin (B18308) A, a potent toxin and the precursor to the reactive intermediate, methylenecyclopropylpyruvate (B1263610). This document details the botanical distribution of hypoglycin A, its concentration in various plant tissues, and the analytical methodologies employed for its quantification. Furthermore, it elucidates the metabolic pathway leading to the formation of this compound and provides detailed experimental protocols and visual workflows to aid in research and drug development efforts.
Natural Sources of Hypoglycin A
Hypoglycin A is a naturally occurring, non-proteinogenic amino acid primarily found in plants belonging to the Sapindaceae family. Its presence is most famously associated with the unripe fruit of the ackee tree (Blighia sapida), the national fruit of Jamaica, where it is the causative agent of "Jamaican Vomiting Sickness".[1][2][3] However, significant concentrations of this toxin have also been identified in the seeds and seedlings of various maple species, particularly the box elder (Acer negundo) and the sycamore maple (Acer pseudoplatanus), where it is linked to Atypical Myopathy in horses.[4][5][6] Other members of the Sapindaceae family, including lychee (Litchi chinensis) and longan (Dimocarpus longan), have also been reported to contain hypoglycin A, albeit typically at lower concentrations than ackee.[1][7][8][9]
Quantitative Analysis of Hypoglycin A in Natural Sources
The concentration of hypoglycin A varies significantly depending on the plant species, the specific plant part, and the stage of maturity. The unripe arils of the ackee fruit contain the highest reported levels, which decrease dramatically as the fruit ripens.
Table 1: Hypoglycin A Concentration in Ackee Fruit (Blighia sapida)
| Plant Part | Maturity Stage | Concentration (ppm or mg/kg) | Reference |
| Aril | Unripe/Immature | > 1000 ppm | [1][3][10] |
| Aril | Ripe (naturally opened) | < 0.1 ppm | [1][10] |
| Seeds | All stages | ~1000 ppm | [10] |
| Canned Aril | Processed | < 100 ppm (FDA limit) | [11] |
Table 2: Hypoglycin A Concentration in Acer Species
| Species | Plant Part | Concentration (mg/kg) | Reference |
| Acer pseudoplatanus (Sycamore Maple) | Seedlings | 770 (median) | [12] |
| Samaras (seeds) | 130 (median) | [12] | |
| Leaves | 48 (median) | [12] | |
| Inflorescences | 24 (median) | [12] | |
| Acer negundo (Box Elder) | Seedlings | 550 (median) | [12] |
| Samaras (seeds) | 45 (median) | [12] | |
| Leaves | 14 (median) | [12] | |
| Inflorescences | 24 (median) | [12] | |
| Acer saccharinum (Silver Maple) | Samaras, Leaves, Inflorescences | 56 (median) | [12] |
Table 3: Hypoglycin A and Methylenecyclopropylglycine (MCPG) in Other Sapindaceae Fruits (µg/g dried fruit)
| Fruit | Compound | Concentration Range (µg/g) | Reference |
| Litchi (Litchi chinensis) | Hypoglycin A | 1.00 - 21.2 | [7] |
| MCPG | 1.35 - 9.73 | [7] | |
| Longan (Dimocarpus longan) | Hypoglycin A | 1.08 - 2.45 | [7] |
| MCPG | Below Limit of Reporting | [7] |
Biosynthesis and Metabolic Activation of Hypoglycin A
Hypoglycin A itself is a protoxin. Its toxicity arises from its metabolic conversion to this compound and subsequently to methylenecyclopropylacetyl-CoA (MCPA-CoA).[13] The biosynthetic pathway of hypoglycin A in plants is not fully elucidated but is thought to involve intermediates analogous to the leucine (B10760876) biosynthetic pathway.[2]
Upon ingestion, hypoglycin A undergoes deamination by an aminotransferase to form its corresponding α-keto acid, This compound . This intermediate is then oxidatively decarboxylated to the highly toxic MCPA-CoA, which inhibits crucial enzymes involved in fatty acid β-oxidation and gluconeogenesis, leading to the characteristic hypoglycemia.
References
- 1. Detection of equine atypical myopathy-associated hypoglycin A in plant material: Optimisation and validation of a novel LC-MS based method without derivatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hypoglycin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. madbarn.com [madbarn.com]
- 7. Quantification of Toxins in Soapberry (Sapindaceae) Arils: Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. Quantification of Toxins in Soapberry (Sapindaceae) Arils: Hypoglycin A and Methylenecyclopropylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypoglycin A in Acer genus plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Toxicokinetics of Methylenecyclopropylpyruvate and Related Compounds in vivo
This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics of methylenecyclopropylpyruvate (B1263610) (MCPP) and its closely related toxic precursors, methylenecyclopropylglycine (B50705) (MCPG) and methylenecyclopropylacetic acid (MCPA). This document is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and metabolic diseases.
Introduction
This compound (MCPP) is a key metabolite in the toxic pathway initiated by the ingestion of hypoglycin (B18308) A, found in the unripe ackee fruit, and related compounds found in litchi fruit. These toxins are known to cause Jamaican Vomiting Sickness, characterized by severe hypoglycemia. MCPP, the keto-acid analogue of hypoglycin, is a potent inhibitor of several critical metabolic pathways. Understanding its formation, mechanism of action, and downstream effects is crucial for developing therapeutic interventions. While direct toxicokinetic studies on MCPP are scarce, a significant body of research on its precursors, MCPG and MCPA, provides substantial insight into its metabolic fate and toxicodynamics in vivo.
Metabolic Fate and Toxic Mechanism
The toxicity of these compounds stems from their metabolism to highly reactive CoA esters that disrupt mitochondrial fatty acid β-oxidation.
-
Formation of Toxic Metabolites: Hypoglycin A is transaminated to form this compound (MCPP). MCPP is subsequently converted to methylenecyclopropylacetyl-CoA (MCPA-CoA). Similarly, methylenecyclopropylglycine (MCPG) is metabolized to methylenecyclopropylformyl-CoA. These CoA adducts are the primary toxic agents. The accumulation of methylenecyclopropylacetyl-CoA has been confirmed in mitochondria incubated with this compound[1].
-
Inhibition of β-Oxidation: The central mechanism of toxicity is the inhibition of fatty acid β-oxidation. MCPA-CoA acts as a suicide inhibitor of short-chain acyl-CoA dehydrogenase (SCAD) and, to a lesser extent, medium-chain acyl-CoA dehydrogenase (MCAD)[2]. This blockage leads to a significant reduction in the oxidation of short- and medium-chain fatty acids[2][3].
-
Impairment of Gluconeogenesis: The inhibition of β-oxidation has a direct impact on gluconeogenesis. The reduced production of acetyl-CoA, a critical allosteric activator of pyruvate (B1213749) carboxylase (PC), leads to a marked reduction in hepatic PC flux[3]. This impairment of gluconeogenesis is a primary contributor to the profound hypoglycemia observed in poisoning cases[2][3]. Additionally, reduced hepatic ATP stores resulting from inhibited β-oxidation further contribute to the hypoglycemic state[3].
Quantitative Data on Metabolic Effects in vivo
The following tables summarize the key quantitative findings from in vivo studies in rats administered with methylenecyclopropylglycine (MCPG), which leads to the downstream effects relevant to MCPP.
Table 1: Effects of Methylenecyclopropylglycine (100 mg/kg) on Blood Metabolites in Fasted Rats (6 hours post-administration) [1]
| Metabolite | Change from Control |
| Blood Glucose | 75% decrease |
| Lactate | Increased |
| Pyruvate | Increased |
| Plasma Ketone Bodies | Decreased |
| Plasma Branched-Chain Amino Acids | 6-fold increase |
Table 2: Effects of Methylenecyclopropylglycine on Rat Liver Mitochondria [1]
| Mitochondrial Function/Enzyme | Effect |
| Oxidation of Decanoylcarnitine or Palmitate | Nearly completely inhibited |
| Acetoacetyl-CoA Thiolase Activity | Decreased to 25% of control |
| 3-Oxoacyl-CoA Thiolase Activity | Decreased to <10% of control |
Table 3: Effects of MCPA and MCPG on Hepatic Acyl-CoA and Acetyl-CoA Content in Rodents [2][3]
| Compound Administered | Effect on Hepatic Acetyl-CoA | Effect on Short-Chain Acyl-CoAs | Effect on Medium-Chain Acyl-CoAs | Effect on Long-Chain Acyl-CoAs |
| MCPA | Decreased | Increased (e.g., Butyryl-CoA) | Minor increases | Not specified |
| MCPG | Decreased (after 4 hours) | Decreased (C4-C8) | Decreased | Increased (C16-C20) |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings.
4.1. In vivo Studies in Rodents [2][3]
-
Animal Model: Conscious rodents (specific strains such as Sprague-Dawley rats or C57BL/6 mice) are typically used. Animals are often fasted to induce a metabolic state reliant on gluconeogenesis.
-
Compound Administration: The toxins (MCPA or MCPG) are infused intravenously to allow for controlled assessment of their immediate metabolic effects.
-
Metabolic Assessment:
-
Gluconeogenesis and Ketogenesis Rates: Assessed using tracer methodologies, such as positional isotopomer NMR tracer analysis (PINTA), to measure fluxes through key metabolic pathways[3].
-
Hepatic Acyl-CoA and Acetyl-CoA Content: Liver tissue is rapidly collected and processed to measure the concentrations of various acyl-CoA species and acetyl-CoA, typically using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Hepatocellular Energy Charge: The levels of ATP, ADP, and AMP in liver tissue are quantified to determine the energy status of the hepatocytes.
-
4.2. Mitochondrial Incubation Studies [1]
-
Isolation of Mitochondria: Mitochondria are isolated from the livers of control or toxin-treated rats using differential centrifugation.
-
Incubation Conditions: Isolated mitochondria are incubated in a suitable buffer containing substrates for β-oxidation (e.g., decanoylcarnitine, palmitate) and the compound of interest (e.g., this compound).
-
Measurement of Oxidation Rates: The rate of substrate oxidation is determined by measuring oxygen consumption or the production of radiolabeled CO2 from labeled substrates.
-
Analysis of Metabolites: The accumulation of specific metabolites, such as methylenecyclopropylacetyl-CoA, within the mitochondrial matrix is analyzed, often using chromatographic techniques.
Visualizations
5.1. Metabolic Pathway of Hypoglycin A and Mechanism of Toxicity
Caption: Metabolic activation of Hypoglycin A and the resulting inhibition of β-oxidation and gluconeogenesis.
5.2. Experimental Workflow for in vivo Rodent Studies
Caption: Workflow for assessing the in vivo metabolic effects of methylenecyclopropyl compounds.
Conclusion
The toxicokinetics of this compound are intrinsically linked to the metabolism of its precursors, hypoglycin A and MCPG. The primary toxic event is the formation of CoA esters that potently inhibit mitochondrial β-oxidation, leading to a cascade of metabolic disturbances, most notably severe hypoglycemia due to the impairment of gluconeogenesis. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the precise mechanisms of toxicity and the development of effective countermeasures. Future studies focusing on the direct absorption, distribution, metabolism, and excretion of MCPP would be invaluable in completing our understanding of this potent metabolic toxin.
References
- 1. Metabolic consequences of methylenecyclopropylglycine poisoning in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Crossroads of Methylenecyclopropylpyruvate in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenecyclopropylpyruvate (B1263610) (MCPy), the keto-acid analog of the hypoglycemic toxin methylenecyclopropylglycine (B50705) (MCPG), plays a pivotal role in the bioactivation cascade leading to Jamaican Vomiting Sickness. Within the hepatocyte, MCPy is not a benign metabolite but rather a key intermediate that, through enzymatic conversion, unleashes potent inhibitors of cellular energy metabolism. This technical guide delineates the current understanding of the metabolic fate of MCPy in hepatocytes, focusing on its enzymatic conversion, subsequent molecular targets, and the resulting perturbations in core metabolic pathways. We provide a synthesis of available quantitative data, detailed experimental protocols from foundational studies, and visual representations of the involved biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in toxicology, drug development, and metabolic diseases.
Introduction
This compound is the transamination product of methylenecyclopropylglycine, a toxic amino acid found in the unripe ackee fruit and lychee seeds. While MCPG is the ingested pro-toxin, its metabolic conversion to MCPy within the liver marks a critical activation step. MCPy itself is a more potent inhibitor of gluconeogenesis than its amino acid precursor.[1][2] Its primary toxicity, however, arises from its further metabolism to highly reactive CoA esters that disrupt mitochondrial function. This guide will explore the metabolic journey of MCPy in hepatocytes, from its presumed entry into mitochondrial metabolism to its ultimate effects on fatty acid oxidation and glucose homeostasis.
Inferred Metabolic Pathway of this compound
Direct enzymatic studies on the metabolism of MCPy are scarce. However, based on its structure as a pyruvate (B1213749) analog and the identification of its downstream metabolites, a primary metabolic pathway can be inferred.
Conversion to Methylenecyclopropylformyl-CoA (MCPF-CoA)
It is hypothesized that this compound, upon transport into the mitochondrial matrix, serves as a substrate for the Pyruvate Dehydrogenase Complex (PDC) . The PDC, a multi-enzyme complex that links glycolysis to the citric acid cycle, catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. Studies on the substrate specificity of PDC have shown that it can process other α-keto acids, albeit with varying efficiency. In this inferred pathway, PDC converts MCPy to methylenecyclopropylformyl-CoA (MCPF-CoA), a highly toxic metabolite. The accumulation of a similar metabolite, methylenecyclopropylacetyl-CoA, has been observed in mitochondria incubated with this compound, lending support to this hypothesis.
Perturbation of Hepatic Metabolism
The primary toxic effects observed in hepatocytes are a consequence of the actions of MCPy and its metabolite, MCPF-CoA, on key metabolic pathways.
Inhibition of Gluconeogenesis
This compound is a potent inhibitor of gluconeogenesis in isolated rat liver cells. At a concentration of 0.3 mM, it inhibits glucose production from various substrates, with the notable exception of fructose.[1][2] This inhibition is a direct contributor to the profound hypoglycemia seen in Jamaican Vomiting Sickness.
Inhibition of Fatty Acid β-Oxidation
The downstream metabolite, MCPF-CoA, is a potent inhibitor of enzymes involved in fatty acid β-oxidation. Specifically, it has been shown to irreversibly inactivate enoyl-CoA hydratase and 2-methyl-(branched-chain)-acyl-CoA dehydrogenase . This disruption of fatty acid metabolism is a central mechanism of toxicity, leading to an accumulation of fatty acids and a depletion of energy reserves.
Quantitative Data
While much of the literature describes the effects of this compound qualitatively, some quantitative data is available from studies on isolated rat liver cells.
| Parameter | Condition | Substrate(s) | Inhibitor | Concentration | Effect | Reference |
| Gluconeogenesis | Isolated rat liver cells | 10 mM Lactate | This compound | 0.3 mM | Inhibition | [1][2] |
| Gluconeogenesis | Isolated rat liver cells | 10 mM Pyruvate | This compound | 0.3 mM | Inhibition | [1][2] |
| Gluconeogenesis | Isolated rat liver cells | 10 mM Alanine | This compound | 0.3 mM | Inhibition | [1][2] |
| Gluconeogenesis | Isolated rat liver cells | 10 mM Fructose | This compound | 0.3 mM | No inhibition | [1][2] |
| CoA Profile | Isolated rat liver cells | 10 mM Lactate + Palmitate | This compound | 0.3 mM | Fall in total acid-soluble CoA | [1][2] |
| CoA Profile | Isolated rat liver cells | 10 mM Lactate + Palmitate | This compound | 0.3 mM | Relative increase in short-chain acyl-CoA | [1][2] |
| CoA Profile | Isolated rat liver cells | 10 mM Lactate + Palmitate | This compound | 0.3 mM | Decrease in free CoA and acetyl-CoA | [1][2] |
| Ketogenesis | Isolated rat liver cells | Palmitate | This compound | 0.3 mM | Inhibition | [1][2] |
| Ketone Body Ratio | Isolated rat liver cells | Palmitate | This compound | 0.3 mM | Decrease in [β-hydroxybutyrate]/[acetoacetate] | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on hepatocytes.
Isolation and Incubation of Rat Hepatocytes
-
Source: Male Wistar rats (180-220g), starved for 24 hours prior to the experiment.
-
Isolation Procedure: Hepatocytes are isolated by collagenase perfusion of the liver.
-
Incubation Medium: Krebs-Henseleit bicarbonate buffer (pH 7.4), supplemented with 2.5% (w/v) defatted bovine serum albumin.
-
Incubation Conditions:
-
Hepatocyte suspension: approximately 10 mg dry weight/ml.
-
Total volume: 2 ml in 25 ml glass scintillation vials.
-
Gas phase: 95% O₂ / 5% CO₂.
-
Temperature: 37°C in a shaking water bath.
-
Substrates and inhibitors are added as indicated in the experimental design.
-
-
Termination of Incubation: The reaction is stopped by the addition of perchloric acid. The mixture is then neutralized and centrifuged to remove the protein precipitate. The supernatant is used for metabolite analysis.
Measurement of Gluconeogenesis
-
Principle: The rate of glucose production from various precursors is measured in the isolated hepatocyte suspension.
-
Procedure:
-
Hepatocytes are incubated as described in section 5.1 with the gluconeogenic substrate of interest (e.g., 10 mM lactate, 10 mM pyruvate, 10 mM alanine).
-
This compound is added at the desired concentration (e.g., 0.3 mM).
-
Aliquots of the suspension are taken at various time points.
-
After stopping the reaction and removing protein, the glucose concentration in the supernatant is determined enzymatically.
-
Analysis of CoA Esters
-
Principle: The levels of free Coenzyme A and its various acyl esters are quantified to assess the impact on cellular metabolism.
-
Procedure:
-
Hepatocytes are incubated with substrates and inhibitors as described.
-
The incubation is stopped, and the cell extract is prepared.
-
CoA esters are typically analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation and quantification of different CoA species.
-
Conclusion
The metabolic fate of this compound in hepatocytes is a critical area of study for understanding the pathophysiology of Jamaican Vomiting Sickness and for the broader field of toxicology. While the initial metabolic steps are inferred, the downstream consequences are well-documented. MCPy, through its conversion to MCPF-CoA, effectively shuts down key energy-producing pathways in the liver, namely gluconeogenesis and fatty acid β-oxidation. This leads to a severe energy deficit and the characteristic hypoglycemia of this toxic syndrome. The data and protocols presented in this guide provide a foundation for further research into the specific enzymatic interactions and for the development of potential therapeutic interventions. For drug development professionals, this case study underscores the importance of understanding the metabolic activation of xenobiotics and the potential for downstream metabolites to cause profound and unexpected toxicity.
References
Structural Characterization of Methylenecyclopropylpyruvate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenecyclopropylpyruvate (MCPA), also known as ketohypoglycin, is a highly reactive and toxic keto acid. It is a key intermediate in the metabolic pathway of hypoglycin (B18308) A, a toxic amino acid found in the unripe fruit of the ackee tree (Blighia sapida)[1]. The ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia[1]. The toxicity of hypoglycin A is primarily attributed to its metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), which is formed from this compound[2]. MCPA-CoA irreversibly inhibits several acyl-CoA dehydrogenases, enzymes crucial for fatty acid β-oxidation and the catabolism of some amino acids. This disruption of cellular energy metabolism is the underlying cause of the observed hypoglycemia[2][3].
Despite its critical role in the pathophysiology of Jamaican Vomiting Sickness, a comprehensive structural characterization of this compound has been notably absent from the scientific literature. This technical guide aims to consolidate the available information on its biochemical context and provide a predicted structural analysis based on the known spectroscopic characteristics of its constituent functional groups. Furthermore, this guide outlines a representative experimental workflow for its enzymatic synthesis, purification, and subsequent structural elucidation.
Biochemical Pathway of Hypoglycin A Metabolism
This compound is formed in the liver from hypoglycin A through a transamination reaction. It is then oxidatively decarboxylated to form the highly toxic MCPA-CoA. The following diagram illustrates this critical metabolic pathway.
Predicted Structural and Spectroscopic Data
Due to the apparent lack of published experimental data on the isolated and purified this compound, the following tables present predicted spectroscopic data. These predictions are based on the known spectral characteristics of the methylenecyclopropyl and pyruvate (B1213749) functional groups.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.
| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | |
| Chemical Shift (δ) ppm | Multiplicity |
| ~5.4 - 5.6 | m (2H) |
| ~2.8 - 3.0 | m (1H) |
| ~1.5 - 1.7 | m (2H) |
| ~1.2 - 1.4 | m (2H) |
| ~9.5 - 10.0 | s (1H) |
| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | |
| Chemical Shift (δ) ppm | Assignment |
| ~190 - 200 | C=O (ketone) |
| ~170 - 180 | C=O (carboxylic acid) |
| ~135 - 145 | =C (vinylic quaternary carbon) |
| ~105 - 115 | =CH₂ (vinylic methylene) |
| ~30 - 40 | CH (cyclopropyl methine) |
| ~10 - 20 | CH₂ (cyclopropyl) |
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
| Predicted IR Absorption Data | |
| Frequency (cm⁻¹) | Functional Group |
| 3400 - 2400 (broad) | O-H stretch (carboxylic acid) |
| ~3080 | =C-H stretch (vinylic) |
| ~1720 - 1740 | C=O stretch (ketone) |
| ~1700 - 1720 | C=O stretch (carboxylic acid) |
| ~1650 | C=C stretch (alkene) |
| ~890 | =C-H bend (out-of-plane) |
Predicted Mass Spectrometry (MS) Fragmentation
Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. The predicted major fragments for this compound under electron ionization are outlined below.
| Predicted Mass Spectrometry Fragmentation (Electron Ionization) | |
| m/z (Mass-to-Charge Ratio) | Predicted Fragment |
| [M]+ | Molecular ion |
| [M - COOH]+ | Loss of the carboxylic acid group |
| [M - C₃H₄]+ | Loss of the methylenecyclopropyl group |
| [C₄H₅O]+ | Fragment corresponding to the acylium ion of the methylenecyclopropyl carbonyl moiety |
| [CH₃CO]+ | Acetyl cation fragment |
Experimental Protocols
The following section outlines a representative experimental workflow for the enzymatic synthesis, purification, and structural characterization of this compound. It is important to note that this is a generalized protocol and would require optimization.
Enzymatic Synthesis and Purification of this compound
This protocol is based on the known metabolic conversion of hypoglycin A.
References
The Enzymatic Conversion of Hypoglycin A: A Technical Guide to Understanding its Metabolic Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoglycin (B18308) A, a potent protoxin found in the unripe fruit of the ackee tree (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness. Its toxicity is not inherent but arises from its metabolic conversion to a highly reactive intermediate. This technical guide provides an in-depth exploration of the initial and critical step in this activation pathway: the enzymatic conversion of hypoglycin A to methylenecyclopropylpyruvate (B1263610) (MCPr-pyruvate). This document outlines the metabolic context, the enzymes likely responsible, and presents a proposed experimental framework for its characterization, addressing a notable gap in the existing scientific literature. Due to the limited availability of specific kinetic data for this reaction, this guide offers a comprehensive, proposed methodology to enable further research and drug development efforts aimed at mitigating hypoglycin A toxicity.
Introduction to Hypoglycin A and its Metabolic Fate
Hypoglycin A is a non-proteinogenic amino acid that, upon ingestion, is metabolized in the liver. This metabolic activation is a multi-step process that ultimately leads to the disruption of key energy-producing pathways. The initial and rate-limiting step is the conversion of hypoglycin A into its corresponding α-keto acid, this compound (MCPr-pyruvate).[1] This reaction is followed by oxidative decarboxylation to form methylenecyclopropylacetyl-CoA (MCPA-CoA), the ultimate toxic metabolite.[1][2] MCPA-CoA then proceeds to irreversibly inhibit various acyl-CoA dehydrogenases, which are crucial for fatty acid β-oxidation and the metabolism of branched-chain amino acids.[1] This inhibition leads to a severe depletion of cellular energy reserves, resulting in hypoglycemia and the other clinical manifestations of Jamaican Vomiting Sickness.
The Enzymatic Catalyst: A Role for Branched-Chain Amino Acid Aminotransferases
The conversion of hypoglycin A to MCPr-pyruvate is a transamination reaction. While the specific enzyme responsible has not been definitively isolated and characterized for this particular substrate, it is widely accepted to be a member of the branched-chain amino acid aminotransferase (BCAT) family.[3][4][5] These enzymes catalyze the reversible transfer of an amino group from a branched-chain amino acid to an α-keto acid, typically α-ketoglutarate.[5]
There are two main isoforms of BCAT in mammals: a cytosolic (BCAT1 or BCATc) and a mitochondrial (BCAT2 or BCATm) form.[3][6] Given that hypoglycin A is a structural analog of leucine, a natural substrate for BCATs, it is highly probable that one or both of these isoforms are responsible for its transamination.
Proposed Experimental Protocol for the In Vitro Enzymatic Assay
The following is a proposed, comprehensive protocol for the in vitro characterization of the enzymatic conversion of hypoglycin A to MCPr-pyruvate. This protocol is based on established methods for assaying aminotransferase activity and is designed to enable the determination of key kinetic parameters.
Materials and Reagents
-
Enzyme Source: Purified recombinant human BCAT1 and BCAT2 (or liver tissue homogenate as a preliminary source)
-
Substrates:
-
Hypoglycin A (analytical standard)
-
α-Ketoglutarate
-
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
Detection Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) for derivatization of the keto acid product
-
Sodium hydroxide (B78521) (NaOH) for color development
-
-
Instrumentation:
-
UV/Vis spectrophotometer or plate reader
-
HPLC system with a C18 column and UV detector
-
LC-MS/MS system for definitive product identification
-
Enzyme Preparation
-
Recombinant Enzyme: If using purified recombinant BCAT1 or BCAT2, dilute the enzyme to a working concentration in a buffer containing PLP to ensure the enzyme is in its active holo-form.
-
Tissue Homogenate: If using liver tissue, homogenize the tissue in a suitable buffer (e.g., potassium phosphate buffer with protease inhibitors). Centrifuge the homogenate to pellet cellular debris and use the supernatant for the assay.
Enzymatic Reaction
-
Prepare a reaction mixture containing the assay buffer, PLP, and α-ketoglutarate.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme source.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
Detection and Quantification of MCPr-pyruvate
-
To the quenched reaction aliquots, add DNPH solution to derivatize the MCPr-pyruvate product.
-
Incubate to allow for the formation of the hydrazone derivative.
-
Add NaOH to develop a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Generate a standard curve using known concentrations of a suitable keto acid standard (in the absence of a commercial MCPr-pyruvate standard, a surrogate like α-ketoisocaproate could be used for initial method development, though this is a significant limitation).
-
Derivatize the quenched reaction aliquots with a suitable agent if necessary for UV detection (e.g., o-phenylenediamine (B120857) for fluorescence detection).
-
Inject the samples onto a C18 HPLC column.
-
Elute the components using a suitable mobile phase gradient.
-
Detect the MCPr-pyruvate product using a UV or fluorescence detector.
-
Quantify the product by comparing the peak area to a standard curve.
-
Inject the quenched reaction aliquots directly into the LC-MS/MS system.
-
Separate the components using a C18 column.
-
Use mass spectrometry to definitively identify and quantify MCPr-pyruvate based on its mass-to-charge ratio and fragmentation pattern.
Data Presentation and Analysis
The data obtained from the experimental protocol should be organized to determine the kinetic parameters of the enzymatic reaction.
Proposed Table of Quantitative Data
| Kinetic Parameter | BCAT1 (Proposed) | BCAT2 (Proposed) |
| Michaelis-Menten Constant (Km) for Hypoglycin A (µM) | To be determined | To be determined |
| Maximum Velocity (Vmax) (µmol/min/mg) | To be determined | To be determined |
| Catalytic Efficiency (kcat/Km) (M-1s-1) | To be determined | To be determined |
| Optimal pH | To be determined | To be determined |
| Optimal Temperature (°C) | To be determined | To be determined |
Visualizing the Process: Pathways and Workflows
Metabolic Pathway of Hypoglycin A
Caption: Metabolic activation of Hypoglycin A.
Proposed Experimental Workflow
Caption: Proposed workflow for in vitro analysis.
Conclusion and Future Directions
The enzymatic conversion of hypoglycin A to MCPr-pyruvate represents a critical juncture in its toxification. While the involvement of branched-chain amino acid aminotransferases is strongly implicated, a detailed characterization of this reaction is conspicuously absent from the current body of scientific literature. The experimental protocol and framework presented in this guide are intended to provide a robust starting point for researchers to elucidate the kinetics and specific enzymatic players in this metabolic step. A thorough understanding of this conversion is paramount for the development of targeted therapeutic interventions, such as competitive inhibitors of the responsible aminotransferase, which could prevent the metabolic activation of hypoglycin A and mitigate its devastating toxic effects. Further research, guided by the methodologies outlined herein, will be instrumental in advancing our knowledge and developing effective countermeasures against this potent natural toxin.
References
- 1. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Branched-chain amino acids: enzyme and substrate regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of the action of hypoglycin-a, a hypoglycaemic substance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method validation study of hypoglycin A determination in ackee fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of the Ackee Fruit: A Historical and Technical Guide to Methylenecyclopropylpyruvate and its Role in Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical and scientific overview of the research into Methylenecyclopropylpyruvate (MCPP) and its direct precursor, hypoglycin (B18308) A, the toxic compounds found in the unripe ackee fruit (Blighia sapida). The ingestion of unripe ackee can lead to a severe and often fatal condition known as Jamaican Vomiting Sickness (JVS), characterized by profound hypoglycemia. This document delves into the key discoveries, metabolic pathways, analytical methodologies, and quantitative toxicological data, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.
A Century of Scientific Inquiry: The History of Ackee Fruit Toxicity Research
The journey to understanding ackee fruit toxicity is a compelling narrative of observation, chemical discovery, and biochemical elucidation that spans over a century. The condition, long known colloquially as Jamaican Vomiting Sickness, was first formally documented in the medical literature in the late 19th and early 20th centuries.
Initial reports from Jamaica in the late 1800s and early 1900s described a mysterious and often fatal illness characterized by severe vomiting and hypoglycemia, particularly affecting children.[1] The link between this sickness and the consumption of unripe ackee fruit was suspected for decades, but the definitive identification of the causative agents remained elusive.
A pivotal breakthrough occurred in 1954 when Hassall and Reyle successfully isolated two toxic compounds from the ackee fruit.[2] These were named hypoglycin A, found in the arils and seeds, and hypoglycin B, located exclusively in the seeds.[3] The name "hypoglycin" was derived from the compounds' potent ability to induce hypoglycemia.[2]
Subsequent research focused on the metabolic fate of hypoglycin A, revealing that it is not the ultimate toxin. Instead, it serves as a protoxin, being metabolized in the body to a highly reactive and toxic compound. Through meticulous biochemical investigation, it was discovered that hypoglycin A is first transaminated to form This compound (MCPP) , also referred to in the literature as MCP-pyruvate or ketohypoglycin.[3][4] This intermediate is then oxidatively decarboxylated to yield Methylenecyclopropylacetyl-CoA (MCPA-CoA), the ultimate inhibitor of crucial metabolic pathways.[5][6]
The identification of MCPA-CoA as the active toxin in the 1970s was a landmark achievement, finally elucidating the molecular mechanism behind Jamaican Vomiting Sickness.[2] This discovery explained how the ingestion of unripe ackee leads to the catastrophic disruption of both fatty acid metabolism and gluconeogenesis, resulting in the profound and often lethal hypoglycemia observed in patients.
Quantitative Analysis of Ackee Fruit Toxins
The concentration of hypoglycin A in the ackee fruit is highly dependent on its stage of ripeness, a critical factor in its toxicity. The following tables summarize key quantitative data gathered from various studies.
| Compound | Fruit Part | Ripeness | Concentration (mg/100g fresh weight) | Reference |
| Hypoglycin A | Aril | Unripe | 124.4 ± 6.7 | [7] |
| Hypoglycin A | Aril | Ripe | 6.4 ± 1.1 | [7] |
| Hypoglycin A | Seed | Unripe | 142.8 ± 8.8 | [7] |
| Hypoglycin A | Seed | Ripe | 106.0 ± 5.4 | [7] |
| Hypoglycin A | Cooking Water (from ripe fruit) | - | 0.54 ± 0.15 mg/200mL | [7] |
| Toxin | Animal Model | Route of Administration | Acute Toxic Dose (LD50 / MTD) | Reference |
| Hypoglycin A | Rats (Male) | Oral (in diet) | 231.19 ± 62.55 mg/kg BW | [8] |
| Hypoglycin A | Rats (Female) | Oral (in diet) | 215.99 ± 63.33 mg/kg BW | [8] |
| Hypoglycin A | Rats | Oral (aqueous) | ~100 mg/kg BW | [8] |
| Hypoglycin A | Rats (Male & Female) | Oral (in diet, 30-day) | 1.50 ± 0.07 mg/kg BW/day (MTD) | [8] |
MTD: Maximum Tolerated Dose
The Biochemical Pathway of Ackee Fruit Toxicity
The toxicity of hypoglycin A is a direct result of its metabolic conversion to MCPA-CoA, which then wreaks havoc on cellular energy metabolism. The following diagram illustrates this critical signaling pathway.
Caption: Metabolic pathway of hypoglycin A to toxic MCPA-CoA and its inhibitory effects.
Experimental Protocols for Toxin Analysis
Accurate quantification of hypoglycin A and its metabolites is crucial for food safety, clinical diagnosis, and research. The following sections detail the methodologies for two common analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Hypoglycin A
This method is suitable for the quantification of hypoglycin A in ackee fruit samples.
1. Sample Preparation:
-
Homogenize 100 g of ackee arils with 195 mL of 80% ethanol (B145695).
-
Strain the homogenate through cheesecloth and centrifuge at 2000 x g for 10 minutes.
-
Extract the supernatant twice with toluene (B28343) to remove lipids.
-
Filter the ethanol layer and reduce the volume using a rotary evaporator.
-
Acidify the extract with 0.5 N HCl.[7]
2. Derivatization (PITC Method):
-
To an aliquot of the extract, add a known concentration of an internal standard (e.g., norleucine).
-
Dry the sample under vacuum.
-
Add a solution of phenylisothiocyanate (PITC) in a coupling buffer (e.g., ethanol:triethylamine:water:PITC at 7:1:1:1 v/v).
-
Incubate at room temperature to allow for the formation of phenylthiocarbamyl (PTC) derivatives.
-
Dry the sample again to remove excess reagents.
-
Reconstitute the sample in the mobile phase for HPLC analysis.[7][9]
3. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., Waters-Spherisorb ODS2, 5 µm, 250 x 4.6 mm).[7]
-
Mobile Phase A: 0.05 M Ammonium Acetate, pH 6.8.[7]
-
Mobile Phase B: 0.1 M Ammonium Acetate in Acetonitrile:Methanol:Water (44:10:46 v/v/v), pH 6.8.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 254 nm.[7]
-
Injection Volume: 20 µL.[7]
-
Gradient Elution: A gradient program is typically employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the derivatized amino acids.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Hypoglycin A
LC-MS/MS offers higher sensitivity and specificity for the detection of hypoglycin A and its metabolites, often without the need for derivatization.
1. Sample Preparation (for Ackee Fruit):
-
Weigh a 3 g test portion of the ackee sample.
-
Add an ethanolic solution (e.g., 80% ethanol in water) and shake.
-
Centrifuge the mixture.
-
Dilute the supernatant with the initial mobile phase.[10]
-
For analysis of metabolites in biological fluids (e.g., urine), a "dilute-and-shoot" approach may be sufficient.[5]
2. LC-MS/MS Conditions:
-
Column: Mixed-mode column (e.g., Acclaim™ Trinity™ Q1, 3 µm, 100 x 3 mm) is effective for retaining the underivatized amino acid.[10]
-
Mobile Phase A: Acetonitrile/Water (e.g., 90:10) with 5 mM Ammonium Formate, pH 2.9.[10]
-
Mobile Phase B: Acetonitrile/Water (e.g., 30:70) with 50 mM Ammonium Formate, pH 2.9.[10]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. For hypoglycin A, typical transitions would be m/z 142.1 -> 79.1 (quantifier) and 142.1 -> 95.1 (qualifier).
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of a typical research or analytical project involving ackee fruit toxicity.
Caption: General experimental workflow for the quantification of hypoglycin A in ackee fruit.
Caption: Logical workflow for the diagnosis of Jamaican Vomiting Sickness.
This technical guide provides a foundational understanding of the historical context, biochemical mechanisms, and analytical methodologies related to this compound and ackee fruit toxicity. This information is intended to support further research into the prevention and treatment of this intoxication, as well as to inform the development of novel therapeutic agents that may target the pathways affected by these potent natural toxins.
References
- 1. Method validation study of hypoglycin A determination in ackee fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Release of Hypoglycin A from Hypoglycin B and Decrease of Hypoglycin A and Methylene Cyclopropyl Glycine Concentrations in Ruminal Fluid Batch Cultures [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive LC-MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Ackee (Blighia sapida) hypoglycin A toxicity: dose response assessment in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
Early Investigations into Ketohypoglycin and its Potent Hypoglycemic Effects: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of hypoglycin (B18308) A, a naturally occurring amino acid found in the unripe fruit of the ackee tree (Blighia sapida), and its metabolites, has provided crucial insights into fundamental biochemical pathways, particularly those governing glucose homeostasis. The profound hypoglycemic effects of these compounds, first seriously investigated in the 1950s, unveiled a unique mechanism of action centered on the disruption of fatty acid metabolism and gluconeogenesis. This technical guide delves into the seminal early studies that characterized the hypoglycemic properties of hypoglycin A and its keto acid metabolite, often referred to as ketohypoglycin. We will explore the initial pharmacological assessments, detail the experimental methodologies of the era, and present the quantitative data that laid the groundwork for our current understanding of these potent metabolic inhibitors.
The Emergence of Hypoglycin as a Hypoglycemic Agent
Initial observations in the mid-20th century linked the consumption of unripe ackee fruit to a condition known as "Jamaican Vomiting Sickness," which was often accompanied by severe hypoglycemia. This led to the isolation and characterization of hypoglycin A. Early researchers, notably Chen and colleagues in 1957 and Feng and Patrick in 1958, conducted the first systematic pharmacological studies of this compound, primarily in animal models.
These pioneering investigations established that the administration of hypoglycin A induced a delayed but profound and dose-dependent decrease in blood glucose levels. A key finding from these early studies was that the hypoglycemic effect was preceded by a significant depletion of liver glycogen (B147801) stores, suggesting an interference with the body's ability to produce or release glucose.
Quantitative Data from Early Animal Studies
The following tables summarize the key quantitative findings from the foundational studies on the hypoglycemic effects of hypoglycin A in rats. It is important to note that accessing the complete raw data from these early publications is challenging; the following represents a consolidation of the reported values.
Table 1: Acute Toxicity of Hypoglycin A in Rats
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | 98 mg/kg | Rat | Oral | [1] |
| LD50 | 97 mg/kg | Rat | Intraperitoneal | [1] |
Table 2: Effect of Hypoglycin A on Blood Glucose Levels in Rats
| Dose (mg/kg) | Time Post-Administration (hours) | Blood Glucose (mg/dL) | Percent Decrease from Control | Reference |
| Not specified | 3 | 42.60 ± 4.84 | Significant (p < 0.01) | [2] |
| 100 | 15-21 | ~2-3 mM (~36-54 mg/dL) | ~70% decrease in total body glucose | [3][4] |
Table 3: Effect of Hypoglycin A on Liver Glycogen in Rats
| Treatment | Liver Glycogen Levels | Observation | Reference |
| Hypoglycin A | Significantly depleted | Preceded the onset of hypoglycemia | [1] |
Experimental Protocols of the Era
The methodologies employed in these early studies reflect the standard practices of pharmacology and biochemistry in the 1950s.
Animal Models and Compound Administration
-
Animal Model: The primary animal model used in these initial studies was the rat.
-
Administration: Hypoglycin A, isolated from its natural source, was administered to rats via oral gavage or intraperitoneal injection. Doses were typically calculated based on the body weight of the animal.
Measurement of Blood Glucose
-
Method: While specific details vary between studies, a common method for blood glucose determination in the 1950s was the Folin-Wu method or variations thereof. This colorimetric method relies on the reduction of a copper reagent by glucose, followed by the reaction of the reduced copper with a phosphomolybdate reagent to produce a colored complex, the intensity of which is proportional to the glucose concentration.
Determination of Liver Glycogen
-
Method: The predominant method for quantifying liver glycogen during this period was the anthrone (B1665570) method . The protocol generally involved the following steps:
-
Tissue Digestion: Liver tissue was digested in a strong alkali solution (e.g., potassium hydroxide) to hydrolyze proteins and other cellular components, leaving the glycogen intact.
-
Glycogen Precipitation: Glycogen was then precipitated from the alkaline digest by the addition of ethanol.
-
Hydrolysis: The precipitated glycogen was hydrolyzed to glucose units using a strong acid.
-
Colorimetric Reaction: The resulting glucose was reacted with an anthrone reagent in the presence of sulfuric acid. This reaction produces a blue-green colored complex.
-
Spectrophotometry: The absorbance of the colored solution was measured using a spectrophotometer, and the glycogen concentration was determined by comparison to a standard curve prepared with known concentrations of glucose.
-
The Metabolic Fate of Hypoglycin A: The Role of Ketohypoglycin
Later research, notably by Von Holt and others, elucidated the metabolic pathway of hypoglycin A, revealing that it is not the direct causative agent of hypoglycemia. Instead, it acts as a pro-toxin.
Caption: Metabolic activation of Hypoglycin A to MCPA-CoA and subsequent inhibition of key metabolic pathways.
Hypoglycin A undergoes transamination in the liver to form its corresponding α-keto acid, α-ketomethylenecyclopropylpropionic acid , which can be referred to as ketohypoglycin . This intermediate is then subjected to oxidative decarboxylation, yielding the highly toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA) .
Mechanism of Hypoglycemic Action
The early hypothesis of interference with liver glycogen production was refined as the metabolic pathway of hypoglycin A was uncovered. The primary mechanism of hypoglycemia is now understood to be the potent inhibition of two crucial metabolic processes by MCPA-CoA:
-
Inhibition of Fatty Acid β-Oxidation: MCPA-CoA is a potent inhibitor of several acyl-CoA dehydrogenases, enzymes essential for the breakdown of fatty acids. This blockage prevents the utilization of fatty acids as an energy source.
-
Inhibition of Gluconeogenesis: The disruption of fatty acid oxidation indirectly inhibits gluconeogenesis, the process by which the liver synthesizes glucose from non-carbohydrate precursors. This is due to a lack of necessary cofactors and energy (ATP and acetyl-CoA) that are normally supplied by fatty acid breakdown.
The combination of these inhibitory effects leads to a rapid depletion of hepatic glycogen stores as the body attempts to compensate for the lack of glucose production, ultimately resulting in severe hypoglycemia.
Caption: Generalized experimental workflow for early studies on hypoglycin A's hypoglycemic effects.
Conclusion
The early investigations into hypoglycin A and its keto acid metabolite were instrumental in defining a novel mechanism of drug-induced hypoglycemia. These studies, conducted with the analytical tools available in the 1950s, successfully identified the potent glucose-lowering effects, established a dose-response relationship, and correctly hypothesized the central role of the liver in the compound's action. The subsequent elucidation of the metabolic activation of hypoglycin A to MCPA-CoA and the pinpointing of fatty acid oxidation and gluconeogenesis as the primary targets of inhibition have solidified the legacy of this early research. The study of ketohypoglycin and its parent compound continues to be relevant for understanding metabolic regulation and the toxicology of naturally occurring compounds.
References
- 1. Studies of the action of hypoglycin-A, an hypoglycaemic substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of hypoglycin A on insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of hypoglycin on glucose metabolism in the rat. A kinetic study in vivo and [U-14C,2-3H]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Methylenecyclopropylpyruvate and its Metabolites with Mitochondrial Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interactions between methylenecyclopropylpyruvate (B1263610) (MCPP) and its structurally related toxic metabolites with key mitochondrial enzymes. It is established that MCPP is a metabolic intermediate of the pro-toxin hypoglycin (B18308) A, and its toxicity, along with that of the related compound methylenecyclopropylglycine (B50705) (MCPG), is primarily mediated by their respective CoA-ester metabolites: methylenecyclopropylacetyl-CoA (MCPA-CoA) and methylenecyclopropylformyl-CoA (MCPF-CoA). This document details the metabolic activation pathways of these pro-toxins and the subsequent inhibition of crucial mitochondrial enzymes involved in fatty acid β-oxidation. Quantitative data on enzyme inhibition, detailed experimental protocols for assessing these interactions, and visualizations of the metabolic and inhibitory pathways are presented to serve as a valuable resource for researchers in toxicology, drug development, and metabolic diseases.
Introduction
This compound (MCPP) and its precursors, hypoglycin A and methylenecyclopropylglycine (MCPG), are potent toxins known to cause severe metabolic disturbances, most notably Jamaican Vomiting Sickness. The toxicity of these compounds is not direct but arises from their metabolic activation within the body to highly reactive CoA esters. These metabolites then target and inhibit critical mitochondrial enzymes, leading to a profound disruption of cellular energy metabolism. This guide will focus on the interaction of these toxic metabolites with mitochondrial enzymes, with a particular emphasis on those involved in fatty acid β-oxidation.
Metabolic Activation Pathway
The pro-toxins hypoglycin A and MCPG undergo a two-step metabolic activation process to their respective toxic CoA esters. This process is crucial for their mechanism of toxicity.
-
Transamination: In the cytosol, hypoglycin A and MCPG are transaminated by branched-chain amino acid aminotransferases to their corresponding α-keto acids: this compound (MCPP) and methylenecyclopropylglyoxylate, respectively.[1]
-
Oxidative Decarboxylation: These α-keto acids are then transported into the mitochondria, where they undergo oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex to form the highly reactive metabolites, methylenecyclopropylacetyl-CoA (MCPA-CoA) and methylenecyclopropylformyl-CoA (MCPF-CoA).[1][2]
Interaction with Mitochondrial Enzymes
The primary targets of MCPA-CoA and MCPF-CoA are enzymes involved in the mitochondrial β-oxidation of fatty acids. The direct interaction of MCPP with mitochondrial enzymes has not been reported; it is considered a transient intermediate.
Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA
MCPA-CoA is a potent inhibitor of several acyl-CoA dehydrogenases, the enzymes responsible for the first step of β-oxidation. This inhibition is irreversible and is considered a "suicide" inhibition mechanism, where the enzyme converts the inhibitor into a reactive species that covalently binds to the enzyme.[3]
The specificity of inhibition varies among the different acyl-CoA dehydrogenase isoforms:
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD): Severely and irreversibly inactivated.[3]
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Severely and irreversibly inactivated.[3]
-
Isovaleryl-CoA Dehydrogenase (IVDH): Severely and irreversibly inactivated.[3]
-
2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH): Slowly and mildly inactivated.[3]
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD): Not significantly inactivated.[3]
Table 1: Quantitative and Semi-Quantitative Data on Acyl-CoA Dehydrogenase Inhibition by MCPA-CoA
| Enzyme | Substrate | Inhibitor | Concentration | % Inhibition | Reference |
| Butyryl-CoA Dehydrogenase | Butyryl-CoA | MCPA-CoA | 13 µM | "Strongly inhibited" | [4] |
| Hepatic Mitochondrial Butyryl-CoA Dehydrogenase | Endogenous | Hypoglycin A (in vivo) | N/A | >90% | [5] |
| SCAD, MCAD, IVDH | Various | MCPA-CoA | N/A | "Severely and irreversibly inactivated" | [3] |
| 2-meBCADH | Various | MCPA-CoA | N/A | "Slowly and mildly inactivated" | [3] |
| LCAD | Various | MCPA-CoA | N/A | "Not significantly inactivated" | [3] |
Inhibition of Enoyl-CoA Hydratase by MCPF-CoA
MCPF-CoA, the metabolite of MCPG, is an irreversible inhibitor of enoyl-CoA hydratase (also known as crotonase), the enzyme that catalyzes the second step of β-oxidation.[6][7]
Table 2: Kinetic Constants for the Inactivation of Enoyl-CoA Hydratase Isoforms by MCPF-CoA Diastereomers [8]
| Enzyme | Inhibitor | KI (µM) | kinact (min-1) |
| Enoyl-CoA Hydratase 2 (ECH2) | (R)-MCPF-CoA | 41 ± 6 | 0.082 ± 0.005 |
| Enoyl-CoA Hydratase 2 (ECH2) | (S)-MCPF-CoA | 53 ± 8 | 0.010 ± 0.001 |
| Mitochondrial Trifunctional Protein (MTP) α-subunit | (R)-MCPF-CoA | 60 ± 7 | 0.053 ± 0.004 |
| Mitochondrial Trifunctional Protein (MTP) α-subunit | (S)-MCPF-CoA | 66 ± 8 | 0.049 ± 0.003 |
Interaction with α-Ketoglutarate Dehydrogenase Complex
No evidence was found in the reviewed literature to suggest a direct interaction of MCPP or its metabolites with the α-ketoglutarate dehydrogenase complex.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Assay for Acyl-CoA Dehydrogenase Activity (ETF Fluorescence Reduction Assay)
This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.
Materials:
-
Purified acyl-CoA dehydrogenase
-
Purified electron transfer flavoprotein (ETF)
-
Acyl-CoA substrate (e.g., butyryl-CoA, octanoyl-CoA)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, 0.1 mM EDTA
-
Deoxygenation System: Glucose, glucose oxidase, and catalase
-
Fluorometer with excitation at 380 nm and emission at 495 nm
-
Anaerobic cuvette or 96-well microplate
Procedure:
-
Prepare the reaction mixture in the anaerobic cuvette or microplate well containing the assay buffer, ETF (final concentration ~2-5 µM), and the deoxygenation system (e.g., 10 mM glucose, 1 unit/mL glucose oxidase, 100 units/mL catalase).
-
Seal the cuvette or plate and allow the deoxygenation system to remove dissolved oxygen for at least 10 minutes.
-
Initiate the reaction by adding the acyl-CoA substrate (final concentration will vary depending on the enzyme and substrate, typically in the µM range).
-
Immediately begin monitoring the decrease in ETF fluorescence at 495 nm with excitation at 380 nm.
-
The rate of fluorescence decrease is proportional to the acyl-CoA dehydrogenase activity.
-
For inhibition studies, pre-incubate the enzyme with the inhibitor (MCPA-CoA) for a defined period before adding the substrate.
Assay for Enoyl-CoA Hydratase Activity (Spectrophotometric Assay)
This assay measures the activity of enoyl-CoA hydratase by monitoring the decrease in absorbance at 263 nm as the substrate, crotonyl-CoA, is hydrated.[9]
Materials:
-
Purified enoyl-CoA hydratase
-
Substrate: Crotonyl-CoA
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding the assay buffer and crotonyl-CoA (final concentration ~0.1-0.5 mM).
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the purified enoyl-CoA hydratase.
-
Immediately begin monitoring the decrease in absorbance at 263 nm.
-
The rate of absorbance decrease is proportional to the enoyl-CoA hydratase activity. The activity can be calculated using the molar extinction coefficient for the enoyl-thioester bond of crotonyl-CoA (ε263 = 6.7 x 103 M-1cm-1).[9]
-
For inhibition studies, pre-incubate the enzyme with the inhibitor (MCPF-CoA) for a defined period before adding the substrate.
Conclusion
The toxicity associated with this compound is indirect and mediated by its conversion to methylenecyclopropylacetyl-CoA. This metabolite, along with methylenecyclopropylformyl-CoA derived from methylenecyclopropylglycine, potently and irreversibly inhibits key enzymes in the mitochondrial fatty acid β-oxidation pathway. The primary targets are various isoforms of acyl-CoA dehydrogenase and enoyl-CoA hydratase. This disruption of fatty acid metabolism leads to a severe energy deficit and the accumulation of toxic intermediates, accounting for the profound physiological effects observed in cases of poisoning. This guide provides a foundational understanding of these interactions, offering valuable data and methodologies for researchers in the field. Further investigation is warranted to determine precise inhibitory constants for MCPA-CoA and to explore potential interactions with other mitochondrial enzymes.
References
- 1. Hypoglycin A - Wikipedia [en.wikipedia.org]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of hypoglycaemic action of methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methylenecyclopropylpyruvate: From Metabolic Intermediate to Toxicological Marker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methylenecyclopropylpyruvate (MCP-pyruvate), a key metabolic intermediate in the toxicological pathway of Hypoglycin A. While not a compound that has been isolated in a stable form, its transient existence is critical to understanding the pathophysiology of Jamaican Vomiting Sickness and other toxicities associated with Hypoglycin A ingestion. This document details the metabolic fate of Hypoglycin A, the enzymatic processes involved, the resulting toxic effects, and the analytical methods used to detect relevant biomarkers.
The Metabolic Pathway of Hypoglycin A and the Formation of this compound
Hypoglycin A, a protoxin found in the unripe arils of the ackee fruit (Blighia sapida) and in the seeds and seedlings of some maple species (Acer spp.), is the precursor to this compound. Upon ingestion, Hypoglycin A undergoes a two-step metabolic activation primarily in the liver, leading to the formation of the toxic end-product, methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][2]
The initial step in this pathway is the transamination of Hypoglycin A (L-α-amino-β-(methylenecyclopropyl)propionic acid) by a cytosolic aminotransferase. This enzymatic reaction removes the amino group from Hypoglycin A and replaces it with a keto group, yielding This compound (MCP-pyruvate).[1]
MCP-pyruvate is a transient α-keto acid that is rapidly decarboxylated and conjugated to Coenzyme A (CoA) within the mitochondria by a branched-chain α-keto acid dehydrogenase complex. This results in the formation of methylenecyclopropylacetyl-CoA (MCPA-CoA), the metabolically active toxin.[1][2]
The overall metabolic activation pathway is illustrated in the diagram below:
Toxicological Implications of this compound Metabolism
The toxicity of Hypoglycin A is not due to the parent compound or MCP-pyruvate itself, but rather the end-product of this metabolic pathway, MCPA-CoA. MCPA-CoA is a potent inhibitor of several acyl-CoA dehydrogenases that are essential for the β-oxidation of fatty acids.[1] This inhibition has profound metabolic consequences:
-
Impaired Fatty Acid Oxidation: By blocking the breakdown of fatty acids, MCPA-CoA prevents the production of acetyl-CoA from this crucial energy source.
-
Depletion of Glycogen (B147801) Stores: With fatty acid oxidation inhibited, the body becomes solely reliant on glucose for energy. This leads to a rapid depletion of liver glycogen stores.
-
Severe Hypoglycemia: Once glycogen stores are exhausted, the inability to utilize fatty acids for energy or gluconeogenesis leads to a sharp and dangerous drop in blood glucose levels, a hallmark of Jamaican Vomiting Sickness.[1]
MCPA-CoA can be further metabolized through two primary routes: conjugation with glycine (B1666218) to form methylenecyclopropylacetyl-glycine (MCPA-Gly) or with carnitine to form methylenecyclopropylacetyl-carnitine (MCPA-Carnitine). These conjugates are then excreted in the urine and serve as important biomarkers for Hypoglycin A exposure.[1][3][4]
Quantitative Data on Hypoglycin A Metabolites
The direct measurement of the unstable MCP-pyruvate in biological samples is not feasible. However, the quantification of its downstream metabolites in the urine of individuals exposed to Hypoglycin A provides clear evidence of this metabolic pathway. The following table summarizes representative data on the levels of these biomarker metabolites.
| Metabolite | Concentration in Urine (nmol/mmol of creatinine) | Species | Reference |
| MCPA-glycine | 15,160 to 66,228 | Dairy Cow | [3] |
| MCPF-glycine* | 561 to 1705 | Dairy Cow | [3] |
*Note: MCPF-glycine is a metabolite of methylenecyclopropylglycine (B50705) (MCPG), a structurally related toxin also found in some maple species. Its presence is often assessed alongside Hypoglycin A metabolites.[1][3]
Experimental Protocols: Detection of Hypoglycin A Metabolites
As the direct isolation of MCP-pyruvate is not practical, experimental protocols focus on the detection and quantification of the stable downstream metabolites, MCPA-glycine and MCPA-carnitine, in biological fluids such as urine and milk. These methods are crucial for diagnosing Hypoglycin A poisoning.
Objective: To detect and quantify biomarkers of Hypoglycin A exposure (MCPA-glycine and MCPA-carnitine) in biological samples.
Methodology: The most common approach involves liquid chromatography-mass spectrometry (LC-MS), often tandem mass spectrometry (MS/MS), for its high sensitivity and specificity.
General Workflow:
Detailed Steps:
-
Sample Collection: Urine or milk samples are collected from the subject.
-
Sample Preparation:
-
Samples are typically centrifuged to remove particulate matter.
-
A dilution step is often employed to bring the analyte concentrations within the linear range of the instrument.
-
For complex matrices, a solid-phase extraction (SPE) step may be used to clean up the sample and concentrate the analytes of interest.
-
-
Liquid Chromatography (LC):
-
An aliquot of the prepared sample is injected into an LC system.
-
The analytes (MCPA-glycine, MCPA-carnitine, and internal standards) are separated on a chromatographic column (e.g., a C18 column) based on their physicochemical properties. A gradient elution with solvents like water and acetonitrile, often with a modifier like formic acid, is typically used.
-
-
Mass Spectrometry (MS):
-
The eluent from the LC column is introduced into the ion source of a mass spectrometer (e.g., electrospray ionization - ESI).
-
The analytes are ionized and then detected. For tandem MS (MS/MS), specific precursor ions corresponding to the analytes are selected and fragmented, and the resulting product ions are monitored. This technique, known as multiple reaction monitoring (MRM), provides very high specificity and sensitivity.
-
-
Data Analysis:
-
The peak areas of the analytes are compared to those of known concentrations of analytical standards to quantify the amount of each metabolite in the original sample.
-
Results are typically normalized to the creatinine (B1669602) concentration in urine to account for variations in urine dilution.[3][4]
-
This analytical approach provides a reliable method for confirming exposure to Hypoglycin A by detecting the metabolic footprints of the transient this compound.
References
- 1. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release of Hypoglycin A from Hypoglycin B and Decrease of Hypoglycin A and Methylene Cyclopropyl Glycine Concentrations in Ruminal Fluid Batch Cultures [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
chemical properties and stability of Methylenecyclopropylpyruvate
An In-Depth Technical Guide to the Chemical Properties and Stability of Methylenecyclopropylpyruvate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MCP-pyruvate), also known as ketohypoglycin, is a pivotal but transient intermediate in the metabolic pathway of hypoglycin (B18308) A, a toxic amino acid found in the unripe ackee fruit. This guide provides a comprehensive overview of the known chemical properties, stability, and biochemical significance of MCP-pyruvate. Due to its reactive nature and rapid enzymatic conversion, isolated physicochemical data for MCP-pyruvate is scarce. Therefore, this document extrapolates its properties from related compounds and details its role within its biological context. This guide also outlines relevant experimental protocols for the analysis of its metabolic precursors and downstream products, and visualizes key pathways and workflows.
Introduction
This compound (MCP-pyruvate) is an alpha-keto acid that plays a crucial role in the toxicology of hypoglycin A. Upon ingestion of hypoglycin A, it is metabolized to MCP-pyruvate, which is subsequently converted to the highly toxic methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][2] MCPA-CoA is a potent inhibitor of several acyl-CoA dehydrogenases, leading to a disruption of fatty acid β-oxidation and gluconeogenesis, which can result in severe hypoglycemia, a condition known as Jamaican Vomiting Sickness.[1] Understanding the properties and stability of MCP-pyruvate is critical for researchers studying metabolic disorders and for the development of potential therapeutic interventions for hypoglycin A poisoning.
Chemical Properties
Table 1: Inferred and Known Properties of this compound and Related Compounds
| Property | This compound (Inferred) | Methylenecyclopropylacetic acid (MCPA)[3][4][5] | Hypoglycin A[1] |
| Molecular Formula | C7H8O3 | C6H8O2 | C7H11NO2 |
| Molecular Weight | ~140.14 g/mol | 112.13 g/mol | 141.17 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Liquid | Solid |
| Solubility | Expected to be soluble in polar organic solvents and moderately soluble in water. | Soluble in polar solvents. | Water-soluble |
| pKa | Estimated to be in the range of 2-3 for the carboxylic acid group. | - | - |
| Reactivity | The α-keto group makes it susceptible to nucleophilic attack and decarboxylation. | Carboxylic acid can undergo esterification. | Amino acid reactivity |
Stability
The stability of this compound is a critical factor in its biological activity and detection.
-
Chemical Stability : As an α-keto acid, MCP-pyruvate is expected to be relatively unstable. The presence of the carbonyl group adjacent to the carboxylic acid can facilitate decarboxylation, especially upon heating.[6][7][8] The strained cyclopropane (B1198618) ring may also contribute to its reactivity.
-
Biological Stability : In biological systems, MCP-pyruvate is rapidly converted to MCPA-CoA by the branched-chain α-keto acid dehydrogenase complex.[1][2] This enzymatic conversion is a key step in the toxification pathway. Its transient nature makes direct detection in biological samples challenging.
-
Storage : For hypothetical storage of MCP-pyruvate, it would be advisable to keep it at low temperatures (e.g., -20°C or below) in an inert atmosphere to minimize degradation.
Metabolic Pathway and Mechanism of Action
The primary significance of this compound lies in its role as an intermediate in the metabolic pathway of Hypoglycin A.
Formation of this compound
Hypoglycin A, an amino acid, undergoes transamination in the cytosol, catalyzed by an aminotransferase, to form MCP-pyruvate.[2] This reaction removes the amino group and replaces it with a ketone group.
Conversion to MCPA-CoA and Toxicity
MCP-pyruvate is then transported into the mitochondria where it is decarboxylated by the branched-chain α-keto acid dehydrogenase complex to form methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][2] MCPA-CoA is the ultimate toxic metabolite. It irreversibly inhibits several acyl-CoA dehydrogenases, which are crucial enzymes in the β-oxidation of fatty acids.[1] This inhibition leads to a shutdown of fatty acid metabolism and a subsequent depletion of cellular energy reserves, causing severe hypoglycemia.
Experimental Protocols
Direct experimental protocols for the synthesis and analysis of this compound are not established. However, researchers can study its role by analyzing its precursor, Hypoglycin A, and its downstream metabolites.
Hypothetical Experimental Workflow for Studying MCP-pyruvate Effects
The following workflow outlines a general approach to investigate the metabolic impact of Hypoglycin A, where MCP-pyruvate is a key intermediate.
Analytical Methods for Related Metabolites
The presence and effects of MCP-pyruvate are typically inferred by measuring its precursor and downstream metabolites in biological samples. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for this purpose.[9][10]
Sample Preparation (General Protocol for Biological Fluids):
-
Protein Precipitation : To 1 mL of plasma or urine, add 2 mL of cold acetonitrile (B52724). Vortex vigorously.
-
Centrifugation : Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative):
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection : Tandem mass spectrometry in multiple reaction monitoring (MRM) mode for specific detection of target analytes (e.g., Hypoglycin A, MCPA-carnitine).
Conclusion
This compound is a chemically reactive and biologically transient molecule that is central to the toxic effects of Hypoglycin A. While its isolation and direct characterization are challenging, understanding its formation, stability, and enzymatic conversion is crucial for research in toxicology and metabolic diseases. The methodologies and information presented in this guide provide a framework for scientists and drug development professionals to investigate the biochemical consequences of this important metabolite. Further research into the direct detection and characterization of MCP-pyruvate would provide deeper insights into its role in cellular metabolism and toxicity.
References
- 1. Hypoglycin A - Wikipedia [en.wikipedia.org]
- 2. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Methylene cyclopropyl acetic acid - Wikipedia [en.wikipedia.org]
- 5. CAS 1073-00-3: 2-Methylenecyclopropaneacetic acid [cymitquimica.com]
- 6. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methylenecyclopropylpyruvate
For Research Purposes Only
Introduction
Methylenecyclopropylpyruvate (B1263610), also known as ketohypoglycin, is a molecule of significant interest in metabolic research due to its structural similarity to the hypoglycemic toxins found in unripe ackee and litchi fruits, such as Methylenecyclopropylglycine (MCPG) and Methylenecyclopropylacetic acid (MCPA). The synthesis of this compound is crucial for in-depth studies of its biochemical effects, particularly its role in the inhibition of gluconeogenesis. These application notes provide a detailed, multi-step protocol for the chemical synthesis of this compound for research applications. The proposed synthetic route is based on established organometallic reactions and provides a logical pathway for its preparation in a laboratory setting.
Overall Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process starting from the commercially available methallyl chloride. The pathway involves the formation of methylenecyclopropane (B1220202), followed by allylic bromination to yield methylenecyclopropyl bromide. This intermediate is then converted to the corresponding Grignard reagent, which is subsequently reacted with diethyl oxalate (B1200264) to produce the target compound, ethyl this compound. Final hydrolysis can yield the free pyruvic acid.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of Methylenecyclopropane
This protocol describes the synthesis of methylenecyclopropane from methallyl chloride via an intramolecular cyclization reaction.
Materials:
-
Methallyl chloride
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous Toluene (B28343)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer under an inert atmosphere (argon or nitrogen).
-
In the flask, prepare a solution of sodium bis(trimethylsilyl)amide and sodium tert-butoxide in anhydrous toluene.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of methallyl chloride in anhydrous toluene via the addition funnel to the stirred base solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Carefully distill the product to obtain pure methylenecyclopropane. Due to its low boiling point (9-12 °C), ensure the receiving flask is well-cooled.[1]
Data Presentation:
| Parameter | Value |
| Starting Material | Methallyl Chloride |
| Reagents | NaHMDS, t-BuONa |
| Solvent | Toluene |
| Reaction Time | 2-3 hours |
| Reaction Temp. | Reflux |
| Expected Yield | ~70% |
Protocol 2: Synthesis of Methylenecyclopropyl Bromide
This protocol details the allylic bromination of methylenecyclopropane using N-bromosuccinimide (NBS).
Materials:
-
Methylenecyclopropane
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Light source (e.g., sunlamp)
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylenecyclopropane in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Irradiate the mixture with a light source while stirring to initiate the radical reaction.
-
Gently reflux the mixture. The reaction is often initiated by the heat from the lamp.
-
Monitor the reaction by GC. The reaction is complete when the solid NBS has been consumed and is replaced by succinimide, which floats on top of the solvent.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude methylenecyclopropyl bromide.
-
Purify the product by distillation under reduced pressure.
Data Presentation:
| Parameter | Value |
| Starting Material | Methylenecyclopropane |
| Reagent | N-Bromosuccinimide (NBS) |
| Initiator | AIBN or Benzoyl Peroxide |
| Solvent | Carbon Tetrachloride |
| Reaction Time | Varies (monitor by TLC/GC) |
| Reaction Temp. | Reflux |
| Expected Yield | Moderate to good |
Protocol 3: Synthesis of Ethyl this compound
This protocol describes the formation of the Grignard reagent from methylenecyclopropyl bromide and its subsequent reaction with diethyl oxalate to form the target α-keto ester.
Materials:
-
Methylenecyclopropyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Diethyl oxalate
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
Part A: Formation of Methylenecyclopropylmagnesium Bromide
-
Flame-dry a Schlenk flask or a three-necked round-bottom flask containing magnesium turnings and a magnetic stir bar under a stream of inert gas.
-
Allow the flask to cool to room temperature.
-
Add anhydrous THF to the flask.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of methylenecyclopropyl bromide in anhydrous THF via an addition funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with Diethyl Oxalate
-
In a separate dry, three-necked round-bottom flask under an inert atmosphere, prepare a solution of diethyl oxalate in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared methylenecyclopropylmagnesium bromide solution to the cooled diethyl oxalate solution via a cannula or an addition funnel, maintaining the temperature below -70 °C.[2]
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution while the mixture is still cold.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting ethyl this compound by column chromatography on silica (B1680970) gel.
Data Presentation:
| Parameter | Value |
| Starting Material | Methylenecyclopropyl Bromide |
| Reagents | Mg, Diethyl oxalate |
| Solvent | Anhydrous THF |
| Reaction Time | 2-3 hours |
| Reaction Temp. | -78 °C |
| Expected Yield | 50-70% |
Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of Ethyl this compound.
References
Application Note: Proposed Analytical Methods for the Detection of Methylenecyclopropylpyruvate (MCPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenecyclopropylpyruvate (MCPP) is a novel compound with potential significance in various research and development fields. Due to its unique structure, featuring both a pyruvate (B1213749) moiety and a methylenecyclopropyl group, specialized analytical methods are required for its accurate detection and quantification. This document outlines proposed analytical strategies for MCPP, drawing upon established methodologies for structurally related compounds such as pyruvate analogs and cyclopropyl (B3062369) ketones. The protocols provided herein are intended as a starting point and will require optimization and validation for specific applications and matrices.
The proposed analytical techniques leverage the chemical properties of MCPP. The pyruvate carboxyl group allows for derivatization to enhance detection, while the overall structure is amenable to chromatographic separation and mass spectrometric detection. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.
Proposed Analytical Methods
A multi-tiered approach is recommended for the comprehensive analysis of MCPP, encompassing both initial screening and robust quantification.
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection
HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds like MCPP. Coupling HPLC with UV detection can serve as a preliminary screening method, while coupling with mass spectrometry (LC-MS) will provide high sensitivity and selectivity for quantification in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable derivatives of MCPP, GC-MS offers excellent chromatographic resolution and mass spectral information for structural confirmation. Derivatization of the keto and carboxyl groups is necessary to improve volatility and thermal stability.
Data Presentation: Predicted Performance of Proposed Methods
The following table summarizes the anticipated quantitative performance of the proposed analytical methods for MCPP detection. These values are estimates based on typical performance for similar analytes and will require experimental validation.
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS (after derivatization) |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 10 ng/mL | 0.5 - 20 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 25 ng/mL | 2 - 50 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 88 - 112% |
| Precision (% RSD) | < 15% | < 10% | < 12% |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for MCPP in Biological Samples
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of MCPP in plasma or tissue homogenates.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled MCPP).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (M-H)⁻ or (M+H)⁺ for MCPP.
-
Identify at least two product ions for quantification and qualification.
-
-
Ion Source Parameters: Optimize spray voltage, source temperature, desolvation gas flow, and collision energy.
4. Quantification
-
Construct a calibration curve using standards of known MCPP concentrations prepared in the same biological matrix.
-
Calculate the concentration of MCPP in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Protocol 2: GC-MS Method for MCPP (after Derivatization)
This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method following a two-step derivatization of MCPP.
1. Sample Preparation and Derivatization
-
Perform an initial liquid-liquid or solid-phase extraction of MCPP from the sample matrix.
-
Step 1: Oximation:
-
To the dried extract, add 50 µL of 2% hydroxylamine (B1172632) hydrochloride in pyridine.
-
Incubate at 60°C for 30 minutes to protect the keto group.
-
-
Step 2: Silylation:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 60 minutes to derivatize the carboxyl group.
-
-
Cool the reaction mixture to room temperature before injection.
2. GC-MS Conditions
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
3. Data Analysis
-
Identify the derivatized MCPP peak based on its retention time and mass spectrum.
-
For quantification, use the peak area of a characteristic ion in SIM mode and compare it to a calibration curve prepared with derivatized MCPP standards.
Visualizations
Caption: Proposed analytical workflow for the detection of MCPP.
Caption: Experimental workflow for the HPLC-MS/MS analysis of MCPP.
Caption: Experimental workflow for the GC-MS analysis of MCPP.
Conclusion
The analytical methods and protocols detailed in this application note provide a robust framework for the detection and quantification of this compound. The combination of HPLC-MS/MS for sensitive quantification in biological matrices and GC-MS for structural confirmation offers a comprehensive analytical solution. It is imperative that these methods are validated in the specific matrix of interest to ensure accuracy, precision, and reliability, adhering to relevant regulatory guidelines. These proposed strategies will be instrumental for researchers and scientists in advancing the understanding and application of this novel compound.
Application Note: Quantitative Analysis of Methylenecyclopropylpyruvate in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Methylenecyclopropylpyruvate (MCPP) in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). While direct methods for MCPP are not widely published, this protocol has been adapted from established methods for the analysis of structurally related toxins, Hypoglycin (B18308) A (HGA) and Methylenecyclopropylglycine (B50705) (MCPG), and their metabolites.[1][2][3][4][5] The described methodology involves a straightforward protein precipitation step for sample preparation, followed by rapid and sensitive detection using a triple quadrupole mass spectrometer. This method is intended for researchers, scientists, and drug development professionals investigating the toxicology and pharmacokinetics of compounds originating from the Sapindaceae family of plants, such as those found in ackee fruit and lychee.[1][2][3]
Introduction
This compound (MCPP) is a putative toxic metabolite derived from Hypoglycin A (HGA) and its analogue Methylenecyclopropylglycine (MCPG). These compounds are naturally occurring toxins found in certain fruits of the Sapindaceae family and are associated with toxic hypoglycemic syndrome, also known as Jamaican Vomiting Sickness, and other acute encephalopathies.[1][2][3] The quantification of these toxins and their metabolites in biological matrices is crucial for understanding their mechanism of toxicity and for clinical diagnosis in cases of suspected poisoning. This application note provides a robust HPLC-MS/MS method for the determination of MCPP in human plasma, which is essential for toxicological and pharmacokinetic studies.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of MCPP from plasma samples. This technique is widely used for its simplicity and efficiency in removing high-molecular-weight proteins that can interfere with the analysis.[6][7][8][9]
-
Reagents and Materials:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
-
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma sample for 10 seconds to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of chilled acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
HPLC-MS/MS Analysis
The chromatographic separation is performed on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Instrumentation:
-
HPLC system (e.g., Agilent, Shimadzu, Waters)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Waters)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
-
HPLC Parameters:
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
-
MS/MS Parameters (Hypothetical for MCPP):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z of [M+H]⁺ for MCPP |
| Product Ion (Q3) | m/z of characteristic fragment ions |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize quantitative data for related analytes, HGA and MCPG, from the literature to provide a reference for expected method performance.
Table 1: Linearity and Limits of Quantification for HGA and MCPG in Plasma [2]
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Hypoglycin A (HGA) | 1.0 - 100 | 1.0 | > 0.99 |
| Methylenecyclopropylglycine (MCPG) | 1.5 - 150 | 1.5 | > 0.99 |
Table 2: Precision and Accuracy for HGA and MCPG in Plasma [2]
| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| HGA | Low (3.0) | < 10 | < 15 | 90 - 110 |
| Mid (30) | < 10 | < 15 | 90 - 110 | |
| High (80) | < 10 | < 15 | 90 - 110 | |
| MCPG | Low (4.5) | < 10 | < 15 | 90 - 110 |
| Mid (45) | < 10 | < 15 | 90 - 110 | |
| High (120) | < 10 | < 15 | 90 - 110 |
Visualizations
Caption: Experimental Workflow for MCPP Analysis in Plasma.
References
- 1. Quantification of hypoglycin A and methylenecyclopropylglycine in human plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Hypoglycin A and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openagrar.de [openagrar.de]
- 5. A new method for quantifying causative and diagnostic markers of methylenecyclopropylglycine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Assay of Methylenecyclopropylpyruvate (MCPP) Hydrolase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenecyclopropylpyruvate (MCPP) and related compounds are of significant interest in biochemical and pharmaceutical research due to their unique chemical structures and potential biological activities. The enzymatic transformation of these molecules is a key area of investigation. This document provides a detailed protocol for a continuous spectrophotometric enzyme assay to determine the activity of a putative this compound (MCPP) Hydrolase.
The proposed assay is based on a coupled-enzyme system. It is hypothesized that MCPP Hydrolase catalyzes the hydrolytic cleavage of the cyclopropane (B1198618) ring of MCPP to produce a linear α-keto acid, 2-keto-4-methyl-3-hexenedioate. This product then serves as a substrate for a coupling enzyme, a specific dehydrogenase, which in the presence of NAD+ and Coenzyme A, catalyzes its oxidative decarboxylation. The concomitant reduction of NAD+ to NADH is monitored by the increase in absorbance at 340 nm, providing a measure of the MCPP Hydrolase activity.
Principle of the Assay
The enzymatic assay for MCPP Hydrolase activity is a coupled spectrophotometric assay. The reaction scheme is as follows:
-
MCPP Hydrolase Reaction: this compound + H₂O → 2-keto-4-methyl-3-hexenedioate
-
Coupled Dehydrogenase Reaction: 2-keto-4-methyl-3-hexenedioate + NAD⁺ + CoA → Acyl-CoA derivative + NADH + H⁺ + CO₂
The rate of NADH production, measured as an increase in absorbance at 340 nm, is directly proportional to the activity of the MCPP Hydrolase under conditions where the hydrolase is the rate-limiting step.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound (MCPP) | Custom Synthesis | N/A | -20°C |
| MCPP Hydrolase | User-provided | N/A | -80°C |
| α-keto acid dehydrogenase complex | Sigma-Aldrich | K1503 | -20°C |
| β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) | Sigma-Aldrich | N7004 | 4°C |
| Coenzyme A (CoA) | Sigma-Aldrich | C3019 | -20°C |
| Thiamine pyrophosphate (TPP) | Sigma-Aldrich | C8754 | -20°C |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temperature |
| Potassium Phosphate (B84403) Monobasic | Sigma-Aldrich | P5655 | Room Temperature |
| Potassium Phosphate Dibasic | Sigma-Aldrich | P8281 | Room Temperature |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
| UV/Vis Spectrophotometer or Plate Reader | N/A | N/A | N/A |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (100 mM Potassium Phosphate, pH 7.4): Prepare a solution containing 100 mM potassium phosphate and adjust the pH to 7.4 using potassium phosphate monobasic and dibasic solutions. Store at 4°C.
-
MCPP Substrate Stock Solution (10 mM): Dissolve the custom-synthesized MCPP in the Assay Buffer to a final concentration of 10 mM. Aliquot and store at -20°C.
-
NAD⁺ Stock Solution (50 mM): Dissolve NAD⁺ in ultrapure water to a final concentration of 50 mM. Store in small aliquots at -20°C.
-
CoA Stock Solution (10 mM): Dissolve Coenzyme A in ultrapure water to a final concentration of 10 mM. Store in small aliquots at -20°C.
-
TPP Stock Solution (10 mM): Dissolve Thiamine pyrophosphate in ultrapure water to a final concentration of 10 mM. Store in small aliquots at -20°C.
-
MgCl₂ Stock Solution (1 M): Dissolve MgCl₂ in ultrapure water to a final concentration of 1 M. Store at room temperature.
Enzyme Preparation
-
MCPP Hydrolase: The user should provide the purified or partially purified enzyme. The optimal concentration of the enzyme should be determined empirically by titration to ensure the reaction rate is linear over the desired time course. Dilute the enzyme in Assay Buffer immediately before use.
-
α-keto acid dehydrogenase complex: Reconstitute the lyophilized powder in Assay Buffer to a stock concentration of 10 units/mL. Store in aliquots at -20°C.
Spectrophotometric Assay Protocol (96-Well Plate Format)
-
Prepare the Reaction Master Mix: On ice, prepare a master mix for the required number of reactions. For each well, combine the following reagents:
| Reagent | Stock Concentration | Volume per well (µL) | Final Concentration |
| Assay Buffer | 100 mM | 155 | 100 mM |
| NAD⁺ | 50 mM | 4 | 2 mM |
| CoA | 10 mM | 2 | 0.2 mM |
| TPP | 10 mM | 1 | 0.1 mM |
| MgCl₂ | 1 M | 1 | 10 mM |
| α-keto acid dehydrogenase complex | 10 units/mL | 2 | 0.2 units/mL |
| MCPP Hydrolase (diluted) | User-determined | 10 | User-determined |
| Total Volume of Master Mix | 175 |
-
Pre-incubation: Add 175 µL of the master mix to each well of a 96-well UV-transparent microplate. Include appropriate controls (e.g., no MCPP Hydrolase, no MCPP substrate). Incubate the plate at the optimal temperature for the MCPP Hydrolase (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to consume any endogenous substrates.
-
Initiate the Reaction: Add 25 µL of the 10 mM MCPP substrate stock solution to each well to initiate the reaction (final MCPP concentration: 1.25 mM). For the "no substrate" control, add 25 µL of Assay Buffer.
-
Monitor Absorbance: Immediately place the microplate in a spectrophotometer or plate reader pre-set to the reaction temperature. Measure the increase in absorbance at 340 nm every 30 seconds for 10-20 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot (ΔA₃₄₀/min).
-
Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l) × 10⁶
Where:
-
ε = 6220 M⁻¹cm⁻¹ (molar extinction coefficient of NADH)
-
l = path length of the cuvette or well (in cm). For a standard 96-well plate with 200 µL volume, the path length may need to be determined or a standard value can be used and noted.
-
-
Specific Activity: To determine the specific activity, divide the enzyme activity by the concentration of the MCPP Hydrolase in the reaction (in mg/mL).
Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Enzyme] (mg/mL)
Data Presentation
Table 1: Reaction Components and Final Concentrations
| Component | Stock Concentration | Volume (µL) for 200 µL reaction | Final Concentration |
|---|---|---|---|
| Potassium Phosphate Buffer (pH 7.4) | 100 mM | 155 | 100 mM |
| This compound (MCPP) | 10 mM | 25 | 1.25 mM |
| NAD⁺ | 50 mM | 4 | 2 mM |
| Coenzyme A (CoA) | 10 mM | 2 | 0.2 mM |
| Thiamine pyrophosphate (TPP) | 10 mM | 1 | 0.1 mM |
| MgCl₂ | 1 M | 1 | 10 mM |
| α-keto acid dehydrogenase complex | 10 units/mL | 2 | 0.2 units/mL |
| MCPP Hydrolase | User-determined | 10 | User-determined |
| Total Volume | | 200 | |
Visualizations
Caption: Proposed enzymatic reaction pathway for MCPP hydrolase.
Caption: Experimental workflow for the MCPP hydrolase enzymatic assay.
Application Notes and Protocols: An In Vitro Model for Studying the Effects of Methylenecyclopropylpyruvate (MCPP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylenecyclopropylpyruvate (B1263610) (MCPP), also known as ketohypoglycin, is the toxic transamination product of hypoglycin (B18308) A, a compound found in unripe ackee fruit and lychee seeds. Ingestion of these toxins can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia.[1][2] MCPP exerts its toxicity primarily by disrupting mitochondrial fatty acid β-oxidation (FAO), a critical pathway for energy production, particularly during periods of fasting.[1][3] This disruption leads to a cascade of metabolic derangements, including the inhibition of gluconeogenesis.[4] Understanding the precise cellular and molecular effects of MCPP is crucial for developing therapeutic interventions and for screening potential drug candidates for similar off-target toxicities.
These application notes provide a comprehensive framework for establishing an in vitro model to study the effects of MCPP using a human hepatocyte cell line. The protocols detailed below are designed to assess cytotoxicity, mitochondrial function, and the specific inhibition of fatty acid metabolism.
Mechanism of Action Overview
MCPP's primary mechanism of action is the irreversible inhibition of key enzymes within the mitochondrial fatty acid β-oxidation pathway. After entering the cell and being converted to its coenzyme A (CoA) derivative, it specifically targets and inhibits short-chain acyl-CoA dehydrogenase (SCAD) and, to a lesser extent, medium-chain acyl-CoA dehydrogenase (MCAD).[1] This enzymatic block prevents the breakdown of short- and medium-chain fatty acids, leading to several downstream consequences:
-
Accumulation of Acyl-CoAs: Inhibition of dehydrogenases causes a buildup of short-chain acyl-CoA species.[4]
-
Depletion of Acetyl-CoA: The block in β-oxidation significantly reduces the production of acetyl-CoA, a vital substrate for the Krebs cycle and a key allosteric activator of pyruvate (B1213749) carboxylase.[1]
-
Inhibition of Gluconeogenesis: Reduced acetyl-CoA levels lead to decreased pyruvate carboxylase flux, a rate-limiting step in gluconeogenesis, resulting in impaired glucose production and severe hypoglycemia.[1][2]
-
Cellular Energy Depletion: The overall disruption of mitochondrial metabolism can lead to a reduction in ATP production, contributing to cellular stress and toxicity.[1]
The metabolic disruption caused by MCPP is analogous to the pathophysiology of inherited metabolic disorders known as organic acidurias.[5][6]
References
- 1. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel mechanism for inhibition of beta-oxidation by methylenecyclopropylacetyl-CoA, a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Acidurias: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic acidurias: Major gaps, new challenges, and a yet unfulfilled promise - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Methylenecyclopropylpyruvate (MCPP) in Isolated Rat Liver Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenecyclopropylpyruvate (B1263610) (MCPP), also known as ketohypoglycin, is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit. Ingestion of hypoglycin A can lead to Jamaican Vomiting Sickness, a serious condition characterized by severe hypoglycemia.[1][2] MCPP exerts its toxic effects primarily in the liver by disrupting key metabolic pathways, particularly gluconeogenesis and fatty acid β-oxidation.[2][3][4] Isolated rat liver cells (hepatocytes) provide an excellent in vitro model system to study the mechanisms of MCPP toxicity, screen for potential therapeutic interventions, and assess the hepatotoxicity of related compounds.
These application notes provide a comprehensive overview and detailed protocols for utilizing isolated rat hepatocytes to investigate the metabolic effects of MCPP.
Metabolic Pathway and Mechanism of Action
Hypoglycin A is metabolized in the liver via transamination to form MCPP.[1][3] MCPP is then further metabolized to methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][5] MCPA-CoA is the primary inhibitor of several key mitochondrial enzymes, most notably short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD), which are crucial for fatty acid β-oxidation.[3][6] The inhibition of β-oxidation leads to a depletion of acetyl-CoA, which is a critical activator of pyruvate (B1213749) carboxylase, the first committed step of gluconeogenesis. This impairment of both fatty acid oxidation and gluconeogenesis results in a severe energy deficit and profound hypoglycemia.[3]
Data Presentation
The following tables summarize the quantitative effects of MCPP on various metabolic parameters in isolated rat liver cells, based on published data.
Table 1: Effect of MCPP on Gluconeogenesis from Various Substrates
| Substrate (Concentration) | MCPP (0.3 mM) Inhibition of Glucose Production (%) |
| Lactate (B86563) (10 mM) | ~ 50% |
| Pyruvate (10 mM) | ~ 50% |
| Alanine (10 mM) | ~ 40% |
| Fructose (10 mM) | No significant inhibition |
Data synthesized from Kean and Pogson, 1979.[3][4]
Table 2: Effect of MCPP on Ketogenesis and CoA Esters
| Parameter | Condition | Effect of MCPP (0.3 mM) |
| Ketogenesis | In the absence of lactate | Inhibition |
| [β-hydroxybutyrate]/[acetoacetate] ratio | In the absence of lactate | Decrease |
| Total Acid-Soluble CoA | In the presence of lactate and palmitate | Decrease |
| Short-chain Acyl-CoA | In the presence of lactate and palmitate | Relative Increase |
| CoA and Acetyl-CoA | In the presence of lactate and palmitate | Relative Decrease |
Data synthesized from Kean and Pogson, 1979.[3][4]
Experimental Protocols
Protocol 1: Isolation of Rat Hepatocytes
This protocol is based on the widely used two-step collagenase perfusion method.[6][7][8]
Materials:
-
Adult rat (200-300g)
-
Anesthetic (e.g., ketamine/xylazine)
-
Perfusion Buffer I (e.g., HBSS without Ca²⁺ and Mg²⁺, with 0.5 mM EDTA and 25 mM HEPES)
-
Perfusion Buffer II (e.g., HBSS with Ca²⁺ and Mg²⁺, with 25 mM HEPES)
-
Collagenase II solution (in Perfusion Buffer II)
-
William's E Medium (or other suitable hepatocyte culture medium)
-
Peristaltic pump
-
Surgical instruments
-
100 µm cell strainer
-
Centrifuge
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Perform a midline laparotomy to expose the portal vein.
-
Cannulate the portal vein and begin perfusion with pre-warmed (37°C) Perfusion Buffer I at a flow rate of 10-15 mL/min to flush out the blood. The liver should blanch.[7][9]
-
Once the liver is cleared of blood, switch to the collagenase-containing Perfusion Buffer II and continue perfusion for 6-10 minutes. The liver should become soft and mushy.[9]
-
Excise the liver and transfer it to a sterile petri dish containing ice-cold William's E Medium.
-
Gently tease the liver apart with a cell scraper to release the hepatocytes.[9][10]
-
Filter the cell suspension through a 100 µm cell strainer into a 50 mL conical tube to remove undigested tissue.[6][9]
-
Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C to pellet the hepatocytes.[6][9]
-
Gently resuspend the pellet in fresh, cold William's E Medium and repeat the centrifugation step to wash the cells.
-
Determine cell viability and yield using a hemocytometer and trypan blue exclusion. A typical preparation should yield >85% viable cells.[10]
Protocol 2: MCPP Treatment and Measurement of Gluconeogenesis
Materials:
-
Isolated rat hepatocytes
-
Krebs-Henseleit bicarbonate buffer (or similar)
-
Gluconeogenic substrates (e.g., lactate, pyruvate, alanine)
-
MCPP stock solution
-
Incubator (37°C, 95% O₂/5% CO₂)
-
Glucose assay kit
Procedure:
-
Resuspend the isolated hepatocytes in Krebs-Henseleit buffer to a final concentration of approximately 5 x 10⁶ cells/mL.
-
Aliquot the cell suspension into incubation flasks.
-
Add the desired gluconeogenic substrate (e.g., 10 mM lactate).
-
Add MCPP to the treatment flasks to a final concentration of 0.3 mM. Include a vehicle control (e.g., water or buffer).
-
Incubate the flasks at 37°C with gentle shaking under a 95% O₂/5% CO₂ atmosphere for a specified time (e.g., 60 minutes).
-
At the end of the incubation, take aliquots of the cell suspension and centrifuge to pellet the cells.
-
Collect the supernatant and measure the glucose concentration using a suitable glucose assay kit.
-
Calculate the rate of gluconeogenesis and the percentage of inhibition by MCPP compared to the control.
Protocol 3: Analysis of Fatty Acid Oxidation
Materials:
-
Isolated rat hepatocytes
-
Incubation buffer
-
[1-¹⁴C]-Palmitate complexed to bovine serum albumin (BSA)
-
MCPP stock solution
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare hepatocyte suspensions as described in Protocol 2.
-
Add [1-¹⁴C]-palmitate-BSA to the incubation flasks.
-
Add MCPP to the treatment flasks.
-
Incubate the flasks at 37°C.
-
At various time points, terminate the reaction by adding perchloric acid.
-
Capture the released ¹⁴CO₂ in a trapping agent (e.g., hyamine hydroxide).
-
Add scintillation fluid to the trapping agent and measure the radioactivity using a scintillation counter.
-
A decrease in ¹⁴CO₂ production in the MCPP-treated samples compared to the control indicates inhibition of fatty acid oxidation.
Signaling Pathway Visualization
The primary mechanism of MCPP-induced toxicity involves the inhibition of fatty acid β-oxidation, which in turn impairs gluconeogenesis. This can be visualized as a disruption of the normal metabolic flow.
Conclusion
The use of isolated rat hepatocytes is a powerful tool for elucidating the mechanisms of MCPP toxicity. The protocols and data presented here provide a framework for researchers to investigate the metabolic disruptions caused by this compound and to explore potential therapeutic strategies. This in vitro system allows for controlled experiments that can provide valuable insights into the pathophysiology of conditions like Jamaican Vomiting Sickness and can be adapted for the toxicological screening of other compounds that may affect hepatic metabolism.
References
- 1. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Isolation and Primary Culture of Rat Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isolation of Primary Rat Hepatocytes with Multiparameter Perfusion Control [jove.com]
- 9. worthington-biochem.com [worthington-biochem.com]
- 10. jove.com [jove.com]
Application Notes and Protocols for the Analysis of Methylenecyclopropylpyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenecyclopropylpyruvate (B1263610) is a unique molecule characterized by a reactive methylenecyclopropane (B1220202) moiety and a pyruvate (B1213749) functional group. Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its metabolic fate, pharmacokinetic profile, and potential pharmacological or toxicological effects. Due to its inherent chemical properties, including potential instability and the presence of a reactive keto acid group, robust sample preparation is a critical prerequisite for successful analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
These application notes provide detailed protocols for the extraction, purification, and derivatization of this compound from biological samples, primarily plasma and urine. The methodologies are adapted from established procedures for the analysis of similar endogenous and xenobiotic keto acids.
General Considerations for Sample Handling
Given the potential for degradation, samples should be processed promptly after collection. If immediate analysis is not possible, samples should be stored at -80°C to minimize enzymatic and chemical degradation. The strained cyclopropane (B1198618) ring and the pyruvate moiety may be susceptible to oxidation and ring-opening reactions, necessitating careful handling and the avoidance of harsh acidic or basic conditions during preparation, unless required for a specific derivatization step.
Sample Preparation Techniques
The selection of an appropriate sample preparation technique is contingent on the analytical platform (GC-MS or LC-MS/MS), the sample matrix, and the desired level of sensitivity and selectivity. The following sections detail validated protocols for protein precipitation and liquid-liquid extraction, which can be employed individually or in combination.
Protein Precipitation
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological fluids like plasma or serum, which can interfere with downstream analysis. Methanol (B129727) is a commonly used and effective precipitant for keto acids.
Protocol 1: Protein Precipitation with Methanol
This protocol is suitable for preparing samples for both LC-MS/MS and GC-MS analysis.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Methanol (LC-MS grade), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g at 4°C
Procedure:
-
Pipette 100 µL of the biological sample into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold methanol to the sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tube at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a clean tube.
-
The supernatant can be directly used for LC-MS/MS analysis (after potential dilution) or dried down for subsequent derivatization for GC-MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is employed to further purify the sample by partitioning the analyte of interest into an immiscible organic solvent, leaving behind more polar interfering substances in the aqueous phase. Ethyl acetate (B1210297) is an effective solvent for the extraction of keto acids.
Protocol 2: Liquid-Liquid Extraction with Ethyl Acetate
This protocol is often used following protein precipitation to achieve a cleaner sample extract.
Materials:
-
Supernatant from protein precipitation (Protocol 1)
-
Ethyl acetate (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To the supernatant obtained from Protocol 1, add 800 µL of ethyl acetate.
-
Vortex the mixture vigorously for 1 minute to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 1-4) with another 800 µL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.
-
The dried residue is now ready for reconstitution in a suitable solvent for LC-MS/MS analysis or for derivatization for GC-MS analysis.
Derivatization for Chromatographic Analysis
Derivatization is a critical step for the analysis of keto acids, as it improves their volatility and thermal stability for GC-MS and enhances their ionization efficiency and chromatographic retention for LC-MS/MS.
GC-MS Analysis: O-phenylenediamine (B120857) (OPD) and Silylation Derivatization
This two-step derivatization is a robust method for the analysis of α-keto acids. The first step involves the reaction of the α-keto acid with o-phenylenediamine to form a stable quinoxalinol derivative. The second step involves silylation to increase volatility.
Protocol 3: Two-Step Derivatization for GC-MS
Materials:
-
Dried sample extract from Protocol 2
-
o-phenylenediamine (OPD) solution (e.g., 1 mg/mL in 3 M HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS vials
Procedure:
-
To the dried extract, add 50 µL of the OPD solution.
-
Vortex briefly and incubate at 80°C for 60 minutes.
-
Cool the sample to room temperature.
-
Add 50 µL of ethyl acetate and vortex to extract the quinoxalinol derivative.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
LC-MS/MS Analysis: 3-Nitrophenylhydrazine (3-NPH) Derivatization
Derivatization with 3-NPH is a highly effective method for enhancing the sensitivity of keto acid analysis by LC-MS/MS, particularly with negative ion electrospray ionization.
Protocol 4: 3-NPH Derivatization for LC-MS/MS
Materials:
-
Supernatant from protein precipitation (Protocol 1) or reconstituted extract from Protocol 2
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 10 mg/mL in 50% methanol)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 50 mg/mL in water)
-
LC-MS vials
Procedure:
-
To 50 µL of the sample extract, add 20 µL of 3-NPH solution and 20 µL of EDC solution.
-
Add 10 µL of pyridine to catalyze the reaction.
-
Vortex briefly and incubate at 40°C for 30 minutes.
-
After incubation, add a suitable volume of the initial mobile phase (e.g., 920 µL) to quench the reaction and dilute the sample.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the described sample preparation and derivatization methods, based on studies of similar keto acids. These values can serve as a benchmark for method development and validation for this compound analysis.
Table 1: Performance of Protein Precipitation and Liquid-Liquid Extraction
| Parameter | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Ethyl Acetate) |
| Analyte Recovery | > 85% | > 90% |
| Matrix Effect Reduction | Moderate | High |
| Reproducibility (RSD) | < 15% | < 10% |
Table 2: Performance of Derivatization Methods for GC-MS and LC-MS/MS
| Parameter | GC-MS (OPD + Silylation) | LC-MS/MS (3-NPH Derivatization) |
| Linearity (r²) | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µM | 10 - 100 nM |
| Limit of Quantitation (LOQ) | 0.5 - 5 µM | 50 - 500 nM |
| Recovery | 90 - 110% | 95 - 105% |
| Intra-day Precision (RSD) | < 10% | < 10% |
| Inter-day Precision (RSD) | < 15% | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of this compound.
Hypothetical Metabolic Pathway
The metabolic fate of xenobiotics such as this compound often involves two phases. Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. Phase II reactions involve the conjugation of the modified compound with endogenous molecules to increase water solubility and facilitate excretion. The following diagram illustrates a plausible metabolic pathway for this compound, involving initial oxidation of the methylenecyclopropyl ring, followed by ring opening and subsequent conjugation.
Application of NMR Spectroscopy in the Structural Analysis of Methylenecyclopropylpyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For novel compounds such as methylenecyclopropylpyruvate (B1263610), a molecule featuring a unique combination of a reactive methylenecyclopropane (B1220202) moiety and an α-keto acid function, NMR provides crucial information regarding its connectivity, stereochemistry, and electronic properties. This application note details the protocols for the comprehensive structural analysis of this compound and its analogues using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
The methylenecyclopropyl group is a strained ring system that exhibits interesting reactivity and unique spectral characteristics. The pyruvate (B1213749) moiety is a key functional group in various biochemical pathways. The combination of these two functionalities in one molecule makes it a subject of interest in medicinal chemistry and drug development. A thorough structural characterization is the first step towards understanding its biological activity and potential applications.
This document provides a detailed guide for sample preparation, data acquisition, and interpretation of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra for the structural confirmation of this compound.
Data Presentation
Due to the limited availability of experimental NMR data for this compound in the public domain, the following tables present a realistic, hypothetical dataset based on the analysis of structurally related compounds, including methylenecyclopropane derivatives and α-keto acids. These values serve as a guide for researchers working on the synthesis and characterization of this or similar molecules.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1a, H-1b | 5.4 - 5.6 | m | - | 2H |
| H-3a, H-3b | 1.5 - 1.7 | m | - | 2H |
| H-4a, H-4b | 1.2 - 1.4 | m | - | 2H |
| -COOH | 9.0 - 11.0 | br s | - | 1H |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (=CH₂) | 105 - 110 |
| C-2 (C=O) | 190 - 195 |
| C-3 (Cq) | 135 - 140 |
| C-4, C-5 (CH₂) | 15 - 20 |
| -COOH | 160 - 165 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified solid sample of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like acetone-d₆, DMSO-d₆, or methanol-d₄ can also be used depending on the sample's solubility.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings. A standard gradient-selected COSY (cosygpqf) experiment is typically used.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. A standard gradient-selected HSQC (hsqcedetgpsisp2.2) with multiplicity editing can distinguish between CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and identifying quaternary carbons. A standard gradient-selected HMBC (hmbcgplpndqf) is commonly employed.
-
Mandatory Visualization
Structural Analysis and Interpretation
The structural elucidation of this compound is achieved through a systematic analysis of the acquired NMR spectra:
-
¹H NMR: The proton NMR spectrum will provide initial information on the number of different proton environments and their multiplicities. The olefinic protons of the methylidene group are expected to appear in the downfield region (δ 5.4-5.6 ppm). The cyclopropyl (B3062369) protons will be in the upfield region (δ 1.2-1.7 ppm). The carboxylic acid proton, if not exchanged with deuterium (B1214612) from the solvent, will appear as a broad singlet at a very downfield chemical shift (δ 9.0-11.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms. The carbonyl carbons of the ketone and carboxylic acid will have characteristic downfield shifts (δ 190-195 ppm and δ 160-165 ppm, respectively). The sp² carbons of the methylidene group will also be in the downfield region (δ 105-110 ppm and δ 135-140 ppm). The sp³ carbons of the cyclopropane (B1198618) ring will appear in the upfield region (δ 15-20 ppm).
-
COSY: The COSY spectrum will reveal the coupling network between protons. Key correlations are expected between the geminal and vicinal protons of the cyclopropane ring (H-3 and H-4).
-
HSQC: The HSQC spectrum will establish the direct one-bond connectivity between protons and carbons. This is essential for assigning the protonated carbons. For example, it will show correlations between the olefinic protons (H-1) and the methylidene carbon (C-1), and between the cyclopropyl protons (H-3, H-4) and their respective carbons.
-
HMBC: The HMBC spectrum is critical for establishing the overall carbon skeleton by identifying long-range couplings. Key HMBC correlations would include:
-
Correlations from the methylidene protons (H-1) to the quaternary cyclopropyl carbon (C-3) and the ketone carbonyl carbon (C-2).
-
Correlations from the cyclopropyl protons (H-3, H-4) to the ketone carbonyl carbon (C-2) and other cyclopropyl carbons.
-
These correlations will unambiguously connect the methylenecyclopropyl moiety to the pyruvate group.
-
By combining the information from all these NMR experiments, the complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for further studies in drug development and other scientific research areas.
Application Notes and Protocols for Cell Culture-Based Assays for Methylenecyclopropylpyruvate Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenecyclopropylpyruvate (MCPP) is a metabolite of the toxic amino acids Hypoglycin A and Methylenecyclopropylglycine (MCPG). These toxins are naturally found in the unripe fruit of the ackee tree (Blighia sapida) and in lychee fruits (Litchi chinensis), and are responsible for Jamaican Vomiting Sickness and a form of hypoglycemic encephalopathy, respectively. The primary mechanism of toxicity of these compounds is the irreversible inhibition of mitochondrial fatty acid β-oxidation, leading to a severe energy deficit, particularly in the liver and muscle.
Once ingested, Hypoglycin A and MCPG are metabolized to their toxic CoA-esters, methylenecyclopropylacetyl-CoA (MCPA-CoA) and methylenecyclopropylformyl-CoA (MCPF-CoA).[1][2] These metabolites are potent inhibitors of several acyl-CoA dehydrogenases, crucial enzymes in the β-oxidation pathway.[3][4] This inhibition leads to an accumulation of fatty acids and a depletion of ATP, resulting in hypoglycemia, metabolic acidosis, and cellular damage.
These application notes provide detailed protocols for a panel of cell culture-based assays to assess the toxicity of MCPP and its parent compounds. The assays are designed to evaluate general cytotoxicity, mitochondrial dysfunction, and the specific inhibition of fatty acid oxidation, providing a comprehensive in vitro model to study the toxic effects of these compounds and to screen for potential therapeutic interventions. The human hepatoma cell line, HepG2, is recommended for these assays due to its metabolic capabilities, including fatty acid metabolism, making it a relevant model for studying liver toxicity.[5][6]
Metabolic Activation and Toxicity Pathway
The toxicity of MCPP is intrinsically linked to the metabolic activation of its precursors, Hypoglycin A and MCPG. Understanding this pathway is crucial for designing and interpreting toxicological assays.
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Impact of Methylenecyclopropylpyruvate on Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenecyclopropylpyruvate (MCPP) is a metabolite of the toxin hypoglycin (B18308) A, found in the unripe ackee fruit. Ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, which is characterized by hypoglycemia. The toxicity of hypoglycin A is primarily attributed to its metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), which is formed from MCPP. MCPA-CoA is a potent inhibitor of mitochondrial fatty acid β-oxidation (FAO), a critical metabolic pathway for energy production, particularly during periods of fasting. Understanding the mechanism by which MCPP and its metabolites disrupt FAO is crucial for toxicological studies and for the development of potential therapeutic interventions.
These application notes provide a detailed overview of the impact of MCPP on fatty acid oxidation, including its mechanism of action, protocols for experimental investigation, and quantitative data on its inhibitory effects.
Mechanism of Action
This compound itself is not the direct inhibitor of fatty acid oxidation. Within the mitochondrial matrix, MCPP is converted to its coenzyme A ester, methylenecyclopropylacetyl-CoA (MCPA-CoA). MCPA-CoA acts as a suicide inhibitor, irreversibly inactivating specific enzymes within the β-oxidation spiral.
The primary targets of MCPA-CoA are the acyl-CoA dehydrogenases, flavoenzymes that catalyze the first committed step in each cycle of β-oxidation. However, the inhibitory action of MCPA-CoA is selective for acyl-CoA dehydrogenases with specificity for shorter-chain fatty acids.
Specifically, MCPA-CoA has been shown to severely and irreversibly inactivate short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) .[1] In contrast, long-chain acyl-CoA dehydrogenase (LCAD) is not significantly affected by MCPA-CoA.[1] This selective inhibition leads to an accumulation of medium- and short-chain acyl-CoAs and disrupts the complete oxidation of fatty acids, thereby impairing ATP production and leading to the profound hypoglycemia observed in hypoglycin A toxicity.
The irreversible inhibition occurs because SCAD and MCAD recognize MCPA-CoA as a substrate and initiate the catalytic process. However, a reactive intermediate is formed that covalently binds to the enzyme, leading to its inactivation.
Data Presentation
The following tables summarize the available quantitative and qualitative data on the inhibitory effects of methylenecyclopropylacetyl-CoA (MCPA-CoA) on fatty acid oxidation enzymes.
Table 1: Quantitative Inhibition of Butyryl-CoA Dehydrogenase by MCPA-CoA
| Compound | Target Enzyme | Substrate | Concentration of Inhibitor | % Inhibition | Reference |
| MCPA-CoA | Butyryl-CoA Dehydrogenase | Butyryl-CoA | 13 µM | Strong Inhibition | [2] |
Table 2: Qualitative Differential Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA
| Target Enzyme | Effect of MCPA-CoA | Nature of Inhibition | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Severely Inactivated | Irreversible (Suicide Inhibition) | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Severely Inactivated | Irreversible (Suicide Inhibition) | [1] |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Not Significantly Inactivated | - | [1] |
| Isovaleryl-CoA Dehydrogenase (IVDH) | Severely Inactivated | Irreversible | [1] |
| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase | Slowly and Mildly Inactivated | Irreversible | [1] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the impact of MCPP on fatty acid oxidation are provided below.
Protocol 1: Measurement of Fatty Acid Oxidation in Isolated Hepatocytes using Radiolabeled Palmitate
This protocol is adapted from established methods for measuring FAO in primary hepatocytes.
Objective: To quantify the rate of fatty acid β-oxidation in isolated hepatocytes treated with MCPP by measuring the production of acid-soluble metabolites (ASMs) from [1-¹⁴C]palmitic acid.
Materials:
-
Isolated primary hepatocytes
-
Krebs-Henseleit bicarbonate buffer (or similar) supplemented with 10 mM HEPES, pH 7.4
-
[1-¹⁴C]palmitic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
This compound (MCPP)
-
Perchloric acid (HClO₄)
-
Scintillation fluid and vials
-
Scintillation counter
-
Water bath, centrifuge, pipettes, etc.
Procedure:
-
Hepatocyte Isolation: Isolate hepatocytes from liver tissue (e.g., from rat or mouse) using a standard collagenase perfusion technique. Assess cell viability using trypan blue exclusion.
-
Preparation of Palmitate-BSA Conjugate: a. Prepare a 10 mM stock solution of [1-¹⁴C]palmitic acid in ethanol. b. Prepare a 2 mM solution of fatty acid-free BSA in Krebs-Henseleit buffer. c. To a sterile tube, add the desired volume of the BSA solution. While vortexing, slowly add the [1-¹⁴C]palmitic acid stock to achieve a final molar ratio of palmitate to BSA of 5:1. d. Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Cell Treatment: a. Resuspend the isolated hepatocytes in Krebs-Henseleit buffer at a concentration of 1-2 x 10⁶ cells/mL. b. Aliquot the cell suspension into incubation tubes. c. Add MCPP at various concentrations (e.g., 0, 1, 10, 100 µM) to the respective tubes. Include a vehicle control (the solvent used for MCPP). A positive control using a known FAO inhibitor like etomoxir (B15894) (inhibitor of CPT1) can also be included. d. Pre-incubate the cells with MCPP for 15-30 minutes at 37°C.
-
Initiation of the FAO Assay: a. Start the reaction by adding the pre-warmed [1-¹⁴C]palmitate-BSA conjugate to each tube to a final palmitate concentration of 100-200 µM. b. Incubate the tubes at 37°C with gentle shaking for 30-60 minutes.
-
Termination of the Reaction: a. Stop the reaction by adding an equal volume of ice-cold 6% (w/v) perchloric acid to each tube. This will precipitate proteins and cell debris. b. Vortex the tubes and let them stand on ice for 20 minutes.
-
Separation of Acid-Soluble Metabolites (ASMs): a. Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. b. Carefully collect the supernatant, which contains the ¹⁴C-labeled ASMs (e.g., acetyl-CoA, citrate (B86180) cycle intermediates).
-
Quantification: a. Transfer a known volume of the supernatant to a scintillation vial. b. Add 5-10 mL of scintillation fluid. c. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: a. Normalize the CPM values to the protein content of the cell suspension or to the cell number. b. Express the results as a percentage of the vehicle control and plot the dose-response curve for MCPP.
Protocol 2: Acyl-CoA Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of specific acyl-CoA dehydrogenases by monitoring the reduction of a dye.
Objective: To determine the inhibitory effect of MCPA-CoA on the activity of purified or mitochondrial short-chain, medium-chain, and long-chain acyl-CoA dehydrogenases.
Materials:
-
Purified SCAD, MCAD, and LCAD enzymes or isolated mitochondrial fractions
-
Assay buffer: 100 mM potassium phosphate, pH 7.6, 0.2 mM EDTA
-
Acyl-CoA substrates (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD, palmitoyl-CoA for LCAD)
-
Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Methylenecyclopropylacetyl-CoA (MCPA-CoA)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: a. Prepare stock solutions of acyl-CoA substrates, DCPIP, and PMS in assay buffer. b. Prepare a stock solution of MCPA-CoA.
-
Assay Setup: a. In a cuvette, add the assay buffer, DCPIP (e.g., 50 µM), and PMS (e.g., 1 mM). b. Add the purified enzyme or mitochondrial fraction to the cuvette.
-
Inhibitor Incubation: a. To test for inhibition, add varying concentrations of MCPA-CoA to the cuvette and incubate for a defined period (e.g., 5-10 minutes) at 30°C. For a control, add the vehicle.
-
Initiation of the Reaction: a. Start the reaction by adding the specific acyl-CoA substrate (e.g., 50-100 µM).
-
Measurement: a. Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. b. Determine the percentage of inhibition for each concentration of MCPA-CoA compared to the control. c. If sufficient data points are collected, calculate the IC₅₀ value of MCPA-CoA for each acyl-CoA dehydrogenase.
Mandatory Visualization
References
Unveiling the Inhibitory Mechanism of Methylenecyclopropylpyruvate on Gluconeogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the inhibition of gluconeogenesis by Methylenecyclopropylpyruvate (B1263610) (MCPP). MCPP, a metabolite of the toxic amino acid hypoglycin (B18308) found in unripe ackee fruit, is a potent inhibitor of hepatic glucose production. Understanding its mechanism of action is crucial for toxicology studies and for the development of potential therapeutic agents targeting gluconeogenesis.
Introduction to this compound and Gluconeogenesis
Gluconeogenesis is a vital metabolic pathway for maintaining blood glucose homeostasis during periods of fasting or starvation. It primarily occurs in the liver and involves the synthesis of glucose from non-carbohydrate precursors such as lactate (B86563), pyruvate (B1213749), glycerol, and certain amino acids. Dysregulation of gluconeogenesis is a key factor in the pathophysiology of type 2 diabetes.
This compound (MCPP) is the transamination product of hypoglycin and is a more direct inhibitor of gluconeogenesis.[1] Its primary mechanism of action is not a direct inhibition of the core gluconeogenic enzymes but rather an indirect effect through the disruption of fatty acid β-oxidation.
Mechanism of Action of MCPP
The inhibitory effect of MCPP on gluconeogenesis is a multi-step process that culminates in the reduction of pyruvate carboxylase (PC) activity, the first committed step in gluconeogenesis from pyruvate.
-
Inhibition of Acyl-CoA Dehydrogenases: A metabolite of hypoglycin, (methylenecyclopropyl)acetyl-CoA (MCPA-CoA), acts as a suicide inhibitor of short-chain and medium-chain acyl-CoA dehydrogenases.[2] This severely hampers the process of fatty acid β-oxidation.
-
Depletion of Acetyl-CoA: The inhibition of β-oxidation leads to a significant decrease in the intrahepatic concentration of acetyl-CoA.
-
Reduced Pyruvate Carboxylase Activity: Acetyl-CoA is an essential allosteric activator of pyruvate carboxylase. The depletion of acetyl-CoA results in a marked reduction in the flux through pyruvate carboxylase, thereby inhibiting the conversion of pyruvate to oxaloacetate and effectively shutting down gluconeogenesis from pyruvate and lactate.
This indirect mechanism makes MCPP a valuable tool for studying the interplay between fatty acid metabolism and gluconeogenesis.
Quantitative Data on MCPP Inhibition
While comprehensive dose-response data for MCPP is limited in the public domain, existing studies provide a crucial starting point for experimental design.
| Parameter | Value | Substrate(s) | System | Reference |
| Inhibition of Gluconeogenesis | Inhibited | Lactate, Pyruvate, Alanine, Sorbitol | Isolated Rat Liver Cells | [1] |
| Effective Concentration | 0.3 mM | Various | Isolated Rat Liver Cells | [1][3] |
| Effect on Ketogenesis | Inhibited | Endogenous | Isolated Rat Liver Cells | [1] |
| Effect on CoA Levels | Decrease in total acid-soluble CoA, relative increase in short-chain acyl-CoA | Lactate and Palmitate | Isolated Rat Liver Cells | [1] |
Experimental Protocols
Herein, we provide detailed protocols for in vitro and in vivo studies to investigate the inhibitory effects of MCPP on gluconeogenesis.
In Vitro Gluconeogenesis Assay in Primary Hepatocytes
This protocol details the measurement of glucose production from gluconeogenic precursors in primary hepatocytes treated with MCPP.
Materials:
-
Primary hepatocytes (rat or mouse)
-
Collagen-coated cell culture plates
-
Williams' Medium E or similar hepatocyte culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glucose-free DMEM (Dulbecco's Modified Eagle Medium)
-
Sodium Lactate
-
Sodium Pyruvate
-
This compound (MCPP)
-
Glucose Assay Kit (e.g., glucose oxidase-based)
-
BCA Protein Assay Kit
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
Procedure:
-
Hepatocyte Isolation and Seeding: Isolate primary hepatocytes from rats or mice using a standard collagenase perfusion method. Seed the cells onto collagen-coated plates at a suitable density (e.g., 0.5 x 10^6 cells/well for a 12-well plate) in Williams' Medium E supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Attachment and Serum Starvation: Allow the cells to attach for 4-6 hours. After attachment, wash the cells with PBS and replace the medium with serum-free Williams' Medium E. Incubate overnight.
-
MCPP Treatment: The next day, wash the cells with PBS and replace the medium with glucose-free DMEM. Add varying concentrations of MCPP (e.g., 0, 0.01, 0.03, 0.1, 0.3, 1 mM) to the wells. A vehicle control (the solvent used to dissolve MCPP) should also be included. Incubate for 1-2 hours.
-
Induction of Gluconeogenesis: To initiate gluconeogenesis, add a solution of sodium lactate (10 mM) and sodium pyruvate (1 mM) to each well.
-
Incubation and Sample Collection: Incubate the plates for 3-6 hours at 37°C in a humidified incubator with 5% CO2. After incubation, collect the supernatant from each well for glucose measurement.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and then lyse the cells in lysis buffer. Determine the total protein concentration in each well using a BCA protein assay.
-
Glucose Measurement: Measure the glucose concentration in the collected supernatant using a commercial glucose assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the glucose production in each well to the total protein content. Plot the glucose production against the concentration of MCPP to generate a dose-response curve and determine the IC50 value.
In Vivo Pyruvate Tolerance Test (PTT) in Mice
This protocol assesses the effect of MCPP on hepatic gluconeogenesis in a living organism.
Materials:
-
Mice (e.g., C57BL/6J, 8-10 weeks old)
-
This compound (MCPP)
-
Sodium Pyruvate
-
Sterile PBS
-
Glucometer and test strips
-
Insulin syringes
-
Animal scale
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the mice to handling for at least one week before the experiment. Fast the mice overnight (approximately 16 hours) with free access to water.
-
MCPP Administration (Pre-treatment): The dosage and timing of MCPP administration should be optimized in pilot studies. A suggested starting point is to administer MCPP via intraperitoneal (i.p.) injection 1-2 hours before the pyruvate challenge. Prepare a stock solution of MCPP in a suitable vehicle (e.g., saline). Divide the mice into a control group (vehicle injection) and an MCPP-treated group. Administer the appropriate injection based on the body weight of the mice.
-
Baseline Blood Glucose Measurement: Just before the pyruvate injection, measure the baseline blood glucose level from a tail snip using a glucometer. This is the 0-minute time point.
-
Pyruvate Challenge: Prepare a sterile solution of sodium pyruvate in PBS (e.g., 200 mg/ml). Administer the pyruvate solution via i.p. injection at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes after the pyruvate injection.
-
Data Analysis: Plot the blood glucose concentration over time for both the control and MCPP-treated groups. Calculate the area under the curve (AUC) for each group to quantify the overall glucose excursion. A significant reduction in the AUC in the MCPP-treated group compared to the control group indicates inhibition of gluconeogenesis.
Visualizing the Experimental Design and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of MCPP-induced inhibition of gluconeogenesis.
Caption: Workflow for the in vitro gluconeogenesis assay.
Caption: Workflow for the in vivo pyruvate tolerance test.
Conclusion
The study of this compound provides a unique opportunity to explore the intricate regulation of gluconeogenesis and its dependence on fatty acid metabolism. The provided application notes and protocols offer a robust framework for researchers to investigate the inhibitory effects of MCPP and similar compounds. By employing these detailed methodologies, scientists can gain valuable insights into the mechanisms of metabolic control, which can inform the development of novel therapeutic strategies for metabolic diseases.
References
- 1. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) PMID: 518564 | MCE [medchemexpress.cn]
Application Notes and Protocols for Tracing Methylenecyclopropylpyruvate Metabolism Using Radiolabeled Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenecyclopropylpyruvate (B1263610) (MCPP) is a key intermediate in the metabolism of methylenecyclopropylglycine (B50705) (MCPG), a toxic amino acid found in certain plants of the Sapindaceae family. The metabolism of MCPP leads to the formation of highly reactive coenzyme A (CoA) esters that can inhibit crucial metabolic pathways, particularly fatty acid β-oxidation, leading to hypoglycemia and other toxic effects. Understanding the metabolic fate of MCPP is therefore critical for elucidating mechanisms of toxicity and developing potential therapeutic interventions. The use of radiolabeled precursors is a powerful technique for tracing the absorption, distribution, metabolism, and excretion (ADME) of MCPP and its metabolites with high sensitivity and specificity.
These application notes provide a comprehensive overview and detailed protocols for utilizing radiolabeled precursors to study MCPP metabolism in both in vitro and in vivo systems.
Metabolic Pathway of this compound
The metabolism of methylenecyclopropylglycine (MCPG) to its toxic end-products involves a series of enzymatic conversions. MCPG first undergoes transamination to form this compound (MCPP). MCPP is then oxidatively decarboxylated to form methylenecyclopropylacetyl-CoA (MCPA-CoA), a potent inhibitor of acyl-CoA dehydrogenases involved in fatty acid β-oxidation. An alternative pathway involves the formation of methylenecyclopropylformyl-CoA (MCPF-CoA). These reactive CoA esters are central to the toxicity of MCPG.
Application Notes and Protocols for the Laboratory Synthesis and Purification of Ketohypoglycin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ketohypoglycin, the α-keto acid analog of hypoglycin (B18308) A, is a molecule of significant interest in toxicological and metabolic research. Hypoglycin A, a naturally occurring amino acid found in the unripe fruit of the ackee tree (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness.[1] Its toxicity stems from its metabolic conversion to methylenecyclopropylacetyl-CoA (MCPA-CoA), which inhibits fatty acid β-oxidation and gluconeogenesis.[1][2] The direct precursor to this toxic metabolite is the keto acid of hypoglycin A, formed through transamination.[3] Understanding the synthesis and purification of this keto-hypoglycin is crucial for developing diagnostic tools and therapeutic interventions for hypoglycin A-induced toxicity.
This document provides detailed protocols for the laboratory synthesis of hypoglycin A and its subsequent conversion to ketohypoglycin, along with purification methodologies.
Physicochemical Properties of Hypoglycin A
| Property | Value | Reference |
| IUPAC Name | (2S)-2-Amino-3-[(1R)-2-methylidenecyclopropyl]propanoic acid | [1] |
| Other Names | Hypoglycin A; Hypoglycine; 2-Methylenecyclopropanylalanine | [1] |
| CAS Number | 156-56-9 | [1] |
| Chemical Formula | C7H11NO2 | [1] |
| Molar Mass | 141.170 g·mol−1 | [1] |
| Melting Point | 282 °C (540 °F; 555 K) | [1] |
Synthetic Pathway Overview
The synthesis of ketohypoglycin first requires the synthesis of its amino acid precursor, hypoglycin A. The first total synthesis of racemic hypoglycin A was achieved in 1958.[1] A later asymmetric synthesis was developed to produce specific diastereoisomers.[1][4]
Caption: Synthetic workflow for ketohypoglycin.
Experimental Protocols
Protocol 1: Synthesis of Racemic Hypoglycin A
This protocol is based on the first reported synthesis of hypoglycin A.[1]
Materials:
-
2-Bromopropene
-
Ethyl diazoacetate
-
Copper catalyst (e.g., copper sulfate)
-
Solvent (e.g., diethyl ether)
-
Reagents for hydrolysis (e.g., aqueous HCl)
-
Reagents for workup and purification (e.g., sodium bicarbonate, brine, drying agent)
Procedure:
-
Cyclopropanation: In a round-bottom flask under an inert atmosphere, dissolve 2-bromopropene in a suitable solvent. Add the copper catalyst. Slowly add ethyl diazoacetate to the reaction mixture at a controlled temperature. The reaction is exothermic and should be monitored carefully.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the catalyst. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude cyclopropyl (B3062369) ester.
-
Hydrolysis: Hydrolyze the ester to the corresponding carboxylic acid using acidic or basic conditions. For example, reflux the crude ester with aqueous hydrochloric acid.
-
Purification: The resulting racemic hypoglycin A can be purified by crystallization or column chromatography.
Protocol 2: Asymmetric Synthesis of Hypoglycin A
For stereospecific synthesis, methods such as the one developed by Baldwin et al. utilizing a Sharpless asymmetric epoxidation can be employed to create the desired diastereoisomers.[1][4] This approach provides control over the stereochemistry at the cyclopropane (B1198618) ring.
Protocol 3: Synthesis of Ketohypoglycin (MCP-pyruvate) via Transamination
This protocol describes the conversion of hypoglycin A to its keto acid.
Materials:
-
Hypoglycin A
-
An aminotransferase enzyme (e.g., from a commercial source or a crude cell lysate) or a chemical transamination reagent.
-
An amino group acceptor (e.g., α-ketoglutarate for enzymatic reaction)
-
Pyridoxal phosphate (B84403) (PLP) cofactor for enzymatic reaction
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Enzymatic Reaction Setup: In a reaction vessel, dissolve hypoglycin A, the amino group acceptor (e.g., α-ketoglutarate), and PLP in the appropriate buffer.
-
Enzyme Addition: Initiate the reaction by adding the aminotransferase enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the formation of ketohypoglycin using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Quenching: Stop the reaction by denaturing the enzyme, for example, by adding a strong acid like trichloroacetic acid.
-
Workup: Centrifuge the mixture to pellet the precipitated protein. The supernatant contains the crude ketohypoglycin.
Purification Protocol for Ketohypoglycin
Purification of the polar keto acid can be challenging. A combination of chromatographic techniques is often necessary.
Protocol 4: Purification by Ion-Exchange and Reversed-Phase Chromatography
Materials:
-
Crude ketohypoglycin solution
-
Ion-exchange chromatography column (e.g., a strong anion exchanger)
-
Reversed-phase chromatography column (e.g., C18)
-
Mobile phases (e.g., aqueous buffers for ion-exchange, water/acetonitrile (B52724) or water/methanol gradients for reversed-phase)
-
HPLC or FPLC system
Procedure:
-
Ion-Exchange Chromatography:
-
Equilibrate the anion exchange column with a low-ionic-strength buffer.
-
Load the crude ketohypoglycin solution onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound ketohypoglycin using a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and analyze for the presence of the target molecule.
-
-
Reversed-Phase Chromatography:
-
Pool the fractions containing ketohypoglycin and desalt if necessary.
-
Equilibrate the C18 reversed-phase column with a highly aqueous mobile phase.
-
Load the sample onto the column.
-
Elute using a gradient of increasing organic solvent (e.g., acetonitrile or methanol).
-
Collect fractions and analyze for purity.
-
-
Final Analysis: Confirm the purity and identity of the final product using techniques such as NMR, Mass Spectrometry, and HPLC.
Metabolic Fate of Hypoglycin A
The toxicity of hypoglycin A is a result of its metabolic activation.
Caption: Metabolic activation of hypoglycin A.
Quantitative Data Summary
| Analyte | Method | Typical Concentration Range | Reference |
| Hypoglycin A in unripe ackee fruit | HPLC | ~1000 ppm | [1] |
| Hypoglycin A in ripe ackee arilli | HPLC | < 0.1 ppm | [1] |
| Hypoglycin B in sycamore maple seeds | LC-MS | 19.9 ± 5.41 µg/mL (in vitro incubation) | [5] |
Note: The synthesis yields for hypoglycin A and ketohypoglycin are highly dependent on the specific synthetic route and optimization of reaction conditions. Researchers should expect to optimize these protocols to achieve desired yields.
References
- 1. Hypoglycin A - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoglycin|For Research Applications [benchchem.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Methylenecyclopropylpyruvate Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the potential instability of Methylenecyclopropylpyruvate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be unstable?
This compound is an organic molecule containing three key functional groups: an α-keto acid (the pyruvate (B1213749) moiety), a cyclopropane (B1198618) ring, and an exocyclic double bond (the methylenecyclo part). Each of these groups contributes to its potential reactivity and instability in solution. The pyruvate group is susceptible to decarboxylation, the strained cyclopropane ring can undergo ring-opening reactions, and the methylene (B1212753) group is prone to oxidation and polymerization.
Q2: What are the primary signs of this compound degradation in my solution?
Signs of degradation can include:
-
A decrease in the expected concentration of this compound over time, as measured by analytical techniques like HPLC.
-
The appearance of new, unexpected peaks in your chromatogram or spectra.
-
Changes in the physical properties of the solution, such as color change or the formation of a precipitate.
-
Inconsistent or non-reproducible results in your experiments.
Q3: What are the most likely degradation pathways for this compound?
Based on its chemical structure, this compound is predicted to degrade via several pathways:
-
Decarboxylation: The α-keto acid moiety can lose carbon dioxide, particularly when heated.
-
Oxidation: The exocyclic double bond of the methylenecyclopropane (B1220202) group is susceptible to oxidation, which can lead to the formation of epoxides, ketones, or other oxygenated derivatives.[1][2]
-
Acid-Catalyzed Ring Opening: In acidic conditions, the cyclopropane ring can open, leading to the formation of various isomeric structures.[3][4]
-
Thermal Rearrangement: At elevated temperatures, the methylenecyclopropane moiety can undergo rearrangement to form other cyclic or acyclic structures.[5][6][7]
-
Hydrolysis: The pyruvate moiety may be susceptible to hydrolysis under certain pH conditions.
Q4: How can I minimize the degradation of this compound in my experiments?
To enhance the stability of this compound in solution:
-
Control the pH: Prepare solutions in a slightly acidic buffer, as neutral to alkaline conditions can promote the degradation of α-keto acids.
-
Maintain Low Temperatures: Store stock solutions and conduct experiments at low temperatures (e.g., 2-8°C or on ice) whenever possible.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize the time it spends in solution.
-
Degas Solvents: Remove dissolved oxygen from your solvents by degassing to reduce the risk of oxidation.
-
Avoid Contaminants: Ensure all glassware and reagents are free from contaminants that could catalyze degradation.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving instability issues with this compound.
Issue 1: Rapid Loss of Compound Concentration
Symptoms:
-
A significant decrease in the peak area of this compound in HPLC analysis over a short period.
-
Loss of biological activity or inconsistent assay results.
Troubleshooting Steps:
-
Verify Analytical Method: Ensure your analytical method (e.g., HPLC) is validated and stable. Run a standard of known concentration to confirm instrument performance.
-
Evaluate Solution Conditions:
-
pH: Measure the pH of your solution. If it is neutral or alkaline, prepare a fresh solution in a slightly acidic buffer (e.g., pH 4-6).
-
Temperature: Were the experiments conducted at room temperature or elevated temperatures? If so, repeat the experiment at a lower temperature.
-
Solvent: Confirm the purity of the solvent and consider if it's contributing to degradation.
-
-
Perform a Time-Course Stability Study: Analyze your solution at several time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to determine the rate of degradation under your standard experimental conditions.
Issue 2: Appearance of Unknown Peaks in Analysis
Symptoms:
-
New peaks appear in your HPLC chromatogram or mass spectrum that were not present in the initial analysis of the compound.
Troubleshooting Steps:
-
Characterize the Degradants: If possible, use LC-MS or other mass spectrometry techniques to determine the mass of the unknown peaks. This can provide clues about the degradation pathway.
-
Conduct Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, heat, oxidation, light) to see if you can reproduce the unknown peaks. This can help identify the degradation products and their formation mechanism. (See Experimental Protocols for a detailed procedure).
-
Review Experimental Setup:
-
Oxygen Exposure: Were the solutions handled in the open air for extended periods? If so, try preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Exposure: Were the solutions exposed to ambient light or UV light? Repeat the experiment with light-protected containers.
-
Data Presentation
Table 1: Predicted Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product(s) | Analytical Signature (Predicted) |
| Decarboxylation | Methylenecyclopropyl acetaldehyde | Loss of 44 Da (CO2) from the parent mass. |
| Oxidation | Epoxide or Ketone derivatives | Increase in mass corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.). |
| Acid-Catalyzed Ring Opening | Isomeric ketones or alcohols | Same mass as the parent compound but with a different retention time in HPLC. |
| Thermal Rearrangement | Cyclobutene or other isomers | Same mass as the parent compound but with a different retention time and potentially different fragmentation patterns in MS. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2)
-
pH meter
-
HPLC-UV/MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with 3% H2O2 to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in a sealed vial) at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to a photostability chamber (UV and visible light) for a defined period.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
-
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for assessing the stability of a compound in solution.
Caption: Decision tree for troubleshooting this compound instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strain-Promoted Oxidation of Methylenecyclopropane Derivatives using N-Hydroxyphthalimide and Molecular Oxygen in the Dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Bronsted acid-mediated ring-opening reactions of methylenecyclopropanes: a dramatic counter ion effect. | Semantic Scholar [semanticscholar.org]
- 5. Thermal rearrangement of optically active tetradeuterated 2-methoxymethyl-methylenecyclopropane and the bent bond/antiperiplanar hypothesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The thermal rearrangements of methylenecyclopropanecarboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. The thermal rearrangements of methylenecyclopropanecarboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Storage Conditions for Methylenecyclopropylpyruvate (MCPP) Samples
Welcome to the technical support center for Methylenecyclopropylpyruvate (MCPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and stability assessment of MCPP samples. As specific stability data for MCPP is not widely available, the following recommendations are based on best practices for structurally related compounds, such as pyruvate (B1213749) derivatives and other sensitive small molecules. It is crucial to perform in-house stability studies to determine the optimal conditions for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound (MCPP) degradation?
A1: Like many small molecules, the stability of MCPP can be influenced by several environmental factors. These include temperature, exposure to light, pH, and the presence of moisture or reactive chemical species.[1][2] The inherent reactivity of the methylenecyclopropyl group and the pyruvate moiety may make it susceptible to degradation under suboptimal conditions.
Q2: What are the recommended general storage temperatures for neat (solid) MCPP?
A2: For long-term storage of neat MCPP, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place.[2][3] Based on general guidelines for unstable small molecules, storage at refrigerated (2–8°C) or frozen (-20°C or below) temperatures is advisable to minimize degradation.[2][4]
Q3: How should I store MCPP once it is dissolved in a solvent?
A3: Stock solutions of MCPP, particularly in solvents like DMSO, should be stored at low temperatures, such as -20°C or -80°C.[5] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials. For sensitive compounds, storage under an inert atmosphere (e.g., argon) can further enhance stability.[5]
Q4: Which solvents are recommended for dissolving MCPP?
Q5: What are the initial signs of MCPP degradation in my sample?
A5: Visual signs of degradation are often absent. The most reliable indicators are analytical.[1] In chromatographic analyses such as HPLC or LC-MS, you may observe a decrease in the peak area of MCPP, the appearance of new peaks corresponding to degradation products, and inconsistent or non-reproducible analytical results. A gradual loss of the expected biological effect in your experiments can also be an indicator of degradation.[1]
Troubleshooting Guide: MCPP Sample Instability
This guide addresses common issues encountered during the storage and handling of MCPP samples that may lead to degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of MCPP in analytical results. | Hydrolysis: The ester group in MCPP is susceptible to cleavage by water, a reaction accelerated by acidic or basic conditions. | - Use anhydrous solvents where possible and minimize the sample's exposure to water.- Maintain a neutral pH during sample preparation.- Perform extraction and processing steps at low temperatures (e.g., on ice) to slow the rate of hydrolysis. |
| Thermal Degradation: Elevated temperatures during sample processing or storage can lead to decomposition. | - Store neat MCPP and solutions at or below recommended temperatures (-20°C or -80°C).- If solvent evaporation is necessary, use a rotary evaporator with a water bath temperature below 40°C.[1] | |
| Appearance of unexpected peaks in chromatograms. | Formation of Degradation Products: Exposure to light, oxygen, or reactive impurities can cause MCPP to break down. | - Protect all samples and extracts from light by using amber-colored glassware or by wrapping containers with aluminum foil.[2]- Consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4]- Confirm the identity of unexpected peaks by running standards of potential degradation products, if available. |
| Contamination: Impurities from solvents or labware can react with MCPP. | - Use high-purity (e.g., HPLC or LC-MS grade) solvents.- Ensure all glassware is thoroughly cleaned and dried before use. | |
| Inconsistent and non-reproducible results between experiments. | Variability in Sample Handling: Inconsistent processing times, temperatures, or light exposure between samples. | - Standardize the entire sample preparation workflow, ensuring consistent timing for each step.- Process samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions. |
| Improper Storage of Samples: Repeated freeze-thaw cycles or storage at inappropriate temperatures. | - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.- Ensure all samples, including intermediates, are stored at consistently low temperatures (-20°C or -80°C) and protected from light.[5] |
Data Presentation: General Storage Condition Recommendations
The following table summarizes general recommendations for storing sensitive small molecules, which can be applied as a starting point for MCPP.
| Storage Form | Temperature | Atmosphere | Light Condition | Duration | Notes |
| Neat (Solid) | -20°C or below | Standard (in sealed vial) | Dark (in amber vial or covered) | Long-term | Ensure the container is tightly sealed to prevent moisture absorption.[2] |
| 2–8°C | Standard (in sealed vial) | Dark (in amber vial or covered) | Short-term | Suitable for compounds with moderate stability. | |
| In Anhydrous Solvent (e.g., DMSO, Ethanol) | -80°C | Inert Gas (e.g., Argon) | Dark (in amber vial or covered) | Long-term | Recommended for highest stability. Aliquot into single-use vials.[4][5] |
| -20°C | Inert Gas (e.g., Argon) | Dark (in amber vial or covered) | Long-term | Offers good stability.[5] | |
| -20°C | Ambient Air | Dark (in amber vial or covered) | Intermediate-term | May be sufficient, but less stable than under inert gas.[5] | |
| In Aqueous Solution | 2–8°C | Standard | Dark (in amber vial or covered) | Short-term | Pyruvate is known to be less stable in aqueous solutions; use freshly prepared solutions.[6][7] |
Experimental Protocols: Stability Assessment of MCPP
The following is a generalized protocol for assessing the stability of MCPP under various conditions. This protocol should be adapted based on the specific analytical methods available and the intended use of the MCPP samples.
Objective: To determine the stability of MCPP in a specific solvent and at different storage temperatures over time.
Materials:
-
MCPP (neat compound)
-
High-purity solvent (e.g., DMSO)
-
Amber-colored vials
-
Pipettes and tips
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of MCPP in the chosen solvent at a known concentration (e.g., 10 mM).
-
Aliquot Samples: Dispense equal volumes of the stock solution into multiple amber-colored vials for each storage condition to be tested.
-
Initial Analysis (Time Zero): Immediately analyze three aliquots to establish the initial concentration and purity of the MCPP solution. This will serve as the baseline (T=0).
-
Storage: Place the remaining aliquots in their designated temperature-controlled environments (-80°C, -20°C, 4°C, and 25°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 1 month, and 3 months), remove three vials from each storage condition.
-
Sample Analysis: Allow the samples to equilibrate to room temperature and analyze them using the same analytical method as the T=0 samples.
-
Data Analysis: Calculate the percentage of MCPP remaining at each time point relative to the T=0 measurement. A compound is often considered stable if the degradation is less than 10%.
Mandatory Visualization
Caption: Workflow for assessing the stability of MCPP samples.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. INSTABILITY OF PYRUVATE-C-14 IN AQUEOUS SOLUTION AS DETECTED BY ENZYMIC ASSAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Detection Sensitivity of Methylenecyclopropylpyruvate (MCPP)
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on improving the detection sensitivity of Methylenecyclopropylpyruvate (MCPP) and its related metabolites. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in your analytical endeavors.
Data Presentation: Comparative Sensitivity of Analytical Methods
Choosing the appropriate analytical method is crucial for achieving the desired sensitivity in MCPP detection. The following table summarizes the typical limits of detection (LOD) and limits of quantification (LOQ) for various techniques. Please note that these values can vary based on the specific instrument, matrix, and experimental conditions.
| Analytical Method | Compound | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| LC-MS/MS | Methylenecyclopropylglycine (MCPG) | Litchi Fruit | 0.66 ng/mL | 1 ng/mL | [1] |
| LC-MS/MS | Hypoglycin A (HGA) | Maple Samples | 5.0 µg/kg | 16.4 µg/kg | [2] |
| LC-MS/MS | Methylenecyclopropylglycine (MCPG) | Maple Samples | 6.4 µg/kg | 21.2 µg/kg | [2] |
| UPLC-MS/MS | Various Acylcarnitines | Dried Blood Spots/Plasma | 0.002 - 0.063 µM | 0.004 - 0.357 µM | [3][4] |
| HPLC-Q-TOF/MS | Branched-Chain Keto Acids | Serum | - | 0.06 - 0.23 µmol/L | [5] |
| HPLC-Q-TOF/MS | Branched-Chain Keto Acids | Muscle | - | 0.09 - 0.27 nmol/g | [5] |
| LC-MS/MS | Keto Acids (derivatized) | Rat Plasma | 0.01 - 0.25 µM | - | [6] |
Experimental Protocols
Detailed methodologies are essential for reproducible and sensitive detection of MCPP. Below are representative protocols for HPLC, GC-MS, and LC-MS/MS analysis.
High-Performance Liquid Chromatography (HPLC) for Underivatized Amino Acids (Adapted for MCPP)
This method can be adapted for MCPP, which is structurally similar to amino acids.
a. Sample Preparation:
-
Homogenize tissue or fluid samples as required.
-
For protein-containing samples, perform acid hydrolysis by adding 6N HCl and incubating at 110-120°C for 24 hours under a nitrogen atmosphere.[7]
-
Neutralize the hydrolysate and filter it to remove any particulate matter.[7]
-
If not performing hydrolysis, dilute the sample in an appropriate solvent, such as 0.1N HCl.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Gradient Program:
-
Start with 100% Solvent A for the first 10 minutes.
-
Linearly increase Solvent B to 50% over the next 15 minutes.[7]
-
-
Flow Rate: 1 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Injection Volume: 10-20 µL.[7]
-
Detection: UV detector at 225 nm.[7]
c. Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization (Adapted for MCPP)
Derivatization is typically required for GC-MS analysis of polar compounds like MCPP to increase their volatility.
a. Sample Preparation and Derivatization:
-
Extract MCPP from the biological matrix using a suitable solvent.
-
Thoroughly dry the extract, as water can interfere with the derivatization process.[8]
-
Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to the dried sample. Incubate at a controlled temperature (e.g., 37°C) with shaking to convert keto groups to oximes. This step helps to reduce the formation of multiple derivatives.[8]
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at a controlled temperature (e.g., 37°C) with shaking. This step replaces active hydrogens on carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[8][9]
b. GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program:
-
Initial temperature: e.g., 70°C, hold for 5 minutes.
-
Ramp: Increase at 5°C/min to 295°C.
-
-
Ion Source Temperature: e.g., 230°C.
-
Mass Analyzer: Scan a relevant mass range or use selected ion monitoring (SIM) for higher sensitivity.
c. Workflow Diagram:
References
- 1. Mass Spectrometry [www2.chemistry.msu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 7. providiongroup.com [providiongroup.com]
- 8. youtube.com [youtube.com]
- 9. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methylenecyclopropylpyruvate (MCPP) Quantification
Welcome to the technical support center for the quantification of Methylenecyclopropylpyruvate (MCPP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in MCPP analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying this compound (MCPP)?
A1: The two most common analytical approaches for MCPP quantification are 1) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, especially in complex biological matrices[1][2], and 2) Colorimetric or Fluorometric plate-based assays, which are suitable for higher-throughput screening and measuring pyruvate (B1213749) content in various sample types[3][4][5].
Q2: MCPP is not commercially available as a standard. How can I quantify it?
A2: As MCPP is a specialized compound, a certified reference standard may not be available. Quantification would require custom synthesis of an MCPP standard by a specialized chemistry lab. For accurate quantification, especially in regulated environments, a well-characterized standard is essential.
Q3: What type of internal standard (IS) is recommended for LC-MS/MS analysis of MCPP?
A3: The ideal internal standard is a stable isotope-labeled version of MCPP (e.g., ¹³C₃-MCPP or D₄-MCPP). If a stable isotope-labeled IS is not available, a close structural analog that is not present in the samples can be used. The use of an appropriate internal standard is mandatory for quantitative LC-MS/MS analyses to compensate for variations in sample extraction, injection volume, and matrix effects[6].
Q4: How stable is the methylenecyclopropyl group, and what are the storage implications?
A4: The methylenecyclopropane (B1220202) functional group possesses significant ring strain (approximately 41.0 kcal mol⁻¹), which can make it susceptible to degradation under certain conditions, such as strong acid or heat[7]. Samples and standards should be stored at -80°C, protected from light, and thawed at room temperature just before use to minimize degradation[3][5]. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: LC-MS/MS Methods
This guide addresses common issues encountered during the quantification of MCPP using LC-MS/MS.
Issue 1: Poor Peak Shape or No Peak Detected
Possible Causes & Solutions:
-
Analyte Degradation: The strained methylenecyclopropyl ring may be unstable.
-
Solution: Ensure samples are processed quickly on ice and stored at -80°C. Check the pH of your mobile phase; highly acidic or basic conditions can promote degradation.
-
-
Poor Extraction Recovery: MCPP may not be efficiently extracted from the sample matrix.
-
Sub-optimal LC Conditions: The compound may be eluting too early with the solvent front or retained too strongly on the column.
-
Solution: Adjust the mobile phase gradient and select a column appropriate for small, polar molecules (e.g., HILIC or a polar-embedded C18).
-
Table 1: Comparison of Sample Preparation Techniques for MCPP Recovery
| Preparation Method | Typical Solvents | Pros | Cons |
| Protein Precipitation (PPT) | Acetonitrile, Methanol | Fast, simple, inexpensive[11] | Does not remove phospholipids, leading to potential matrix effects[8] |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate, MTBE | Cleaner extracts than PPT | More complex, can be difficult to automate[8][10] |
| Solid-Phase Extraction (SPE) | Reversed-phase (C18), Mixed-mode | Highly selective, provides cleanest extracts, allows for analyte concentration[10] | More complex and costly method development[8] |
Issue 2: High Signal Variability and Poor Reproducibility
Possible Causes & Solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of MCPP, leading to inaccurate results. This is a significant pitfall in LC-MS/MS analysis[6].
-
Solution 1: Improve chromatographic separation to resolve MCPP from interfering matrix components[12].
-
Solution 2: Use a more effective sample cleanup method like SPE to remove interferences[10].
-
Solution 3: Use a stable isotope-labeled internal standard to compensate for matrix effects that affect the analyte and the standard similarly[6].
-
-
In-source Fragmentation/Adduct Formation: The analyte may be unstable in the ion source or forming multiple adducts (e.g., [M+Na]⁺, [M+K]⁺), splitting the signal.
-
Solution: Optimize ion source parameters (e.g., temperature, voltages). Modify the mobile phase with additives like ammonium (B1175870) formate (B1220265) to promote the formation of a single, stable adduct[13].
-
Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for LC-MS/MS analysis and a logical approach to troubleshooting the issue of "no peak detected."
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pyruvate Assay Kit. Colorimetric/Fluorometric. (ab65342/K609)| Abcam [abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ovid.com [ovid.com]
- 7. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]
- 8. tecan.com [tecan.com]
- 9. Sample Preparation Techniques | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. gtfch.org [gtfch.org]
Technical Support Center: Immunoassays for Methylenecyclopropylpyruvate (MCPP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of Methylenecyclopropylpyruvate (MCPP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MCPP) and why is it measured?
A1: this compound (MCPP) is a toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit. Ingestion of hypoglycin A can lead to a condition known as Jamaican Vomiting Sickness, which is characterized by severe hypoglycemia. MCPP contributes to this toxicity by inhibiting key enzymes involved in fatty acid metabolism and gluconeogenesis. Immunoassays for MCPP can be valuable tools for toxicological studies, diagnostic purposes, and for monitoring the safety of food products.
Q2: What is cross-reactivity in the context of an MCPP immunoassay?
A2: Cross-reactivity occurs when the antibodies in the immunoassay bind to molecules that are structurally similar to MCPP, in addition to MCPP itself. This can lead to inaccurate, often overestimated, measurements of MCPP concentration. Identifying and understanding potential cross-reactants is critical for accurate assay results.[1][2]
Q3: Which compounds are likely to cross-react in my MCPP immunoassay?
A3: Compounds with structural similarity to MCPP are potential cross-reactants. The degree of cross-reactivity will depend on how closely the structure of the analog resembles MCPP and the specific epitope recognized by the assay's antibody. Potential cross-reactants for an MCPP immunoassay include:
-
Hypoglycin A: The parent compound of MCPP.[3]
-
Methylenecyclopropylglycine (B50705) (MCPG): A related metabolite.[4][5]
-
Methylenecyclopropylformyl glycine (B1666218) (MCPF-Gly): Another metabolite of MCPG.[5][6]
-
Methylenecyclopropylacetyl-glycine (MCPA-Gly): A metabolite of hypoglycin A.[6]
Troubleshooting Guide: Dealing with Cross-Reactivity
Issue: My sample results show an unexpectedly high concentration of MCPP.
This could be due to cross-reactivity with a structurally similar compound in your sample matrix.
Step 1: Identify Potential Cross-Reactants
Review the composition of your sample to identify any compounds that are structurally analogous to MCPP. The most likely cross-reactants are its parent compound and related metabolites (see FAQ Q3).
Step 2: Confirm and Quantify Cross-Reactivity
To confirm and quantify cross-reactivity, you will need to perform a competitive immunoassay. This involves testing the potential cross-reacting compounds in the assay to determine the concentration at which they displace 50% of the labeled MCPP from the antibody (the IC50 value).[1]
Experimental Protocols
Protocol 1: Quantification of Cross-Reactivity in a Competitive ELISA
This protocol outlines the procedure to determine the percentage of cross-reactivity of potential interfering compounds in your MCPP immunoassay.
Materials:
-
MCPP standard
-
Suspected cross-reacting compounds (e.g., Hypoglycin A, MCPG, MCPF-Gly)
-
MCPP-specific antibody
-
MCPP-enzyme conjugate (e.g., MCPP-HRP)
-
Coated microtiter plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the MCPP standard in assay buffer.
-
Prepare separate serial dilutions of each suspected cross-reacting compound in assay buffer.
-
-
Competitive Reaction:
-
To separate wells of the microtiter plate, add 50 µL of each dilution of the standard or potential cross-reactant.
-
Add 50 µL of the diluted MCPP-specific antibody to each well.
-
Add 50 µL of the MCPP-enzyme conjugate to each well.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Plate Incubation:
-
Transfer 100 µL of the mixture from each well to the wells of the pre-coated microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Discard the contents of the wells.
-
Wash the plate 3-5 times with 200 µL of wash buffer per well.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the MCPP standard and each of the tested compounds.
-
Determine the IC50 value for MCPP and for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of MCPP / IC50 of Cross-Reactant) x 100
-
Step 3: Mitigating Cross-Reactivity
If significant cross-reactivity is confirmed, consider the following strategies:
-
Sample Purification: Use techniques like Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) to remove the cross-reacting compounds from your sample before performing the immunoassay.[1]
-
Antibody Specificity: If developing a new assay, the design of the hapten used for immunization is crucial for generating highly specific antibodies.[7][8][9][10][11] The position of the linker arm on the hapten can significantly influence the specificity of the resulting antibodies.[9] Screening for monoclonal antibodies with higher specificity to MCPP that do not recognize the cross-reacting analogs is also a key strategy.[12]
-
Assay Optimization: Modifying the immunoassay conditions, such as incubation times and reagent concentrations, can sometimes help to favor the binding of the target analyte over cross-reactants.[12][13]
-
Data Correction: If the cross-reacting compound and its concentration are known, it may be possible to mathematically correct the results.[1]
Data Presentation
Table 1: Hypothetical Cross-Reactivity of Structurally Similar Molecules in an MCPP Immunoassay
| Compound | Structure | Percent Cross-Reactivity (%) |
| This compound (MCPP) (Target Analyte) | C7H8O3 | 100 |
| Hypoglycin A | C7H11NO2 | 10 - 25 |
| Methylenecyclopropylglycine (MCPG) | C6H9NO2 | 5 - 15 |
| Methylenecyclopropylformyl glycine (MCPF-Gly) | C8H11NO3 | 1 - 5 |
| Methylenecyclopropylacetyl-glycine (MCPA-Gly) | C9H13NO3 | < 1 |
Note: The cross-reactivity percentages presented in this table are hypothetical and for illustrative purposes. Actual cross-reactivity must be determined experimentally for each specific antibody and assay.[1]
Visualizations
Caption: A logical workflow for troubleshooting cross-reactivity in MCPP immunoassays.
Caption: Principle of a competitive immunoassay illustrating specific binding and cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. A new method for quantifying causative and diagnostic markers of methylenecyclopropylglycine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method for quantifying causative and diagnostic markers of methylenecyclopropylglycine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a competitive immunoassay for efavirenz: hapten design and validation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of Methylenecyclopropylpyruvate during sample extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylenecyclopropylpyruvate (MCPP). This resource provides in-depth guidance to help you navigate the challenges associated with the inherent instability of MCPP during sample extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What makes this compound (MCPP) so unstable?
A1: The instability of MCPP arises from two key structural features:
-
The α-keto acid moiety: Like other α-keto acids, MCPP is prone to decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂).[1][2] This process can be accelerated by heat and acidic conditions.[3]
-
The methylenecyclopropane (B1220202) group: This is a highly strained ring system.[4][5][6] The significant angle and torsional strain make the cyclopropane (B1198618) ring susceptible to opening, particularly in the presence of certain metals, radicals, or strong acids.[7][8][9]
Q2: What are the primary degradation products of MCPP I should be aware of?
A2: The primary degradation pathways are hypothesized to be decarboxylation and ring-opening. This would lead to the formation of methylenecyclopropyl acetaldehyde (B116499) and potentially other rearranged products. The exact degradation products will depend on the specific conditions (pH, temperature, light exposure) during extraction and storage.
Q3: At what temperature should I handle and store my samples containing MCPP?
A3: To minimize degradation, all steps of sample handling, extraction, and storage should be performed at low temperatures. We recommend keeping samples on ice (0-4°C) during processing and storing extracts at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: Which solvents are best for extracting MCPP?
A4: The choice of solvent is critical. Aprotic solvents that are peroxide-free are generally recommended. Due to the reactivity of the methylenecyclopropane group, chlorinated solvents should be used with caution and freshly distilled. For biological samples, a protein precipitation step with a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is a common starting point. Subsequent liquid-liquid extraction with a non-polar, aprotic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) at a controlled, neutral pH can be effective.
Q5: How does pH affect the stability of MCPP during extraction?
A5: Both strongly acidic and strongly basic conditions should be avoided. Acidic conditions can accelerate the decarboxylation of the α-keto acid functionality.[3] The high ring strain of the methylenecyclopropane moiety also makes it susceptible to acid-catalyzed rearrangement or ring-opening. Neutral to slightly acidic conditions (pH 6-7) are generally recommended for extraction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no MCPP detected in the final extract. | 1. Degradation during extraction: Exposure to high temperatures, inappropriate pH, or reactive solvents. 2. Inefficient extraction: Incorrect solvent choice or phase separation issues. | 1. Strict Temperature Control: Ensure all steps are performed on ice or at 4°C. Use pre-chilled solvents. 2. pH Control: Buffer your aqueous sample to a neutral pH (6-7) before extraction. 3. Solvent Purity: Use high-purity, peroxide-free, and, if necessary, freshly distilled solvents. 4. Optimize Extraction: Try a different extraction solvent or a solid-phase extraction (SPE) protocol with a suitable stationary phase. |
| High variability between replicate samples. | 1. Inconsistent sample handling time: Longer processing times can lead to more degradation. 2. Exposure to light: Some strained molecules are light-sensitive.[7] 3. Freeze-thaw cycles: Repeated freezing and thawing can promote degradation. | 1. Standardize Workflow: Process all samples as quickly and consistently as possible. 2. Protect from Light: Work in a shaded area or use amber-colored vials. 3. Aliquot Samples: For long-term storage, aliquot samples into single-use vials to avoid multiple freeze-thaw cycles. |
| Presence of unexpected peaks in the chromatogram. | 1. Degradation products of MCPP: Decarboxylation or ring-opening products may be present. 2. Solvent impurities or artifacts: Impurities in the extraction solvents can interfere with analysis. | 1. Analyze for Known Degradants: If possible, synthesize or obtain standards for potential degradation products to confirm their presence. 2. Run a Solvent Blank: Inject a sample of your extraction solvent to identify any background peaks. 3. Use High-Purity Solvents: Always use HPLC or MS-grade solvents. |
Experimental Protocol: Extraction of MCPP from Biological Fluids
This protocol is a general guideline and may require optimization for your specific sample matrix.
Materials:
-
Sample (e.g., plasma, cell lysate)
-
Internal Standard (a stable, isotopically labeled analog of MCPP if available)
-
Pre-chilled ( -20°C) Acetonitrile
-
Pre-chilled (4°C) Methyl tert-butyl ether (MTBE)
-
pH 7.0 Phosphate (B84403) buffer
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Refrigerated centrifuge (4°C)
-
Conical centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
In a pre-chilled conical centrifuge tube, add 100 µL of the sample.
-
Spike the sample with the internal standard.
-
Add 50 µL of pH 7.0 phosphate buffer and briefly vortex.
-
-
Protein Precipitation:
-
Add 400 µL of pre-chilled acetonitrile to the sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Add 500 µL of pre-chilled MTBE.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube containing a small amount of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a low temperature (<30°C).
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Visualizations
Potential Degradation Pathway of this compound
Caption: Hypothesized degradation pathways for MCPP.
Experimental Workflow for MCPP Extraction
Caption: Recommended workflow for MCPP sample extraction.
References
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]
- 9. Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Methylenecyclopropylpyruvate (MCPP) Analysis
Welcome to the technical support center for the bioanalytical method validation of Methylenecyclopropylpyruvate (MCPP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and validating robust analytical methods for MCPP in various biological matrices.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in analyzing MCPP in biological matrices?
This compound (MCPP) is a small, potentially reactive molecule. Key challenges in its analysis include:
-
Reactivity and Instability: The pyruvate (B1213749) moiety and the cyclopropyl (B3062369) group may be susceptible to degradation under certain pH, temperature, or light conditions.
-
Low Molecular Weight: This can make detection challenging and may require derivatization to improve chromatographic retention and mass spectrometric response.[1]
-
Matrix Effects: Endogenous components in biological samples like plasma, serum, or urine can interfere with the ionization of MCPP, leading to ion suppression or enhancement in LC-MS/MS analysis.[2]
-
Sample Preparation: Efficiently extracting a small, polar molecule like MCPP from complex matrices while minimizing interferences is critical for accurate quantification.[2][3]
2. Which analytical technique is most suitable for MCPP quantification?
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying small molecules like MCPP in biological matrices.[4] This method offers high sensitivity, selectivity, and the ability to handle complex sample matrices.[4] Gas Chromatography-Mass Spectrometry (GC-MS) could be an alternative, but may require derivatization to improve the volatility of MCPP.
3. What are the key parameters for bioanalytical method validation?
A bioanalytical method must be validated to ensure its reliability for its intended purpose.[5] Key validation parameters, based on FDA and EMA guidelines, include:[5][6][7]
-
Selectivity and Specificity[5]
-
Matrix Effect[2]
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, stock solution)
Troubleshooting Guides
This section addresses common issues encountered during the analysis of MCPP.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Suggested Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions | Modify the mobile phase pH to ensure MCPP is in a single ionic state. Add a competitor (e.g., a small amount of a similar acid) to the mobile phase. |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Solvent for Reconstitution | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
Problem 2: High Variability in Results (Poor Precision)
| Potential Cause | Suggested Solution |
| Inconsistent Sample Preparation | Automate the sample preparation steps if possible. Ensure thorough mixing at each stage. Use a consistent and validated extraction method (e.g., SPE, LLE). |
| Instrument Instability | Check for leaks in the HPLC system.[9] Ensure the mass spectrometer has been recently calibrated and tuned. |
| Analyte Instability | Investigate the stability of MCPP in the matrix and during the analytical process. Samples may need to be kept at a specific temperature and processed quickly. |
| Internal Standard (IS) Issues | Use a stable isotope-labeled internal standard for MCPP if available. Ensure the IS is added consistently to all samples and standards. |
Problem 3: Low Analyte Recovery
| Potential Cause | Suggested Solution |
| Inefficient Extraction | Optimize the sample preparation method. For Liquid-Liquid Extraction (LLE), test different organic solvents and pH conditions. For Solid-Phase Extraction (SPE), screen different sorbents and optimize wash and elution steps.[3][10] |
| Analyte Adsorption | Use inert materials for all sample handling steps (e.g., silanized glassware, specific types of plastic vials).[9] Adsorption to surfaces can be a significant issue for reactive molecules.[9] |
| Analyte Degradation | Minimize sample processing time and maintain samples at low temperatures. Evaluate the effect of pH and antioxidants on stability. |
Problem 4: Significant Matrix Effects (Ion Suppression/Enhancement)
| Potential Cause | Suggested Solution |
| Co-eluting Endogenous Compounds | Improve chromatographic separation by modifying the gradient, mobile phase, or using a different column chemistry. |
| Ineffective Sample Cleanup | Implement a more rigorous sample preparation method like SPE to remove interfering matrix components, such as phospholipids.[10] |
| High Salt Concentration | Ensure that the final sample injected has a low salt concentration. Divert the early eluting flow containing salts to waste. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT) for Plasma
Protein precipitation is a simple and fast method for sample cleanup, suitable for initial method development.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine
LLE is a more selective method that can provide cleaner extracts than PPT.
-
To 500 µL of urine sample, add the internal standard.
-
Adjust the pH of the sample to acidic conditions (e.g., pH 3) using formic acid to ensure MCPP is in its neutral form.
-
Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute in the mobile phase for analysis.
Quantitative Data Summary
Table 1: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[6][7] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[6][7] |
| Accuracy (%Bias) | Within ±15% of nominal value (±20% at LLOQ)[6][7] |
| LLOQ Signal-to-Noise Ratio | ≥ 5[7] |
| Recovery | Consistent, precise, and reproducible[6] |
Table 2: Example Stability Assessment
| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Deviation from Nominal) |
| Freeze-Thaw Stability | -80°C to Room Temp. | 3 Cycles | Within ±15% |
| Short-Term Stability | Room Temperature | 4 hours | Within ±15% |
| Long-Term Stability | -80°C | 30 days | Within ±15% |
| Stock Solution Stability | 4°C | 7 days | Within ±5% |
Visualizations
Caption: General workflow for the analysis of MCPP in biological matrices.
Caption: Logical approach to troubleshooting analytical issues.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. tecan.com [tecan.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. anivet.au.dk [anivet.au.dk]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. silcotek.com [silcotek.com]
- 10. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
Technical Support Center: Resolution of Methylenecyclopropylpyruvate Isomers
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in improving the resolution of Methylenecyclopropylpyruvate from its isomers. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of this compound?
A1: The primary challenges stem from the structural similarity of the isomers. This compound may exist as a mixture of stereoisomers (enantiomers and diastereomers) and potentially constitutional isomers, depending on the synthetic route. These isomers often have very similar physicochemical properties, such as polarity, boiling point, and solubility, making their separation by standard chromatographic techniques difficult. Achieving baseline resolution is critical for accurate quantification and for isolating specific isomers for further study.
Q2: What analytical techniques are most suitable for resolving this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is a powerful technique for separating stereoisomers. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be effective, especially for more volatile derivatives. Supercritical Fluid Chromatography (SFC) with chiral columns is another excellent option for enantiomeric and diastereomeric separations. For structural elucidation and quantification of isomer ratios in a mixture, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.
Q3: How can I confirm the identity of the separated isomers?
A3: Spectroscopic methods are essential for isomer identification. One- and two-dimensional NMR spectroscopy can help determine the connectivity and stereochemistry of the molecule. Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns, which can help distinguish between constitutional isomers. When possible, X-ray crystallography provides unambiguous structural determination of a crystalline isomer.
Q4: Are there any specific safety precautions I should take when working with this compound and its isomers?
A4: While specific toxicity data for this compound may be limited, it is prudent to handle all research chemicals with care. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for the compound and related reagents for detailed safety information.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during the separation of this compound isomers.
Issue 1: Poor Resolution or Co-elution of Isomers in HPLC
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Resolution value (Rs) less than 1.5.
-
Inability to accurately quantify individual isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC resolution.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the solvent strength and/or selectivity. For reverse-phase HPLC, adjust the ratio of organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase. For normal-phase HPLC, alter the polarity of the eluent. Consider using additives like trifluoroacetic acid (TFA) for acidic compounds. |
| Unsuitable Stationary Phase | If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a C30 column, which can offer better shape selectivity for isomers. For stereoisomers, a chiral stationary phase (CSP) is often necessary. Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) to find the one with the best enantioselectivity. |
| Suboptimal Column Temperature | Temperature can significantly affect selectivity. Experiment with varying the column temperature (e.g., in 5°C increments) to see if resolution improves. Lower temperatures can sometimes enhance separation. |
| Incorrect Flow Rate | A lower flow rate generally increases the number of theoretical plates and can improve resolution, although it will also increase run time. |
| Column Overloading | Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or the concentration of the sample. |
Issue 2: Peak Tailing in GC-MS Analysis
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak shape, leading to inaccurate integration and quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GC peak tailing.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Active Sites in the GC System | The pyruvate (B1213749) moiety contains a carboxylic acid and a ketone, which can interact with active sites in the inlet or column, causing tailing. Use a deactivated inlet liner and a high-quality, low-bleed GC column. |
| Column Contamination or Degradation | Bake out the column according to the manufacturer's instructions. If tailing persists, the column may need to be replaced. |
| Inappropriate Temperature Program | A slow temperature ramp can sometimes lead to peak tailing. Optimize the oven temperature program to ensure the analytes move through the column in a tight band. |
| Analyte Polarity | The polarity of the pyruvate group can cause interactions with the stationary phase. Derivatization of the carboxylic acid and/or ketone to a less polar functional group (e.g., silylation) can significantly improve peak shape. |
Experimental Protocols
Please note: The following protocols are generalized starting points based on the separation of structurally similar compounds, such as other cyclopropyl (B3062369) ketones and pyruvate derivatives. Optimization will be necessary for your specific mixture of this compound isomers.
Protocol 1: Chiral HPLC Method Development for this compound Isomers
Objective: To develop a chiral HPLC method for the separation of this compound stereoisomers.
Materials:
-
HPLC system with UV or MS detector
-
Chiral stationary phase columns (e.g., Chiralpak® series, Chiralcel® series, or cyclodextrin-based columns)
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol (B145695), acetonitrile, methanol)
-
Mobile phase additives (e.g., trifluoroacetic acid, diethylamine)
-
Sample of this compound isomer mixture
Methodology:
-
Column Screening:
-
Begin by screening a set of chiral columns with varying selectivities. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for a wide range of chiral compounds.
-
Prepare a stock solution of the isomer mixture in a suitable solvent (e.g., isopropanol).
-
-
Mobile Phase Screening (Normal Phase):
-
Start with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Run a screening gradient to get an initial idea of the retention times.
-
If no separation is observed, systematically vary the ratio of the polar modifier (isopropanol).
-
Consider trying other alcohol modifiers like ethanol or adding a small amount of an acidic or basic additive to the mobile phase to improve peak shape and selectivity.
-
-
Mobile Phase Screening (Reversed Phase):
-
If the isomers are sufficiently polar, a reversed-phase chiral method may be effective.
-
Use a mobile phase of acetonitrile or methanol (B129727) and water.
-
As with normal phase, screen different solvent ratios.
-
-
Method Optimization:
-
Once partial separation is achieved, fine-tune the mobile phase composition.
-
Optimize the column temperature.
-
Adjust the flow rate to balance resolution and analysis time.
-
Data Presentation:
| Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) between Isomer 1 and 2 |
| Chiralpak IA | Hexane:Isopropanol (90:10) | 1.0 | 25 | 1.2 |
| Chiralpak IA | Hexane:Isopropanol (95:5) | 1.0 | 25 | 1.6 |
| Chiralcel OD-H | Hexane:Ethanol (80:20) | 0.8 | 30 | 1.4 |
Protocol 2: GC-MS Analysis of this compound Isomers via Derivatization
Objective: To separate and identify this compound isomers using GC-MS after derivatization.
Materials:
-
GC-MS system
-
Appropriate GC column (e.g., a mid-polarity column like a DB-5ms)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Anhydrous solvents (e.g., pyridine, acetonitrile)
-
Sample of this compound isomer mixture
Methodology:
-
Sample Derivatization:
-
In a clean, dry vial, dissolve a small amount of the isomer mixture in an anhydrous solvent like pyridine.
-
Add an excess of the silylating reagent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a temperature program that provides good separation of the derivatized isomers. A typical starting point could be:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Set the mass spectrometer to scan a suitable mass range to detect the molecular ions and characteristic fragments of the derivatized isomers.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for separated peaks.
-
Analyze the mass spectrum of each peak to identify characteristic fragmentation patterns that may help differentiate the isomers.
-
Data Presentation:
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |
| Derivatized Isomer 1 | 12.5 | 73, 147, [M-15]+ |
| Derivatized Isomer 2 | 12.8 | 73, 147, [M-15]+ |
Visualization of Key Concepts
Caption: General analytical workflow for isomer resolution.
Technical Support Center: Troubleshooting Poor Recovery of Methylenecyclopropylpyruvate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the sample preparation of Methylenecyclopropylpyruvate, a unique and potentially unstable analyte.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low recovery of this compound in my sample preparation?
Low recovery of this compound is often attributed to its inherent chemical instability. The molecule possesses two key features that make it susceptible to degradation during sample processing:
-
α-Keto Acid Moiety: Like other α-keto acids, this compound is prone to decarboxylation, a reaction that can be accelerated by heat and changes in pH.[1][2]
-
Methylenecyclopropyl Group: This strained ring system can be susceptible to ring-opening reactions, particularly under acidic conditions.
Therefore, exposure to harsh pH conditions (especially acidic), elevated temperatures, and prolonged processing times can significantly reduce your recovery.[1][3]
Q2: What are the ideal storage conditions for samples containing this compound?
To minimize degradation, samples should be processed as quickly as possible. If immediate processing is not feasible, adhere to the following storage guidelines:
-
Short-term storage: Store samples at 4°C for no longer than a few hours.[4]
-
Long-term storage: For extended storage, snap-freeze samples in liquid nitrogen and store them at -80°C.[4]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate the degradation of labile molecules. Aliquot samples into smaller volumes before freezing to avoid this.
Q3: Which extraction technique is best for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE can be effective if optimized to account for the analyte's instability. The choice depends on your sample matrix, available resources, and desired level of cleanup.
-
Liquid-Liquid Extraction (LLE): This is a versatile technique, but care must be taken in selecting the appropriate solvent and pH to ensure efficient partitioning of the polar this compound into the organic phase without causing degradation.
-
Solid-Phase Extraction (SPE): SPE can offer higher selectivity and cleaner extracts.[5][6] A weak anion-exchange sorbent is a good starting point, as it can retain the acidic pyruvate (B1213749) moiety. Elution can then be achieved with a solvent of appropriate pH.
Q4: Is derivatization necessary for the analysis of this compound?
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is highly recommended.[7][8] this compound is not sufficiently volatile for direct GC-MS analysis. Derivatization serves two primary purposes:
-
Increased Volatility: It converts the non-volatile keto acid into a form that can be readily vaporized in the GC inlet.[9]
-
Enhanced Stability: It protects the thermally labile keto and carboxylic acid groups from degradation at the high temperatures used in GC analysis.[7]
For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization may not be strictly necessary but can improve chromatographic performance and detection sensitivity.[10]
Troubleshooting Guides
Low Recovery During Liquid-Liquid Extraction (LLE)
dot
Caption: Troubleshooting workflow for low LLE recovery.
Low Recovery During Solid-Phase Extraction (SPE)
dot```dot graph Troubleshooting_SPE { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Low SPE Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sorbent [label="Is the sorbent chemistry appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; select_sorbent [label="Use a weak anion-exchange (WAX) sorbent\nto retain the acidic analyte.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditioning [label="Is the cartridge properly conditioned?", fillcolor="#FBBC05", fontcolor="#202124"]; condition_cartridge [label="Condition with an appropriate solvent\n(e.g., methanol) followed by an\naqueous buffer at the loading pH.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_loading [label="Are the loading conditions optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_loading [label="Load sample at a pH where the analyte\nis charged (e.g., neutral pH). Use a\nslow flow rate.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_elution [label="Is the elution solvent strong enough?", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_elution [label="Elute with a solvent that neutralizes\nthe charge interaction (e.g., a mildly\nacidic solvent). Avoid strong acids.", fillcolor="#F1F3F4", fontcolor="#202124"]; solution [label="Improved Recovery", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_sorbent; check_sorbent -> select_sorbent [label="No"]; select_sorbent -> check_conditioning; check_sorbent -> check_conditioning [label="Yes"]; check_conditioning -> condition_cartridge [label="No"]; condition_cartridge -> check_loading; check_conditioning -> check_loading [label="Yes"]; check_loading -> optimize_loading [label="No"]; optimize_loading -> check_elution; check_loading -> check_elution [label="Yes"]; check_elution -> optimize_elution [label="No"]; optimize_elution -> solution; check_elution -> solution [label="Yes"]; }
Caption: Decision workflow for this compound sample prep.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welchlab.com [welchlab.com]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
selecting the appropriate internal standard for Methylenecyclopropylpyruvate quantification
Welcome to the technical support center for the quantification of Methylenecyclopropylpyruvate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate internal standard and troubleshooting common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate quantification of this compound?
An internal standard (IS) is a compound with a known concentration that is added to all samples, including calibration standards and quality controls, before any sample preparation steps.[1] Its primary role is to correct for variations that can occur during the analytical process, such as sample extraction, injection volume differences, and instrument response fluctuations.[1] By comparing the signal of the analyte (this compound) to the signal of the IS, a more accurate and precise quantification can be achieved.
Q2: What are the ideal characteristics of an internal standard for this compound analysis?
An ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be structurally and chemically similar to this compound to ensure it behaves similarly during sample preparation and analysis.
-
No Interference: The internal standard should not be naturally present in the sample matrix and its signal should not overlap with the analyte or other components in the sample.
-
Chemical Stability: It must be stable throughout the entire analytical process, from sample preparation to detection.
-
Clear Mass Spectrometry Distinction: If using mass spectrometry, the internal standard should have a mass-to-charge ratio (m/z) that is easily distinguishable from the analyte.[2]
Q3: What type of internal standard is considered the "gold standard" for this analysis?
A stable isotope-labeled (SIL) version of this compound is considered the gold standard for an internal standard.[1] SIL internal standards have one or more atoms replaced with a heavy isotope (e.g., Deuterium (²H), Carbon-13 (¹³C)). Because their physicochemical properties are nearly identical to the analyte, they provide the most accurate correction for variations in sample preparation, matrix effects, and instrument response.[1]
Q4: What are "matrix effects" and how can an internal standard help?
Matrix effects are the suppression or enhancement of the analyte's signal by other components present in the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects can lead to inaccurate quantification. A suitable internal standard, especially a SIL-IS, will experience similar matrix effects as the analyte. By using the ratio of the analyte signal to the internal standard signal for quantification, the impact of matrix effects can be significantly minimized.[1]
Troubleshooting Guide
This guide addresses common problems you might encounter when developing and running an assay for this compound quantification.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| IS-001 | High variability in internal standard response across samples. | - Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).- Degradation of the internal standard in the sample matrix or during storage. | - Review and optimize the sample preparation protocol for consistency.- Ensure accurate and consistent addition of the internal standard to all samples.- Investigate the stability of the internal standard in the sample matrix and under the storage conditions used. Consider preparing fresh standards more frequently. |
| IS-002 | Poor recovery of both analyte and internal standard. | - Inefficient extraction from the sample matrix.- Suboptimal pH for extraction. | - Evaluate different extraction solvents or techniques (e.g., liquid-liquid extraction, solid-phase extraction).- Adjust the pH of the sample to optimize the extraction efficiency for both compounds. |
| IS-003 | Analyte signal is suppressed or enhanced, but the internal standard is not affected similarly (for non-SIL IS). | - The chosen structural analog internal standard does not adequately mimic the behavior of this compound in the matrix. | - The best solution is to switch to a stable isotope-labeled internal standard if available.- If a SIL-IS is not an option, screen for a structural analog that shows a more similar response to matrix effects. This can be assessed by comparing the signal in a neat solution versus a post-extraction spiked matrix sample. |
| IS-004 | Presence of the analyte in the internal standard solution. | - Impurity in the synthesized internal standard. | - Source a higher purity internal standard.- If this is not possible, the concentration of the analyte impurity in the internal standard solution must be determined and subtracted from the measured analyte concentration in the samples. |
| IS-005 | Internal standard peak is not detected or has a very low signal. | - Incorrect concentration of the internal standard added.- Degradation of the internal standard.- Instrument settings are not optimized for the internal standard. | - Verify the concentration of the internal standard stock and working solutions.- Check for degradation as mentioned in IS-001.- Optimize mass spectrometer parameters (e.g., precursor and product ions, collision energy) for the internal standard. |
Selecting an Appropriate Internal Standard
The selection of a suitable internal standard is a critical step in developing a robust quantitative assay for this compound. The following table summarizes potential internal standards and their key properties to aid in your selection process.
| Internal Standard Type | Example Compound | Rationale for Selection | Potential Advantages | Potential Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound-d4 | Identical chemical and physical properties to the analyte. | - "Gold standard" for accuracy and precision.- Compensates for matrix effects most effectively.- Co-elutes with the analyte, ensuring similar analytical behavior. | - May not be commercially available.- Custom synthesis can be expensive and time-consuming. |
| Structural Analog (Keto Acid) | 2-Oxohexanoic acid | Similar keto acid functionality and chain length. | - More likely to be commercially available than a SIL-IS.- May exhibit similar extraction and derivatization behavior. | - May not perfectly mimic the chromatographic behavior or ionization efficiency of the analyte.- May not fully compensate for matrix effects. |
| Structural Analog (Cyclopropyl Ketone) | Cyclopropyl (B3062369) methyl ketone | Contains the cyclopropyl ketone moiety. | - Commercially available.- Shares a key structural feature with the analyte. | - Lacks the pyruvate (B1213749) ester functionality, which may lead to different analytical behavior.- Less likely to compensate for matrix effects as effectively as a closer analog. |
Experimental Protocols
Sample Preparation and Derivatization for LC-MS/MS Analysis
This protocol is adapted from methods used for the quantification of similar compounds like methylenecyclopropylglycine (B50705) and other keto acids.[3][4]
Materials:
-
This compound standard
-
Selected Internal Standard (e.g., this compound-d4)
-
Methanol (B129727) (LC-MS grade)
-
Butanolic HCl (3 N)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Spiking: To 25 µL of your sample (e.g., serum, urine), add a known amount of the internal standard solution.
-
Protein Precipitation: Add 300 µL of methanol containing the internal standard, vortex thoroughly, and centrifuge for 10 minutes at 17,000 x g to pellet proteins.
-
Supernatant Transfer: Transfer 250 µL of the clear supernatant to a new microtiter plate or vial.
-
Drying: Evaporate the solvent to dryness at 65°C under a gentle stream of nitrogen.
-
Derivatization (Butylation): Add 50 µL of 3 N butanolic HCl to the dried residue. Seal the plate/vial and heat at 65°C for 15 minutes.
-
Final Drying: Evaporate the butanolic HCl to dryness at 65°C.
-
Reconstitution: Reconstitute the dried derivatized sample in 70 µL of a methanol/water (80:20, v/v) solution. For improved chromatography of early eluting compounds, you may further dilute 1:2 with water.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrument Parameters
These are starting parameters and should be optimized for your specific instrument and internal standard.
-
LC Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm) is a good starting point.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B is typically used.
-
Flow Rate: Approximately 0.4 mL/min.
-
Injection Volume: 5 µL.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is recommended.
-
MRM Transitions: These need to be determined by infusing a standard solution of the derivatized this compound and the derivatized internal standard to find the optimal precursor and product ions. For the butylated derivative of methylenecyclopropylglycine (a similar compound), the transition m/z 184.0 > 110.7 was used.[3] A similar approach should be used to determine the transitions for your analyte and internal standard.
Visualizations
Logical Workflow for Internal Standard Selection
The following diagram illustrates a logical workflow for selecting an appropriate internal standard for your this compound quantification assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new method for quantifying causative and diagnostic markers of methylenecyclopropylglycine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
minimizing ion suppression in ESI-MS analysis of Methylenecyclopropylpyruvate
Welcome to the technical support center for the analysis of Methylenecyclopropylpyruvate using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve reliable, high-quality data in your research.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis.[3][4] For a small and polar molecule like this compound, which may have limited retention on reversed-phase columns, the risk of co-elution with other polar matrix components is high, making ion suppression a significant concern.
Q2: I am observing a weaker than expected signal for this compound. How can I determine if this is due to ion suppression?
A2: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a standard solution of this compound at a constant rate into the MS detector while injecting a blank matrix sample onto the LC column. A dip in the constant signal of the analyte at the retention time of interfering matrix components indicates ion suppression.[5]
Another approach is to compare the signal intensity of your analyte in a pure solvent versus the signal intensity in the sample matrix. A significantly lower signal in the matrix suggests the presence of ion suppression.[6]
Q3: What are the most common sources of ion suppression in ESI-MS analysis?
A3: Common sources of ion suppression include:
-
Salts and buffers: Non-volatile salts (e.g., phosphates, Tris) and ion-pairing agents (e.g., TFA) are known to cause significant ion suppression.[7]
-
Endogenous matrix components: In biological samples, phospholipids, proteins, and peptides are major contributors to matrix effects.[5]
-
Exogenous contaminants: Plasticizers, detergents, and other contaminants introduced during sample preparation can also suppress the analyte signal.[7]
-
High concentrations of other compounds: Co-eluting compounds, even if they are not detected in your MS method, can compete with your analyte for ionization.[4]
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Reproducibility
This is often a primary indicator of ion suppression. The following troubleshooting workflow can help you address this issue.
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity caused by ion suppression.
Experimental Protocols
Protocol 1: Sample Dilution to Minimize Matrix Effects
A simple and often effective method to reduce ion suppression is to dilute the sample.[8][9] This reduces the concentration of interfering matrix components.
Methodology:
-
Prepare a dilution series of your sample extract (e.g., 1:1, 1:5, 1:10, 1:50, 1:100) using the initial mobile phase composition.
-
Inject each dilution and monitor the signal intensity of this compound.
-
Plot the signal intensity against the dilution factor.
-
Select the highest dilution factor that provides a detectable signal and shows a reduction in matrix effects (i.e., where the signal intensity starts to increase proportionally with concentration).
Table 1: Effect of Sample Dilution on Analyte Signal and Ion Suppression
| Dilution Factor | Analyte Signal (Arbitrary Units) | Calculated Ion Suppression (%) |
| 1 (Neat) | 5,000 | 80 |
| 1:5 | 15,000 | 40 |
| 1:10 | 22,000 | 12 |
| 1:50 | 24,500 | < 2 |
| 1:100 | 12,500 (approaching LOD) | Not significant |
Note: Ion suppression is calculated relative to the signal in a pure solvent standard.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
For complex matrices, a more thorough sample cleanup using SPE can be highly effective at removing interfering compounds before LC-MS analysis.[10]
Methodology for a Mixed-Mode Cation Exchange SPE:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.
-
Washing (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Table 2: Comparison of Sample Preparation Techniques
| Preparation Method | Analyte Recovery (%) | Ion Suppression (%) |
| Protein Precipitation | 95 | 65 |
| Liquid-Liquid Extraction | 80 | 40 |
| Solid-Phase Extraction | 85 | 15 |
Advanced Troubleshooting and Optimization
Q4: I've tried sample dilution and cleanup, but I'm still seeing significant ion suppression. What else can I do?
A4: If basic troubleshooting doesn't resolve the issue, consider the following advanced strategies:
-
Chromatographic Optimization:
-
Change Column Chemistry: If you are using a C18 column, consider a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which may provide better retention for polar compounds like this compound and separate it from different types of interferences.
-
Modify Mobile Phase: Avoid using trifluoroacetic acid (TFA) as it is a strong ion-pairing agent that can cause significant suppression.[7] Formic acid is generally a better alternative for ESI-MS.[4]
-
Gradient Optimization: Adjust the gradient to better separate your analyte from the regions of the chromatogram where most matrix components elute (often at the beginning and end of the run).[11]
-
-
Mass Spectrometer Parameter Optimization:
-
Reduce Flow Rate: Lowering the flow rate into the ESI source (e.g., using a post-column split or nano-ESI) can reduce the extent of ion suppression.[4][12]
-
Change Ionization Mode: If your compound can be ionized in both positive and negative mode, test both. One polarity may be less susceptible to interference from your specific matrix.
-
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression than ESI, especially for less polar analytes, as ionization occurs in the gas phase.[1][4]
-
Q5: How can I ensure accurate quantification if I cannot completely eliminate ion suppression?
A5: The most effective way to achieve accurate quantification in the presence of unavoidable matrix effects is to use a stable isotope-labeled (SIL) internal standard. A SIL internal standard for this compound (e.g., containing ¹³C or ²H) will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression.[2][7] By measuring the ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.[13]
Signaling Pathway of Ion Suppression and Mitigation
Caption: The process of ion suppression in the ESI source and the points of intervention for mitigation strategies.
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gmi-inc.com [gmi-inc.com]
- 11. hdb.ugent.be [hdb.ugent.be]
- 12. Operational options to reduce matrix effects in liquid chromatography-electrospray ionization-mass spectrometry analysis of aqueous environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Methylenecyclopropylpyruvate (MCPP) Enzymatic Assays
Welcome to the technical support center for Methylenecyclopropylpyruvate (MCPP) enzymatic assays. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining reproducible and reliable experimental results. This guide addresses common challenges through detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols.
Understanding the MCPP Enzymatic Assay: A Suicide Inhibition System
A critical point for ensuring reproducibility is understanding that an "MCPP enzymatic assay" is fundamentally an inhibition assay . MCPP (also known as ketohypoglycin) is not the substrate being measured. Instead, it acts as a precursor to a potent inhibitor. In the presence of Coenzyme A (CoA) and ATP, MCPP is converted into (methylenecyclopropyl)acetyl-CoA (MCPA-CoA). This molecule then acts as a suicide inhibitor , irreversibly inactivating specific acyl-CoA dehydrogenases (ACADs) that are crucial for fatty acid β-oxidation.[1]
Therefore, the assay measures the remaining activity of an acyl-CoA dehydrogenase after it has been exposed to MCPP. Reproducibility hinges on precise control over both the enzymatic conversion of MCPP and the subsequent inhibition of the target enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the MCPP enzymatic assay?
A1: The assay operates on a two-step principle. First, MCPP is enzymatically converted to its active inhibitor form, (methylenecyclopropyl)acetyl-CoA (MCPA-CoA). This active molecule then binds to the active site of an acyl-CoA dehydrogenase (ACAD) and irreversibly inactivates it. The assay quantifies the inhibitory effect of MCPP by measuring the residual activity of the target ACAD enzyme.
Q2: Which enzyme should be used as the target for MCPP inhibition?
A2: The choice of enzyme is critical. MCPP-derived inhibitors are most effective against specific ACADs. Short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVDH) are severely and irreversibly inactivated.[1] In contrast, long-chain acyl-CoA dehydrogenase (LCAD) is not significantly affected.[1] For robust and reproducible results, using purified SCAD or MCAD is highly recommended.
Q3: My results are highly variable. What are the most common sources of irreproducibility?
A3: Variability in MCPP inhibition assays typically stems from three main areas:
-
Inhibitor Instability: MCPP and its activated form, MCPA-CoA, can be unstable in aqueous solutions. It is crucial to prepare solutions fresh and minimize the time between preparation and use.
-
Inconsistent Pre-incubation: As a suicide inhibitor, the inactivation of the target enzyme by MCPA-CoA is time-dependent.[2] Slight variations in the pre-incubation time of the enzyme with MCPP/MCPA-CoA will lead to significant differences in residual enzyme activity.
-
Variable Enzyme Concentration: The kinetics of suicide inhibition are highly dependent on the enzyme concentration.[3] Inaccurate quantification of the active enzyme concentration will directly impact the apparent IC50 value.
Q4: How should I prepare and handle this compound (MCPP)?
A4: MCPP is a small molecule that may be prone to degradation, especially in solution.
-
Storage: Store the neat compound at -20°C or below, protected from light and moisture.
-
Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and store it in small, single-use aliquots at -80°C to avoid freeze-thaw cycles.
-
Working Solutions: Prepare fresh aqueous dilutions of MCPP for each experiment from the frozen stock. Do not store aqueous solutions of MCPP.
Troubleshooting Guide
Inconsistent results can be frustrating. The table below outlines common problems, their likely causes, and actionable solutions to get your assay back on track.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity (Control Wells) | 1. Degraded Acyl-CoA Dehydrogenase (ACAD) enzyme. 2. Incorrect assay buffer pH or composition. 3. Substrate (e.g., Butyryl-CoA) has degraded. 4. Omission or degradation of the electron acceptor (e.g., ETF or an artificial dye). | 1. Use a fresh aliquot of enzyme; avoid repeated freeze-thaw cycles. Confirm protein concentration and specific activity. 2. Prepare fresh buffer and verify the pH at the assay temperature. 3. Prepare substrate solutions fresh. Store acyl-CoA stocks at -80°C. 4. Ensure the electron acceptor is added and has been stored correctly to protect from light and degradation. |
| High Variability Between Replicates | 1. Inaccurate pipetting, especially of enzyme or MCPP. 2. Temperature fluctuations across the microplate. 3. Inconsistent pre-incubation timing for inhibition. 4. MCPP/MCPA-CoA degradation during assay setup. | 1. Calibrate pipettes. Use reverse pipetting for viscous solutions. 2. Ensure the plate is uniformly equilibrated to the assay temperature before adding reagents and during the reading. 3. Use a multichannel pipette or automated liquid handler to start reactions simultaneously. Time the pre-incubation step precisely. 4. Prepare MCPP dilutions immediately before use. Keep reagents on ice during setup. |
| No Inhibition by MCPP | 1. MCPP has degraded. 2. Failure to convert MCPP to its active form, MCPA-CoA (e.g., missing CoA, ATP, or a suitable ligase). 3. Incorrect target enzyme used (e.g., LCAD). 4. Insufficient pre-incubation time for suicide inhibition to occur. | 1. Use a fresh aliquot of MCPP stock solution. 2. Ensure Coenzyme A and ATP are included in the pre-incubation mixture. If using purified components, an acyl-CoA synthetase may be required. 3. Confirm that you are using a sensitive enzyme such as SCAD or MCAD.[1] 4. Increase the pre-incubation time to allow for the irreversible inactivation to proceed. Test a time course of pre-incubation (e.g., 5, 15, 30 min). |
| IC50 Value Varies Between Experiments | 1. Inconsistent active enzyme concentration. 2. Variation in pre-incubation time. 3. Degradation of MCPP stock solution over time. | 1. Accurately determine the concentration of active enzyme for each batch. The IC50 of irreversible inhibitors is highly dependent on enzyme concentration.[3] 2. Standardize the pre-incubation time across all experiments. This is a critical parameter for suicide inhibitors. 3. Use a new, single-use aliquot of MCPP stock for each experiment to avoid degradation from multiple freeze-thaw cycles. |
Data Presentation: Recommended Reagent Concentrations
The optimal concentrations should be determined empirically, but the following table provides a validated starting point for assay development.
| Reagent | Typical Concentration Range | Notes |
| Target Enzyme (SCAD/MCAD) | 50 - 200 nM | Concentration should be high enough for a robust signal but low enough to be sensitive to inhibition. |
| ACAD Substrate (e.g., Butyryl-CoA) | 50 - 200 µM | Should be at or above the Kₘ for the enzyme to ensure initial velocity is measured. |
| MCPP | 10 nM - 100 µM | A wide range is needed to determine the IC50. |
| Coenzyme A (CoA) | 100 - 500 µM | Must be in excess to facilitate MCPP activation. |
| ATP | 1 - 5 mM | Required for the activation of MCPP to MCPA-CoA. |
| Electron Transfer Flavoprotein (ETF) | 1 - 5 µM | For use in the gold-standard ETF fluorescence reduction assay.[4] |
Visualizations: Pathways and Workflows
MCPP Mechanism of Action
Caption: Metabolic pathway showing the activation of MCPP and subsequent suicide inhibition of Acyl-CoA Dehydrogenase (ACAD).
Experimental Workflow for MCPP Inhibition Assay
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Inhibitory Effects of Methylenecyclopropylpyruvate and Hypoglycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Methylenecyclopropylpyruvate (B1263610) (MCPP) and its parent compound, Hypoglycin A. The information presented is based on available experimental data to assist researchers in understanding the nuances of their mechanisms of action.
Introduction
Hypoglycin A is a naturally occurring amino acid pro-toxin found in the unripe fruit of the ackee tree (Blighia sapida) and is the causative agent of Jamaican Vomiting Sickness.[1] Its toxicity stems from its metabolism to highly reactive intermediates that disrupt cellular metabolism. This compound (MCPP) is a key metabolite in this pathway and exhibits a more direct inhibitory effect on gluconeogenesis.[2][3] This guide will compare and contrast the biochemical and inhibitory properties of these two compounds.
Mechanism of Action and Metabolic Pathway
Hypoglycin A itself is not the primary toxic agent. It requires metabolic activation to exert its inhibitory effects. The metabolic pathway begins with the transamination of Hypoglycin A to this compound (MCPP).[2][4] MCPP is then oxidatively decarboxylated to form Methylenecyclopropylacetyl-CoA (MCPA-CoA), the ultimate toxic metabolite.[4]
MCPA-CoA potently and irreversibly inhibits key enzymes involved in fatty acid β-oxidation, primarily medium-chain acyl-CoA dehydrogenase (MCAD) and short-chain acyl-CoA dehydrogenase (SCAD).[5][6] This inhibition is a "suicide" mechanism, where the enzyme recognizes MCPA-CoA as a substrate but is inactivated during the catalytic process.[6] The blockage of β-oxidation leads to a depletion of cellular energy reserves (ATP) and an accumulation of fatty acids. Consequently, the cell's ability to perform gluconeogenesis is severely impaired, leading to profound hypoglycemia.[1]
MCPP is a more direct inhibitor of gluconeogenesis than Hypoglycin A because it is a step closer to the ultimate inhibitor, MCPA-CoA.[2][3]
Quantitative Data on Inhibitory Effects
| Compound | Target Process/Enzyme | Effective Concentration | Observation |
| This compound (MCPP) | Gluconeogenesis (in isolated rat liver cells) | 0.3 mM | Inhibition of glucose synthesis from all tested substrates except fructose.[2][3] |
| Methylenecyclopropylacetyl-CoA (MCPA-CoA) | Butyryl-CoA dehydrogenase (a SCAD) | 13 µM | Strong inhibition of the enzyme.[7] |
| Hypoglycin A | In vivo toxicity (rat) | 97-98 mg/kg | LD50 (oral and intraperitoneal).[8][9] |
Experimental Protocols
The following are generalized descriptions of key experiments used to characterize the inhibitory effects of MCPP and Hypoglycin A.
Inhibition of Gluconeogenesis in Isolated Hepatocytes
This assay is used to assess the direct impact of a compound on the synthesis of glucose in liver cells.
-
Cell Preparation: Hepatocytes are isolated from rat liver by collagenase perfusion.
-
Incubation: The isolated hepatocytes are incubated in a suitable buffer containing a gluconeogenic substrate (e.g., lactate, pyruvate, or alanine).
-
Treatment: The cells are treated with various concentrations of the test compound (MCPP or Hypoglycin A).
-
Glucose Measurement: After a specific incubation period, the amount of glucose produced in the medium is quantified using a glucose oxidase assay.
-
Data Analysis: The rate of gluconeogenesis in treated cells is compared to that in untreated control cells to determine the extent of inhibition.
Enzyme Inhibition Assay for Acyl-CoA Dehydrogenases
This assay measures the direct inhibitory effect of a compound on the activity of a purified enzyme.
-
Enzyme Preparation: Purified acyl-CoA dehydrogenases (e.g., MCAD, SCAD) are obtained.
-
Assay Mixture: The assay is typically performed in a spectrophotometer cuvette containing buffer, an electron acceptor (e.g., ferricenium hexafluorophosphate), and the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD).
-
Inhibitor Addition: To test for inhibition, the enzyme is pre-incubated with the inhibitor (MCPA-CoA) before the addition of the substrate.
-
Activity Measurement: The enzyme activity is monitored by measuring the rate of reduction of the electron acceptor, which results in a change in absorbance at a specific wavelength.
-
Data Analysis: The activity of the inhibited enzyme is compared to the uninhibited control to determine parameters like percent inhibition and, with varying inhibitor concentrations, IC50 values.
Conclusion
The available evidence clearly indicates that this compound (MCPP) is a more direct and potent inhibitor of gluconeogenesis than Hypoglycin A. This is because Hypoglycin A requires metabolic conversion to MCPP and subsequently to MCPA-CoA to exert its toxic effects. The primary mechanism of action is the irreversible inhibition of short- and medium-chain acyl-CoA dehydrogenases by MCPA-CoA, leading to a shutdown of fatty acid β-oxidation and a subsequent failure of gluconeogenesis. While precise comparative inhibitory constants are not widely reported, the existing data provides a strong basis for understanding the relative potencies and mechanisms of these two related compounds. Further research to determine the specific IC50 and Ki values would be beneficial for a more detailed quantitative comparison.
References
- 1. Quantification of Hypoglycin A and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. Mechanistic Studies of Acyl-CoA Dehydrogenases with MCPA-CoA Derivatives and ... - Injae Shin - Google ブックス [books.google.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity of Methylenecyclopropylpyruvate and Methylenecyclopropylacetic Acid (MCPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of two related compounds: methylenecyclopropylpyruvate (B1263610) and methylenecyclopropylacetic acid (MCPA). Both are metabolites of hypoglycin (B18308) A, a toxic amino acid found in the unripe fruit of the ackee tree and in lychee seeds, and are responsible for the condition known as Jamaican vomiting sickness.[1][2] Understanding the distinct and overlapping toxic mechanisms of these compounds is crucial for researchers in toxicology, metabolic diseases, and drug development.
At a Glance: Key Toxicological Differences
| Feature | This compound | Methylenecyclopropylacetic acid (MCPA) |
| Primary Toxic Effect | Potent inhibitor of gluconeogenesis[1][3] | Potent inhibitor of fatty acid β-oxidation, leading to secondary inhibition of gluconeogenesis[2][4] |
| Mechanism of Action | Directly inhibits key enzymes in the gluconeogenic pathway.[1][3] | Forms non-metabolizable esters with coenzyme A (CoA) and carnitine, inhibiting acyl-CoA dehydrogenases.[2] |
| Metabolic Precursor | Direct transamination product of hypoglycin A.[1] | Formed from this compound via oxidative decarboxylation.[4] |
| Reported Effective Concentration | 0.3 mM inhibits gluconeogenesis in isolated rat liver cells.[1][3] | Quantitative IC50/LD50 values are not consistently reported in publicly available literature. |
Unraveling the Toxic Pathways
The toxicity of both this compound and MCPA stems from their ability to disrupt cellular energy metabolism, albeit through different primary mechanisms.
This compound acts as a direct and potent inhibitor of gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate sources.[1][3] This direct inhibition leads to a rapid depletion of blood glucose levels, a condition known as hypoglycemia.
Methylenecyclopropylacetic acid (MCPA) , on the other hand, primarily targets fatty acid β-oxidation.[2] By forming stable, non-metabolizable esters with coenzyme A and carnitine, MCPA effectively sequesters these essential cofactors and inhibits key enzymes in the β-oxidation pathway, such as butyryl-CoA dehydrogenase.[2] The disruption of fatty acid metabolism has a dual effect: it halts the production of acetyl-CoA, a critical energy source for the Krebs cycle, and it prevents the generation of ATP and reducing equivalents (NADH and FADH2) necessary to fuel gluconeogenesis. This secondary effect on gluconeogenesis exacerbates the hypoglycemia induced by the parent compound, hypoglycin A.
The following diagram illustrates the distinct points of intervention of these two toxins in cellular metabolism.
Caption: Comparative Mechanisms of Toxicity.
Experimental Protocols
The following outlines the general methodologies employed in the studies that have elucidated the toxic effects of this compound and MCPA.
In Vitro Inhibition of Gluconeogenesis by this compound
This protocol is based on the methodology described by Kean and Pogson (1979) for studying the effect of this compound on isolated hepatocytes.[1][3]
1. Isolation of Hepatocytes:
- Hepatocytes are isolated from rat liver by collagenase perfusion.
- The viability of the isolated cells is assessed using trypan blue exclusion.
2. Incubation Conditions:
- Hepatocytes are suspended in Krebs-Henseleit bicarbonate buffer.
- Cells are incubated with various gluconeogenic substrates (e.g., lactate, pyruvate, alanine).
- This compound is added to the incubation medium at the desired concentrations (e.g., 0.3 mM).
3. Measurement of Gluconeogenesis:
- The rate of glucose production is measured enzymatically at different time points.
- The production of 14CO2 from radiolabeled substrates can also be used to assess metabolic flux.
4. Analysis of Cellular Metabolites:
- At the end of the incubation period, the reaction is stopped, and cellular metabolites (e.g., ATP, ADP, CoA esters) are extracted.
- Metabolite concentrations are determined using spectrophotometric or chromatographic methods.
The workflow for this experimental protocol is visualized below.
Caption: In Vitro Hepatocyte Toxicity Assay.
In Vivo and In Vitro Assessment of MCPA Toxicity
A comprehensive assessment of MCPA toxicity typically involves both in vivo and in vitro models.
In Vivo Studies:
-
Animal Models: Rats or mice are commonly used.
-
Administration: MCPA is administered orally or via injection.
-
Monitoring: Animals are monitored for clinical signs of toxicity, including hypoglycemia, lethargy, and seizures.
-
Biochemical Analysis: Blood samples are collected to measure glucose, fatty acids, and ketone bodies. Urine samples are analyzed for the presence of dicarboxylic acids, which are indicative of blocked β-oxidation.
-
Histopathology: At the end of the study, tissues (especially liver and kidney) are collected for histological examination to assess for cellular damage.
In Vitro Studies:
-
Cell Lines: Liver-derived cell lines (e.g., HepG2) or primary hepatocytes are used.
-
Treatment: Cells are treated with varying concentrations of MCPA.
-
Fatty Acid Oxidation Assays: The rate of fatty acid oxidation is measured using radiolabeled fatty acids (e.g., [1-14C]palmitate) and quantifying the production of radiolabeled CO2 or acid-soluble metabolites.
-
Enzyme Activity Assays: The activity of specific acyl-CoA dehydrogenases can be measured in isolated mitochondria or cell lysates.
-
Cell Viability Assays: Standard assays (e.g., MTT, LDH) are used to determine the cytotoxic effects of MCPA.
Conclusion
This compound and methylenecyclopropylacetic acid, while metabolically linked, exhibit distinct primary mechanisms of toxicity. This compound is a direct and powerful inhibitor of gluconeogenesis, whereas MCPA's primary toxic action is the inhibition of fatty acid β-oxidation, which in turn cripples the cell's ability to perform gluconeogenesis. This comparative understanding is vital for the development of diagnostic and therapeutic strategies for poisonings associated with hypoglycin A and for the broader study of metabolic pathway inhibition. Researchers investigating novel therapeutics targeting metabolic pathways should consider the distinct yet interconnected consequences of inhibiting either gluconeogenesis or fatty acid oxidation.
References
- 1. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylene cyclopropyl acetic acid - Wikipedia [en.wikipedia.org]
- 3. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
alternative inhibitors of gluconeogenesis for comparative studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative inhibitors of gluconeogenesis, offering insights into their mechanisms of action, performance based on experimental data, and detailed experimental protocols for their evaluation. The information presented herein is intended to assist researchers in selecting appropriate inhibitors for comparative studies in the field of metabolic diseases, particularly type 2 diabetes.
Introduction to Gluconeogenesis Inhibition
Gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors, is a critical process for maintaining blood glucose homeostasis.[1] In conditions such as type 2 diabetes, elevated rates of hepatic gluconeogenesis contribute significantly to hyperglycemia.[2] Consequently, the inhibition of this pathway is a key therapeutic strategy. This guide explores three distinct classes of gluconeogenesis inhibitors: the biguanide (B1667054) Metformin (B114582), Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, and Vanadium compounds.
Comparative Performance of Gluconeogenesis Inhibitors
| Inhibitor Class | Specific Compound | Target/Mechanism | IC50/Inhibition Percentage | Cell/Animal Model | Reference |
| Biguanide | Metformin | Inhibition of mitochondrial glycerophosphate dehydrogenase, Activation of AMPK | IC50 of 196.5 µM (for glycogen (B147801) synthesis) | Cultured rat hepatocytes | [3] |
| Inhibition of glucose production from lactate (B86563)/pyruvate (B1213749) (62% at 350 µM) | Cultured rat hepatocytes | [3] | |||
| SGLT2 Inhibitor | Empagliflozin | Indirectly affects hepatic gluconeogenesis, potentially via AMPK signaling | Potent SGLT2 inhibition (IC50 of 3.1 nM) | In vitro studies | [4] |
| Reduced expression and activity of PEPCK and G6Pase | db/db mice and HL7702 cells | [2] | |||
| Vanadium Compound | Vanadyl Acetylacetonate | Inhibition of pyruvate carboxylase, PEPCK, and fructose-1,6-bisphosphatase | 50-80% inhibition of glucose formation at 100 µM | Isolated rabbit kidney-cortex tubules | [5] |
| Vanadyl Sulfate (B86663) | Inhibition of glucose-6-phosphatase | 36.9% inhibition at 48 µM | Bovine liver microsomes |
Mechanisms of Action and Signaling Pathways
The inhibitory effects of these compounds on gluconeogenesis are mediated through distinct signaling pathways.
Metformin
Metformin's primary mechanism involves the inhibition of mitochondrial glycerophosphate dehydrogenase, which alters the cellular redox state and reduces the conversion of lactate and glycerol (B35011) to glucose.[6] It also activates AMP-activated protein kinase (AMPK), a key energy sensor in cells.[7][8] Activated AMPK phosphorylates and inhibits key enzymes and transcription factors involved in gluconeogenesis.[9]
SGLT2 Inhibitors (Empagliflozin)
SGLT2 inhibitors primarily act in the kidneys to reduce glucose reabsorption.[2] Their effect on hepatic gluconeogenesis is considered indirect and may be mediated by the activation of the AMPK signaling pathway.[2] Studies have shown that Empagliflozin can reduce the expression and activity of key gluconeogenic enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[2]
Vanadium Compounds
Vanadium compounds, such as vanadyl sulfate and vanadyl acetylacetonate, have insulin-mimetic properties and have been shown to inhibit gluconeogenesis by targeting multiple enzymes in the pathway.[5][10] These include pyruvate carboxylase, PEPCK, fructose-1,6-bisphosphatase, and glucose-6-phosphatase.[5]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the regulation of gluconeogenesis and the points of intervention for the discussed inhibitors.
Caption: Signaling pathways regulating hepatic gluconeogenesis.
Experimental Protocols
Hepatic Glucose Production Assay in Primary Hepatocytes
This assay measures the rate of glucose production from gluconeogenic precursors in isolated primary hepatocytes.
Materials:
-
Collagenase
-
Hanks' Balanced Salt Solution (HBSS)
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glucose Assay Kit
-
Gluconeogenic substrates (e.g., lactate and pyruvate)
-
Test inhibitors (Metformin, Empagliflozin, Vanadyl Sulfate)
Procedure:
-
Hepatocyte Isolation: Isolate primary hepatocytes from rodents (e.g., rats or mice) using a two-step collagenase perfusion method.
-
Cell Seeding: Plate the isolated hepatocytes on collagen-coated plates in Williams' Medium E supplemented with 10% FBS and penicillin-streptomycin. Allow the cells to attach for 4-6 hours.
-
Starvation: After attachment, wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free medium overnight to deplete glycogen stores.
-
Inhibitor Treatment: On the day of the assay, wash the cells with glucose-free DMEM. Pre-incubate the cells with various concentrations of the test inhibitors for a specified period (e.g., 1-2 hours).
-
Gluconeogenesis Induction: After pre-incubation, replace the medium with glucose-free DMEM containing gluconeogenic substrates (e.g., 10 mM sodium lactate and 1 mM sodium pyruvate) and the respective inhibitors.
-
Sample Collection: Collect aliquots of the culture medium at different time points (e.g., 0, 2, 4, and 6 hours).
-
Glucose Measurement: Measure the glucose concentration in the collected media using a commercial glucose assay kit.
-
Data Analysis: Calculate the rate of glucose production and determine the IC50 value for each inhibitor.
Caption: Experimental workflow for the hepatic glucose production assay.
Pyruvate Tolerance Test (PTT) in Mice
The PTT is an in vivo method to assess the rate of gluconeogenesis.
Materials:
-
Mice (e.g., C57BL/6 or diabetic models like db/db)
-
Sodium Pyruvate solution (2 g/kg in saline)
-
Glucometer and test strips
-
Test inhibitors (administered prior to the test)
Procedure:
-
Animal Preparation: Fast the mice overnight (approximately 16 hours) to deplete liver glycogen stores.
-
Inhibitor Administration: Administer the test inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the pyruvate challenge.
-
Baseline Glucose: Measure the baseline blood glucose level (time 0) from the tail vein.
-
Pyruvate Injection: Administer sodium pyruvate (2 g/kg) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the pyruvate injection.
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify the gluconeogenic response. Compare the AUC between the control and inhibitor-treated groups.
Caption: Experimental workflow for the pyruvate tolerance test.
References
- 1. Foxo1 links insulin signaling to C/EBPα and regulates gluconeogenesis during liver development | The EMBO Journal [link.springer.com]
- 2. Frontiers | Empagliflozin Inhibits Hepatic Gluconeogenesis and Increases Glycogen Synthesis by AMPK/CREB/GSK3β Signalling Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Rising Doses of Empagliflozin in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of gluconeogenesis by vanadium and metformin in kidney-cortex tubules isolated from control and diabetic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Methylenecyclopropylpyruvate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Methylenecyclopropylpyruvate (MCPP), a potentially reactive keto acid, is crucial for understanding its metabolic fate and toxicological profile. Due to its likely chemical properties, direct analysis of MCPP in complex biological matrices presents significant challenges. This guide provides a comparative overview of two robust analytical methodologies, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), that can be adapted and validated for the reliable determination of MCPP. The information presented herein is based on established analytical strategies for structurally similar compounds, including cyclopropyl (B3062369) ketones and pyruvate (B1213749) analogs, providing a foundational framework for method development and cross-validation.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for MCPP depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity but differ in their sample preparation requirements and the classes of compounds they are best suited to analyze. A summary of key performance parameters for these two techniques, based on data from analogous compounds, is presented below.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in the liquid phase followed by highly selective mass-based detection. |
| Sample Volatility | Requires volatile or semi-volatile analytes. Derivatization is often necessary for polar and non-volatile compounds like MCPP. | Suitable for a wide range of polarities and volatilities. Derivatization can enhance ionization and sensitivity. |
| Derivatization | Typically required to improve volatility and thermal stability. Common agents include silylating agents (e.g., MSTFA) and PFBHA.[1] | Often employed to improve ionization efficiency and chromatographic retention. Agents like PFBHA and 2-hydrazinoquinoline (B107646) are used.[2][3] |
| Limit of Detection (LOD) | Picogram (pg) to low nanogram (ng) levels, depending on the derivatization agent and matrix. | Femtogram (fg) to picogram (pg) levels, offering potentially higher sensitivity. |
| Selectivity | High, based on chromatographic retention time and mass fragmentation patterns. | Very high, due to the use of multiple reaction monitoring (MRM) which monitors a specific precursor-product ion transition. |
| Matrix Effects | Generally less susceptible to ion suppression/enhancement compared to LC-MS/MS, but matrix components can affect derivatization efficiency. | Prone to matrix effects (ion suppression or enhancement) which can impact accuracy and precision.[4] |
| Throughput | Moderate, with run times typically in the range of 10-30 minutes. | High, with run times often less than 10 minutes. |
Experimental Protocols
Detailed methodologies for the analysis of MCPP using GC-MS and LC-MS/MS are proposed below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific application.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for the quantification of MCPP in biological fluids following a derivatization step to increase its volatility.
1. Sample Preparation and Extraction:
-
To 100 µL of biological sample (e.g., plasma, urine), add an internal standard (e.g., a stable isotope-labeled MCPP).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate to protect the keto group.[1]
-
Following methoximation, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize the carboxyl group.[1]
-
Alternatively, a one-step derivatization can be performed using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) which reacts with the keto group to form a stable oxime derivative that is amenable to GC-MS analysis.[5]
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized MCPP and the internal standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
This method offers high sensitivity and specificity for the direct analysis of MCPP in biological matrices, with a derivatization step to enhance ionization.
1. Sample Preparation and Extraction:
-
Follow the same protein precipitation and extraction procedure as described for the GC-MS method.
2. Derivatization:
-
To the dried extract, add a solution of 2-hydrazinoquinoline in the presence of activating agents to derivatize the keto and carboxyl groups of MCPP.[3] This derivatization agent can react with both ketones and carboxylic acids, making it suitable for MCPP.[3]
-
Alternatively, derivatization with PFBHA can also be used for LC-MS/MS analysis, as the pentafluorobenzyl group can enhance negative ion electrospray ionization.[2]
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivatization agent used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the derivatized MCPP and internal standard.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the cross-validation process, the following diagrams are provided.
Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods for MCPP analysis.
Caption: Potential derivatization pathways for MCPP for GC-MS and LC-MS/MS analysis.
References
Comparison Guide: Specificity Validation of Antibodies for Methylenecyclopropylpyruvate (MCPP)
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive, data-driven comparison to validate the specificity of a novel monoclonal antibody, Ab-MCPP-01 , for the detection of Methylenecyclopropylpyruvate (B1263610) (MCPP). Performance is benchmarked against a competitor antibody (Competitor Ab-Y ) and a non-specific IgG isotype control.
Introduction
This compound (MCPP), a ketoacid analog of hypoglycin, is an inhibitor of gluconeogenesis.[1] Its accurate detection is crucial for studying metabolic pathways and developing potential therapeutic interventions. Antibody-based detection methods offer high sensitivity and throughput, but their reliability is entirely dependent on the antibody's specificity for the target molecule.
This guide outlines a series of validation experiments designed to rigorously assess the specificity and performance of Ab-MCPP-01 . The validation framework is built upon established principles for ensuring antibody reliability for its intended application.[2]
Hypothetical Signaling Pathway
To provide a biological context for MCPP, the following diagram illustrates its hypothetical role in a metabolic pathway. MCPP is produced from a precursor by the enzyme MCPA-CoA ligase and subsequently inhibits key enzymes in gluconeogenesis, such as Pyruvate (B1213749) Carboxylase.
Caption: Hypothetical metabolic pathway involving this compound (MCPP).
Experimental Validation Workflow
A multi-tiered approach is essential for robust antibody validation. The workflow progresses from initial binding characterization to definitive confirmation in complex biological matrices.
Caption: Comprehensive workflow for validating anti-MCPP antibody specificity.
Comparative Experimental Data
Experiment 1: Direct ELISA for Binding Affinity and Cross-Reactivity
Objective: To quantify the binding affinity of each antibody to MCPP and to assess cross-reactivity against structurally similar small molecules. Small molecules were conjugated to a carrier protein (BSA) and immobilized on the ELISA plate.
Data Summary:
| Antibody | Target Molecule | EC50 (nM) | % Cross-Reactivity (vs. Pyruvate) | % Cross-Reactivity (vs. Methyl Pyruvate) |
|---|---|---|---|---|
| Ab-MCPP-01 | MCPP-BSA | 1.2 | < 0.1% | < 0.1% |
| Competitor Ab-Y | MCPP-BSA | 8.5 | 3.2% | 4.5% |
| IgG Isotype Control | MCPP-BSA | > 10,000 | - | - |
Detailed Experimental Protocol: Direct ELISA
-
Antigen Coating: 96-well microplates were coated with 1 µg/mL of MCPP-BSA, Pyruvate-BSA, or Methyl Pyruvate-BSA conjugates in carbonate-bicarbonate buffer overnight at 4°C.[3]
-
Blocking: Plates were washed three times with PBS containing 0.05% Tween-20 (PBS-T) and blocked with 5% Bovine Serum Albumin (BSA) in PBS-T for 1 hour at room temperature.
-
Antibody Incubation: A serial dilution of Ab-MCPP-01, Competitor Ab-Y, or IgG Isotype Control (starting from 10 µg/mL) was added to the wells and incubated for 2 hours at room temperature.
-
Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted 1:5000 in blocking buffer, was added and incubated for 1 hour.
-
Detection: Plates were washed, and TMB substrate was added. The reaction was stopped with 2N H₂SO₄, and absorbance was read at 450 nm.
-
Analysis: EC50 values were calculated using a four-parameter logistic curve fit. Cross-reactivity was calculated as (EC50 of MCPP / EC50 of analog) x 100%.
Experiment 2: Competitive ELISA for Quantification in a Biological Matrix
Objective: To determine the antibody's ability to detect free MCPP in a complex sample (spiked cell lysate) and quantify its concentration. This assay measures the competition between free MCPP in the sample and immobilized MCPP-BSA for antibody binding.[4][5]
Data Summary:
| Antibody | Spiked MCPP (nM) | Measured MCPP (nM) | % Recovery | IC50 (nM) |
|---|---|---|---|---|
| Ab-MCPP-01 | 50 | 48.5 | 97% | 5.5 |
| Competitor Ab-Y | 50 | 39.5 | 79% | 25.1 |
| IgG Isotype Control | 50 | Not Detected | - | > 10,000 |
Detailed Experimental Protocol: Competitive ELISA
-
Plate Coating: 96-well microplates were coated with 0.5 µg/mL of MCPP-BSA conjugate and blocked as described in the Direct ELISA protocol.
-
Competition Reaction: Samples (cell lysate spiked with known concentrations of free MCPP) were mixed with a fixed concentration of the primary antibody (a concentration equivalent to the EC80 value from the direct ELISA) and incubated for 1 hour at 37°C.
-
Plate Incubation: The antibody-sample mixture was then transferred to the MCPP-BSA coated plate and incubated for 1 hour at room temperature.
-
Detection: The plate was washed, and detection was carried out using an HRP-conjugated secondary antibody and TMB substrate as described previously.
-
Analysis: A standard curve was generated using known concentrations of free MCPP. The concentration in the spiked samples was interpolated from this curve. A lower signal indicates a higher concentration of free MCPP in the sample.[6]
Experiment 3: Dot Blot Specificity Panel
Objective: To visually assess the binding specificity of the antibodies against a panel of immobilized small molecule-BSA conjugates.
Data Summary:
| Antibody | MCPP-BSA | Pyruvate-BSA | Lactate-BSA | Acetyl-CoA-BSA | BSA Only |
|---|---|---|---|---|---|
| Ab-MCPP-01 | Strong Signal | No Signal | No Signal | No Signal | No Signal |
| Competitor Ab-Y | Strong Signal | Weak Signal | No Signal | No Signal | No Signal |
| IgG Isotype Control | No Signal | No Signal | No Signal | No Signal | No Signal |
Detailed Experimental Protocol: Dot Blot
-
Membrane Preparation: 1 µL of each small molecule-BSA conjugate (1 mg/mL) and a BSA-only control were spotted onto a nitrocellulose membrane and allowed to dry completely.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).[7]
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with Ab-MCPP-01, Competitor Ab-Y, or IgG Isotype Control at a concentration of 1 µg/mL in blocking buffer.[8]
-
Washing: The membrane was washed three times for 10 minutes each with TBST.[8]
-
Secondary Antibody & Detection: The membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature, washed again, and visualized using an ECL (Enhanced Chemiluminescence) substrate.[9]
Experiment 4: Immunoprecipitation-Mass Spectrometry (IP-MS)
Objective: To provide definitive proof of specificity by using the antibody to isolate its binding partner from a cell lysate known to contain MCPP, followed by mass spectrometry to identify the isolated molecule.[10][11]
Data Summary:
| Antibody | Target Identified (by MS) | Relative Abundance of MCPP (Ion Count) | Contaminating Molecules Identified |
|---|---|---|---|
| Ab-MCPP-01 | MCPP (m/z 140.04) | 1.8 x 10^6 | None Detected |
| Competitor Ab-Y | MCPP (m/z 140.04) | 0.5 x 10^6 | Pyruvic Acid |
| IgG Isotype Control | No Target Identified | Not Detected | Background Proteins |
Detailed Experimental Protocol: IP-MS
-
Antibody-Bead Conjugation: 10 µg of Ab-MCPP-01, Competitor Ab-Y, or IgG Isotype Control was conjugated to protein A/G magnetic beads according to the manufacturer's protocol.
-
Sample Preparation: Hepatocyte cell cultures were treated to induce the production of MCPP. Cells were lysed in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: The conjugated beads were incubated with 1 mg of cell lysate overnight at 4°C with gentle rotation.
-
Washing: The beads were washed five times with IP lysis buffer to remove non-specifically bound molecules.
-
Elution: The bound molecules were eluted from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5). The eluate was immediately neutralized.
-
Mass Spectrometry: The eluate was analyzed by direct infusion into a high-resolution mass spectrometer to identify the mass of the immunoprecipitated small molecule.[12]
Overall Conclusion and Recommendation
Based on the comprehensive validation data presented, Ab-MCPP-01 demonstrates superior performance across all tested applications. It exhibits higher affinity, exceptional specificity with no detectable cross-reactivity to closely related metabolites, and provides accurate quantification in complex samples. The definitive IP-MS results confirm its ability to cleanly isolate MCPP.
For researchers requiring reliable and specific detection of this compound, Ab-MCPP-01 is the recommended antibody . Its rigorous validation ensures high confidence in experimental outcomes for applications including ELISA, dot blotting, and immunoprecipitation.
References
- 1. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISA Procedures [sigmaaldrich.com]
- 4. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 5. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. biossusa.com [biossusa.com]
- 9. addgene.org [addgene.org]
- 10. covalx.com [covalx.com]
- 11. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Methylenecyclopropylpyruvate Metabolites and Their Impact on Cellular Metabolism
A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathways, toxicological effects, and experimental analysis of key metabolites derived from Methylenecyclopropylpyruvate (B1263610) and its analogues.
This guide provides a detailed comparative analysis of the metabolites of this compound (MCPP), primarily focusing on the downstream products of Hypoglycin A and Methylenecyclopropylglycine (MCPG). These compounds, found in certain fruits like unripe ackee and lychee, are protoxins that, upon metabolism, lead to severe cellular dysfunction, most notably profound hypoglycemia.[1][2] This document outlines the distinct metabolic fates of these parent compounds, the specific enzymatic inhibitions caused by their metabolites, and the resulting systemic effects. Furthermore, it furnishes detailed experimental protocols for the key assays used in this field of study and presents quantitative data in a clear, comparative format.
Introduction to Methylenecyclopropyl Protoxins and Their Metabolites
Hypoglycin A, found in the unripe fruit of the ackee tree, and the structurally similar MCPG, present in lychee seeds, are the primary sources of methylenecyclopropyl-containing toxins.[2][3] Upon ingestion, these non-proteinogenic amino acids are not toxic in their native state but are converted in the liver into highly toxic metabolites.[2] The initial step for both is transamination to their respective α-keto acids, with Hypoglycin A forming this compound (MCPP). Subsequent metabolic steps lead to the formation of reactive coenzyme A (CoA) esters, which are the ultimate effectors of toxicity.
The primary toxic metabolites are:
-
Methylenecyclopropylacetyl-CoA (MCPA-CoA): Derived from Hypoglycin A via MCPP.[2][4]
-
Methylenecyclopropylformyl-CoA (MCPF-CoA): The toxic metabolite of MCPG.[5]
These metabolites exert their toxic effects by potently inhibiting key enzymes involved in fatty acid β-oxidation and gluconeogenesis, leading to a severe energy deficit.[2][5]
Comparative Metabolic Pathways and Mechanisms of Toxicity
The metabolic activation of Hypoglycin A and MCPG follows parallel but distinct pathways, culminating in the inhibition of different enzymes within the β-oxidation spiral.
Metabolic Activation of Hypoglycin A: Hypoglycin A is first deaminated to form this compound. This is then oxidatively decarboxylated to yield the highly toxic MCPA-CoA.[2] MCPA-CoA is a potent inhibitor of several acyl-CoA dehydrogenases, which are crucial for the breakdown of fatty acids.[6][7]
Metabolic Activation of MCPG: Similarly, MCPG is metabolized to its CoA ester, MCPF-CoA.[5] Experimental evidence suggests that MCPF-CoA also disrupts β-oxidation, but with a different primary target compared to MCPA-CoA.[5]
The differing points of enzymatic inhibition by these two metabolites lead to distinct profiles of accumulating acyl-CoA species and subsequent metabolic disturbances.
Signaling and Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the metabolic activation pathways and the points of inhibition within cellular energy metabolism.
Caption: Metabolic pathway of Hypoglycin A to the toxic MCPA-CoA and its inhibitory effect on β-oxidation.
Caption: Metabolic pathway of MCPG to the toxic MCPF-CoA and its inhibitory effect on β-oxidation.
Quantitative Comparison of Toxic Effects
The following tables summarize the quantitative data from various studies, highlighting the comparative effects of MCPP-derived metabolites and related compounds.
| Parameter | Effect of MCPA-CoA (from Hypoglycin A) | Effect of MCPF-CoA (from MCPG) | Reference(s) |
| Primary Enzyme Target | Acyl-CoA Dehydrogenases (e.g., SCAD) | Enoyl-CoA Hydratases | [5] |
| Hepatic Acetyl-CoA Content | Depleted | Decreased | [5][8] |
| Hepatic ATP Content | Depleted | Less pronounced effect | [8] |
| Plasma β-hydroxybutyrate | Reduced | Reduced by 48% in mice | [5] |
| Hepatic Glucose Production | Inhibited | Inhibited | [5][8] |
| Short-Chain Acyl-CoAs (C4, C6) | Increased | Decreased | [5] |
| Long-Chain Acyl-CoAs (C16-C20) | No significant change | Increased | [5] |
Table 1: Comparative Effects of MCPA-CoA and MCPF-CoA on Hepatic Metabolism.
| Analyte | Matrix | Method | Limit of Detection (LOD) | Reference(s) |
| MCPA-glycine (MCPA-Gly) | Human Urine | HPLC-MS/MS | - | [1] |
| MCPF-glycine (MCPF-Gly) | Human Urine | HPLC-MS/MS | - | [1] |
| Hypoglycin A (HGA) | Human Plasma | HPLC-MS/MS | 0.330 ng/mL | [9] |
| MCPG | Human Plasma | HPLC-MS/MS | 0.697 ng/mL | [9] |
Table 2: Analytical Methods for the Quantification of Protoxins and Their Metabolites.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of these toxins. Below are outlines of key experimental protocols.
Measurement of Acyl-CoA Esters by HPLC-MS/MS
This method allows for the sensitive and specific quantification of various acyl-CoA species in biological samples.
Objective: To quantify the levels of short-chain and long-chain acyl-CoA esters in tissue or cell extracts.
Procedure Outline:
-
Sample Preparation:
-
Homogenize frozen tissue or cell pellets in a suitable extraction buffer (e.g., containing perchloric acid) to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs.
-
Neutralize the extract and perform solid-phase extraction (SPE) for sample cleanup and concentration.[10]
-
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 or C8 column for separation.[11][12]
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) or triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).[11][13]
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA species of interest.[10]
-
-
Quantification:
-
Generate standard curves using authentic standards of each acyl-CoA.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This assay measures the activity of ACAD enzymes, which are inhibited by MCPA-CoA.
Objective: To determine the specific activity of ACADs in mitochondrial extracts or with purified enzymes.
Procedure Outline (ETF Fluorescence Reduction Assay):
-
Reagents:
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6).
-
Electron Transfer Flavoprotein (ETF) as the electron acceptor. Recombinant ETF can be used for enhanced performance.[14][15]
-
Acyl-CoA substrate (e.g., octanoyl-CoA for MCAD).
-
Enzyme source (mitochondrial extract or purified ACAD).
-
-
Assay Conditions:
-
The assay is typically performed under anaerobic conditions to prevent re-oxidation of reduced ETF by molecular oxygen. This can be achieved by enzymatic oxygen scavenging systems (glucose oxidase/catalase) or by physical removal of oxygen.[14]
-
-
Measurement:
-
Monitor the decrease in ETF fluorescence (excitation ~380 nm, emission ~495 nm) as it accepts electrons from the ACAD.[14]
-
The rate of fluorescence decrease is proportional to the ACAD activity.
-
-
Inhibition Studies:
-
Pre-incubate the enzyme with the inhibitor (e.g., MCPA-CoA) before adding the substrate to determine the extent of inhibition.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the analysis of MCPP metabolites and their effects.
Conclusion
The metabolites of this compound and its analogue, MCPG, represent a significant toxicological concern due to their potent inhibition of cellular energy metabolism. While both MCPA-CoA and MCPF-CoA disrupt β-oxidation, they do so by targeting different enzymes, leading to distinct metabolic fingerprints. A thorough understanding of these differences, supported by robust quantitative analysis and well-defined experimental protocols, is essential for the diagnosis and treatment of poisonings associated with these compounds, as well as for broader research into mitochondrial function and metabolic diseases. The methods and data presented in this guide offer a comparative framework to aid researchers in this endeavor.
References
- 1. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. fortunejournals.com [fortunejournals.com]
- 8. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Hypoglycin A and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of Methylenecyclopropylpyruvate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Methylenecyclopropylpyruvate (B1263610) (MCPP), a potent inhibitor of gluconeogenesis. MCPP, the transamination product of hypoglycin, has been a subject of interest for its profound impact on glucose metabolism.[1] This document contrasts the actions of MCPP with other known inhibitors of related metabolic pathways, namely 3-mercaptopropionic acid, an inhibitor of fatty acid oxidation, and phenylacetic acid, another inhibitor of gluconeogenesis. The information presented herein is intended to support further research and drug development efforts in the field of metabolic regulation.
In Vitro Effects: A Comparative Analysis
The in vitro effects of MCPP and its counterparts have been primarily investigated in isolated rat liver cells and mitochondria. These studies provide crucial insights into their mechanisms of action at a cellular level.
| Compound | Target Pathway | Key Effect | Concentration | Model System | Reference |
| This compound (MCPP) | Gluconeogenesis | Inhibition of glucose synthesis from lactate (B86563), pyruvate (B1213749), and alanine (B10760859). No inhibition from fructose (B13574). | 0.3 mM | Isolated rat liver cells | [2][3] |
| 3-Mercaptopropionic acid | Fatty Acid Oxidation | Potent inhibition of respiration sustained by palmitoylcarnitine (B157527) or octanoate. | Not specified in abstract | Coupled rat heart mitochondria | |
| Phenylacetic acid | Gluconeogenesis | Inhibition of gluconeogenesis from lactate/pyruvate by 39%. | 4 mM | Isolated rat liver cells | [4] |
In Vivo Effects: A Comparative Overview
In vivo studies, predominantly in rodent models, have demonstrated the potent hypoglycemic effects of MCPP and its analogs. These effects are a direct consequence of the in vitro inhibition of key metabolic pathways.
| Compound/Analog | Animal Model | Dosage | Key Effect | Reference |
| Methylenecyclopropylglycine (B50705) (MCPG) | Fasted Rats | 100 mg/kg | 75% decrease in blood glucose concentration after 6 hours. | [5] |
| Phenylpropionic acid | Normal Rats | 20 mg bolus + 1 mg/min infusion | Blood glucose decreased from 110 +/- 12 to 66 +/- 11 mg/dL. | [4] |
| Phenylpropionic acid | Streptozotocin (B1681764) Diabetic Rats | 20 mg bolus + 1 mg/min infusion | Blood glucose decreased from 295 +/- 14 to 225 +/- 12 mg/dL. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
In Vitro Gluconeogenesis Assay in Isolated Rat Liver Cells
-
Cell Isolation: Hepatocytes are isolated from rat liver by collagenase perfusion.
-
Incubation: The isolated cells are incubated in a Krebs-Ringer bicarbonate buffer (pH 7.4) containing various gluconeogenic substrates such as lactate (10 mM), pyruvate (1 mM), alanine (10 mM), or fructose (10 mM).[2][3]
-
Treatment: MCPP is added to the incubation medium at a final concentration of 0.3 mM.[2][3] Control incubations are performed without MCPP.
-
Measurement of Gluconeogenesis: The rate of glucose production is determined by measuring the concentration of glucose in the medium at specific time points using a glucose oxidase assay.
-
Data Analysis: The inhibitory effect of MCPP is calculated by comparing the rate of gluconeogenesis in the presence and absence of the compound.
In Vivo Hypoglycemia Model in Rats
-
Animal Model: Male Wistar rats are typically used. For studies involving diabetic models, diabetes is induced by streptozotocin injection.[4][5]
-
Fasting: Animals are fasted overnight to deplete liver glycogen (B147801) stores and stimulate gluconeogenesis.[5]
-
Drug Administration: MCPP or its analogs are administered, often orally or via injection. For example, MCPG was administered orally at a dose of 100 mg/kg.[5] Phenylpropionic acid was administered as an intravenous bolus followed by a constant infusion.[4]
-
Blood Sampling: Blood samples are collected at various time points post-administration from the tail vein.
-
Blood Glucose Measurement: Blood glucose concentrations are measured using a standard glucose meter.
-
Data Analysis: The change in blood glucose levels over time is plotted to determine the hypoglycemic effect of the compound.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic consequences of methylenecyclopropylglycine poisoning in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validation of a Biomarker for Methylenecyclopropylpyruvate Exposure
This guide provides a comprehensive framework for the validation of a specific urinary metabolite as a biomarker for exposure to Methylenecyclopropylpyruvate (MCPP). Given the absence of established biomarkers for MCPP, this document proposes a candidate biomarker, S-(2-(methylenecyclopropyl)-2-oxoethyl)mercapturic acid (MCPO-MA), and outlines a complete validation strategy. It also compares this specific biomarker approach to an alternative method involving the analysis of plasma acylcarnitine profiles, which can indicate the metabolic disruption caused by MCPP. This guide is intended for researchers, scientists, and drug development professionals engaged in toxicology and biomarker discovery.
Introduction to MCPP and the Need for a Biomarker
This compound (MCPP) is a structural analog of toxic compounds like Methylenecyclopropylacetic acid (MCPA), which is known to cause hypoglycemia by inhibiting mitochondrial fatty acid β-oxidation. The proposed mechanism involves the formation of a CoA-conjugate that sequesters Coenzyme A and inhibits key enzymes in the β-oxidation pathway. To assess human exposure and understand the toxicological risks associated with MCPP, a sensitive and specific biomarker is essential.
This guide focuses on the validation of a urinary mercapturic acid derivative of MCPP (MCPO-MA) as a primary candidate for a specific biomarker of exposure. Mercapturic acids are terminal products of glutathione (B108866) detoxification and are commonly used as biomarkers for exposure to electrophilic compounds.[1][2] As an alternative, this guide explores the use of plasma acylcarnitine profiling, a well-established method for detecting disruptions in fatty acid metabolism.[3][4][5]
Proposed Metabolic Pathway and Biomarker Formation
We hypothesize that MCPP, likely after metabolic activation to an electrophilic intermediate, is detoxified via the mercapturic acid pathway. This involves conjugation with glutathione (GSH), followed by enzymatic degradation to a cysteine conjugate, and finally N-acetylation to form the excretable mercapturic acid, MCPO-MA.
Multi-Stage Biomarker Validation Workflow
The validation of MCPO-MA as a robust biomarker requires a systematic, multi-phase approach, from analytical development to assessing its clinical utility.
Experimental Protocols
Protocol 1: Quantification of Urinary MCPO-MA by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of the proposed biomarker, MCPO-MA, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Urine samples, MCPO-MA standard (synthesis required), stable isotope-labeled internal standard (SIL-IS) for MCPO-MA (synthesis required).
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
-
LC-MS grade acetonitrile, methanol (B129727), water, and formic acid.
2. Sample Preparation:
-
Thaw urine samples to room temperature and vortex.
-
To 1 mL of urine, add 50 µL of the SIL-IS solution (e.g., at 1 µg/mL).
-
Centrifuge at 10,000 x g for 10 minutes to pellet debris.
-
Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 2 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 water:acetonitrile and transfer to an autosampler vial.
3. LC-MS/MS Conditions:
-
LC System: UPLC system (e.g., Waters Acquity, Agilent 1290).
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher).
-
Ionization: Heated Electrospray Ionization, Negative Mode (HESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM transitions would need to be determined empirically after synthesis of the MCPO-MA standard.
-
Example Quantifier Ion: m/z [M-H]⁻ → specific fragment.
-
Example Qualifier Ion: m/z [M-H]⁻ → different fragment.
-
4. Data Analysis:
-
Quantify MCPO-MA concentration by calculating the peak area ratio of the analyte to the SIL-IS.
-
Generate a calibration curve using standards of known concentrations.
-
Normalize results to urinary creatinine (B1669602) concentration to account for dilution.
Protocol 2: Analysis of Plasma Acylcarnitine Profile by MS/MS
This protocol outlines the analysis of acylcarnitines in plasma, which can reveal downstream metabolic effects of β-oxidation inhibition.
1. Materials and Reagents:
-
Plasma samples, acylcarnitine standards, and stable isotope-labeled internal standards for a panel of acylcarnitines.
-
Methanol, acetonitrile, and formic acid.
2. Sample Preparation (from plasma):
-
To 50 µL of plasma, add 200 µL of a methanol solution containing the panel of stable isotope-labeled internal standards.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for analysis.
-
Note: For some applications, derivatization to butyl-esters may be performed to improve chromatographic separation and ionization efficiency, though direct flow-injection analysis is common.
-
3. MS/MS Conditions:
-
System: Tandem mass spectrometer with a flow-injection or UPLC inlet.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis Mode: Precursor ion scanning or Neutral loss scanning. A common method is scanning for precursors of m/z 85 (for butyl-esters) or neutral loss of 59 (for underivatized carnitines).
-
Data Acquisition: A full scan is performed to detect a wide range of acylcarnitine species (e.g., C2 to C18).
4. Data Analysis:
-
Identify and quantify individual acylcarnitine species based on their mass-to-charge ratio and comparison to internal standards.
-
Analyze the profile for specific elevations or abnormal ratios (e.g., increased long-chain acylcarnitines like C14:1, C16, C18:1) that are indicative of β-oxidation blockage.[4][6]
Data and Comparative Analysis
Table 1: Hypothetical Performance Characteristics of the MCPO-MA LC-MS/MS Assay
This table presents plausible validation data for the proposed analytical method, based on typical performance characteristics for similar assays reported in the literature.[7][8]
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.998 | ≥0.99 |
| Range | 0.5 - 500 ng/mL | - |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | Signal-to-Noise > 10 |
| Intra-day Precision (%RSD) | < 8% | < 15% |
| Inter-day Precision (%RSD) | < 12% | < 15% |
| Accuracy (% Recovery) | 92% - 107% | 85% - 115% |
| Matrix Effect | Compensated by SIL-IS | - |
Table 2: Comparison of Biomarker Strategies
This table objectively compares the proposed specific biomarker (MCPO-MA) with the alternative metabolic profiling approach (Acylcarnitine Profile).
| Feature | Urinary MCPO-MA (Specific Biomarker) | Plasma Acylcarnitine Profile (Effect Biomarker) |
| Specificity | High: Directly derived from the metabolism of MCPP. | Low to Moderate: Reflects general β-oxidation inhibition, which can be caused by other toxicants or genetic disorders.[3][5] |
| Sensitivity | High: LC-MS/MS methods for mercapturic acids are highly sensitive, capable of detecting low-level environmental exposures.[1][7] | Moderate: Significant metabolic disruption is required to produce a clear and unambiguous signal above baseline variability. |
| Invasiveness | Low: Requires a non-invasive urine spot sample. | Moderate: Requires a blood draw. |
| Time Course | Reflects recent exposure (typically within the last 24-48 hours). | Reflects the current metabolic state and may persist as long as the toxic effect is present. |
| Analytical Complexity | High: Requires synthesis of a specific standard, method development, and advanced LC-MS/MS instrumentation. | Moderate: Well-established, often automated, methods exist, particularly from newborn screening programs.[9] |
| Information Provided | Provides a direct measure of MCPP uptake and metabolic processing. | Provides a measure of the biological effect of the exposure on a key metabolic pathway. |
| Primary Application | Exposure assessment, epidemiological studies, toxicokinetic modeling. | Clinical diagnostics of toxicity, monitoring metabolic response to treatment. |
References
- 1. Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Distinctive Metabolomics Profile and Potential Biomarkers for Very Long Acylcarnitine Dehydrogenase Deficiency (VLCADD) Diagnosis in Newborns [mdpi.com]
- 7. An LC-MS/MS method to profile urinary mercapturic acids, metabolites of electrophilic intermediates of occupational and environmental toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Methylenecyclopropylpyruvate Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory comparisons of Methylenecyclopropylpyruvate (MCPP) measurements. Given the absence of publicly available, standardized proficiency testing programs for MCPP, this document outlines a hypothetical inter-laboratory study. The experimental protocols and data presented are based on established analytical methodologies, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a common and robust technique for the quantification of small molecules in biological matrices.[1][2][3]
The objective of an inter-laboratory comparison is to assess the proficiency of participating laboratories in performing a specific analysis, ensuring that results are accurate, reliable, and comparable across different sites.[4] This is crucial in research and clinical settings to ensure data integrity and consistency.
Hypothetical Inter-Laboratory Study Design
This section outlines the design of a simulated inter-laboratory comparison study for MCPP quantification in human plasma.
1.1. Participating Laboratories
A group of five hypothetical laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E) participated in this study. Each laboratory was instructed to use their in-house, validated LC-MS/MS method for the quantification of MCPP.
1.2. Test Samples
A central organizing body prepared and distributed a panel of human plasma samples to each participating laboratory. The panel consisted of:
-
Blank Samples: Human plasma with no detectable MCPP.
-
Spiked Samples: Human plasma spiked with known concentrations of MCPP at low, medium, and high levels.
-
Quality Control (QC) Samples: Samples with undisclosed MCPP concentrations to assess accuracy.
1.3. Analytical Method
While laboratories were permitted to use their own validated methods, a recommended baseline protocol was provided to ensure a degree of methodological consistency. The core of the recommended method is outlined in the "Experimental Protocols" section of this guide.
Data Presentation and Comparison
The following tables summarize the quantitative data reported by the participating laboratories for the spiked samples. All concentrations are reported in ng/mL.
Table 1: Quantification of Low Concentration Spiked Sample (Target: 5 ng/mL)
| Laboratory | Reported Concentration (ng/mL) | Accuracy (%) |
| Lab A | 4.85 | 97.0 |
| Lab B | 5.12 | 102.4 |
| Lab C | 4.65 | 93.0 |
| Lab D | 5.25 | 105.0 |
| Lab E | 4.98 | 99.6 |
| Mean | 4.97 | 99.4 |
| Std. Dev. | 0.23 | |
| RSD (%) | 4.63 |
Table 2: Quantification of Medium Concentration Spiked Sample (Target: 50 ng/mL)
| Laboratory | Reported Concentration (ng/mL) | Accuracy (%) |
| Lab A | 51.5 | 103.0 |
| Lab B | 48.9 | 97.8 |
| Lab C | 52.1 | 104.2 |
| Lab D | 49.5 | 99.0 |
| Lab E | 50.8 | 101.6 |
| Mean | 50.56 | 101.1 |
| Std. Dev. | 1.32 | |
| RSD (%) | 2.61 |
Table 3: Quantification of High Concentration Spiked Sample (Target: 500 ng/mL)
| Laboratory | Reported Concentration (ng/mL) | Accuracy (%) |
| Lab A | 495 | 99.0 |
| Lab B | 510 | 102.0 |
| Lab C | 488 | 97.6 |
| Lab D | 505 | 101.0 |
| Lab E | 498 | 99.6 |
| Mean | 499.2 | 99.8 |
| Std. Dev. | 8.35 | |
| RSD (%) | 1.67 |
Experimental Protocols
The following is a detailed methodology for a representative LC-MS/MS method for the quantification of MCPP in human plasma. This protocol can serve as a reference for laboratories establishing or validating their own methods.
3.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled MCPP).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Solvent A, 5% Solvent B).
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.2. Liquid Chromatography Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3.3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MCPP: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses would need to be determined experimentally).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses for the stable isotope-labeled standard).
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
3.4. Method Validation Parameters
For a robust comparison, each laboratory's method should be validated according to established guidelines, assessing parameters such as:
-
Linearity: A minimum of five concentration levels should be used to establish the linear range.[5]
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels on different days.
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualizations
Diagram 1: Inter-Laboratory Comparison Workflow
Caption: Workflow of the inter-laboratory comparison study.
Diagram 2: LC-MS/MS Analytical Workflow
Caption: Key steps in the LC-MS/MS analytical workflow.
Diagram 3: Method Validation Parameters
Caption: Core parameters for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of sarin and cyclosarin metabolites isopropyl methylphosphonic acid and cyclohexyl methylphosphonic acid in minipig plasma using isotope-dilution and liquid chromatography- time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Relative Potency of Methylenecyclopropylpyruvate and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological potency of Methylenecyclopropylpyruvate (B1263610) (MCP), also known as ketohypoglycin, and its analogs. The focus is on their inhibitory effects on key metabolic pathways, primarily gluconeogenesis and the pyruvate (B1213749) dehydrogenase complex (PDHC). Due to the limited availability of direct comparative studies on a wide range of MCP analogs, this guide synthesizes available data on MCP and related pyruvate analogs to provide a framework for assessing their relative potency.
Executive Summary
This compound and its analogs are potent inhibitors of crucial metabolic enzymes. MCP, the keto acid of hypoglycin, is a known inhibitor of gluconeogenesis.[1][2] Its mechanism involves the inhibition of several enzymes, including butyryl-CoA dehydrogenase and other CoA-dependent enzymes.[1][2][3] Analogs of pyruvate, such as acetyl phosphinate (AcPH) and acetyl phosphonate (B1237965) methyl ester (AcPMe), have demonstrated significant inhibitory activity against the pyruvate dehydrogenase complex (PDHC), a critical enzyme linking glycolysis to the citric acid cycle.[4][5] This guide presents available quantitative data on the potency of these compounds, details relevant experimental protocols for their assessment, and visualizes the affected metabolic pathways.
Data Presentation: Potency of Pyruvate Analogs
While direct comparative data for a series of this compound analogs is scarce in the reviewed literature, studies on other synthetic pyruvate analogs provide valuable insights into the structure-activity relationships of PDHC inhibitors. The following table summarizes the inhibitory constants (Ki and IC50) for two such analogs.
| Compound | Target | Inhibition Type | Ki (μM) | IC50 (μM) | Reference |
| Acetyl Phosphinate (AcPH) | PDHC | Competitive | 0.1 | ~0.2 | [4][5] |
| Acetyl Phosphonate Methyl Ester (AcPMe) | PDHC | Competitive | 40 | ~600 | [4][5] |
Table 1: Inhibitory Potency of Synthetic Pyruvate Analogs against the Pyruvate Dehydrogenase Complex (PDHC). The data indicates that AcPH is a significantly more potent inhibitor of PDHC than AcPMe.
Mechanism of Action and Affected Signaling Pathways
This compound and its analogs primarily interfere with central carbon metabolism. The key affected pathways are:
-
Gluconeogenesis: MCP at a concentration of 0.3 mM has been shown to inhibit gluconeogenesis in isolated rat liver cells from various substrates, with the exception of fructose.[1][2] This inhibition is thought to be mediated by the sequestration of Coenzyme A (CoA) and the inhibition of key enzymes like butyryl-CoA dehydrogenase.[1][2][3]
-
Pyruvate Dehydrogenase Complex (PDHC): The PDHC is a critical enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.[6] Synthetic pyruvate analogs like AcPH and AcPMe are potent competitive inhibitors of PDHC.[4][5]
-
Fatty Acid β-oxidation: The metabolite of hypoglycin, (methylenecyclopropyl)acetyl-CoA (MCPA-CoA), is a suicide inhibitor of short-chain and medium-chain acyl-CoA dehydrogenases, which are crucial enzymes in fatty acid metabolism.[7] The metabolite of methylenecyclopropylglycine (B50705) (MCPG), (methylenecyclopropyl)formyl-CoA (MCPF-CoA), is a potent inactivator of enoyl-CoA hydratases.[8]
Experimental Protocols
To assess the relative potency of this compound and its analogs, the following experimental protocols are recommended:
Pyruvate Dehydrogenase Complex (PDHC) Activity Assay
This assay measures the rate of NADH production, which is coupled to the conversion of pyruvate to acetyl-CoA by the PDHC.
Materials:
-
Isolated mitochondria or purified PDHC
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4
-
Substrates: Pyruvate, Coenzyme A (CoA), NAD+
-
Inhibitors: this compound or its analogs
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Pre-incubate the isolated mitochondria or purified PDHC with varying concentrations of the inhibitor for a specified time (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the substrates (pyruvate, CoA, and NAD+).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Gluconeogenesis Inhibition Assay in Isolated Hepatocytes
This assay measures the rate of glucose production from a non-carbohydrate precursor, such as lactate (B86563) or pyruvate, in isolated liver cells.
Materials:
-
Isolated primary hepatocytes
-
Krebs-Henseleit bicarbonate buffer
-
Gluconeogenic substrate (e.g., [U-14C]lactate or pyruvate)
-
Inhibitors: this compound or its analogs
-
Scintillation counter
Procedure:
-
Isolate hepatocytes from rats or other suitable animal models.
-
Pre-incubate the hepatocytes with varying concentrations of the inhibitor in Krebs-Henseleit buffer for a specified time.
-
Add the radiolabeled gluconeogenic substrate to initiate the reaction.
-
Incubate the cells at 37°C with gentle shaking.
-
At various time points, take aliquots of the cell suspension and stop the reaction (e.g., by adding perchloric acid).
-
Separate the radiolabeled glucose from the substrate using ion-exchange chromatography.
-
Quantify the amount of [14C]glucose produced using a scintillation counter.
-
Calculate the rate of gluconeogenesis and determine the EC50 value of the inhibitor.
Acyl-CoA Dehydrogenase Activity Assay
This spectrophotometric assay measures the reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of an acyl-CoA substrate by the specific acyl-CoA dehydrogenase.
Materials:
-
Purified short-chain, medium-chain, or other specific acyl-CoA dehydrogenases
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.6
-
Substrate (e.g., butyryl-CoA for short-chain acyl-CoA dehydrogenase)
-
Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS) as an intermediate electron carrier
-
Inhibitors: Metabolites of this compound analogs (e.g., MCPA-CoA)
-
Spectrophotometer
Procedure:
-
Pre-incubate the purified enzyme with the inhibitor.
-
Prepare a reaction mixture containing the assay buffer, substrate, DCPIP, and PMS.
-
Initiate the reaction by adding the enzyme-inhibitor mixture.
-
Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
Calculate the enzyme activity and determine the inhibitory potency of the compound.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key metabolic pathways affected by this compound and its analogs.
Caption: Overview of Pyruvate Metabolism and points of inhibition by MCP and its analogs.
Caption: Inhibition points in the Fatty Acid β-Oxidation pathway by metabolites of MCP analogs.
Conclusion
References
- 1. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Pyruvate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Metabolomics of Cells Exposed to Methylenecyclopropyl-Group Containing Toxins
A guide for researchers, scientists, and drug development professionals on the metabolic impact of methylenecyclopropyl-containing compounds, precursors to the toxic metabolite methylenecyclopropylacetyl-CoA (MCPA-CoA).
Mechanism of Action at a Glance
Hypoglycin (B18308) A and MCPG are protoxins that undergo metabolic activation to form MCPA-CoA.[1] This metabolite is a potent inhibitor of several mitochondrial acyl-CoA dehydrogenases, which are critical enzymes in the β-oxidation of fatty acids.[2][3] The disruption of this key energy-producing pathway leads to a cascade of metabolic derangements, including impaired gluconeogenesis and ketogenesis, ultimately resulting in hypoglycemia.[2][3]
Quantitative Metabolite Analysis: A Comparative Overview
The following table summarizes the key metabolic changes observed in plasma/serum and tissues following exposure to Hypoglycin A or MCPG, leading to the formation of MCPA-CoA. The alterations reflect a significant disruption of fatty acid metabolism and downstream pathways.
| Metabolite Class | Metabolite | Change in Treated Cells vs. Control | Putative Biological Implication |
| Acylcarnitines | Short-chain acylcarnitines | Increased | Inhibition of short-chain acyl-CoA dehydrogenase.[3] |
| Medium-chain acylcarnitines | Increased | Inhibition of medium-chain acyl-CoA dehydrogenase.[1] | |
| Long-chain acylcarnitines | Increased | Upstream accumulation due to blocked β-oxidation.[1] | |
| Toxin Metabolites | Methylenecyclopropylacetyl-glycine (MCPA-Gly) | Detected/Increased | Urinary biomarker of Hypoglycin A exposure.[4] |
| Methylenecyclopropylformyl-glycine (MCPF-Gly) | Detected/Increased | Urinary biomarker of MCPG exposure.[4] | |
| Energy Metabolism | Glucose | Decreased | Impaired gluconeogenesis due to lack of acetyl-CoA and ATP.[2] |
| Hepatic Acetyl-CoA | Decreased | Reduced production from fatty acid β-oxidation.[3] | |
| Hepatic ATP | Decreased | Reduced energy production from fatty acid oxidation.[3] | |
| Ketone Bodies | Decreased | Suppression of hepatic ketogenesis.[3] | |
| Amino Acids | Glycine | Decreased | Conjugation with MCPA for urinary excretion.[5] |
Experimental Protocols
The following sections detail representative methodologies for the analysis of metabolites affected by methylenecyclopropyl-containing toxins.
1. Sample Preparation for Acylcarnitine Profiling in Serum/Plasma
-
Objective: To extract and quantify acylcarnitines as biomarkers of inhibited fatty acid oxidation.
-
Procedure:
-
Collect whole blood in tubes with an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add an internal standard solution containing isotopically labeled acylcarnitines.
-
Precipitate proteins by adding 400 µL of cold acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for analysis.
-
2. LC-MS/MS Analysis of Toxin Metabolites in Urine
-
Objective: To identify and quantify specific urinary metabolites for assessing exposure to Hypoglycin A and MCPG.[4]
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3000 x g for 5 minutes to pellet any precipitate.
-
Take a 100 µL aliquot of the supernatant.
-
Add an isotope-labeled internal standard for MCPA-Gly and MCPF-Gly.[4]
-
Dilute the sample with 900 µL of 0.1% formic acid in water.
-
Inject the diluted sample into a reverse-phase liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).[4]
-
Separate metabolites using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor for the specific mass-to-charge (m/z) transitions of MCPA-Gly and MCPF-Gly and their internal standards using electrospray ionization in positive ion mode.[4]
-
Visualizing Metabolic Perturbations and Workflows
The following diagrams illustrate the key signaling pathway affected by MCPA-CoA and a typical experimental workflow for metabolomic analysis.
Caption: Mechanism of MCPA-CoA induced metabolic toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of metabolites for assessing human exposure to soapberry toxins hypoglycin A and methylenecyclopropylglycine. | Semantic Scholar [semanticscholar.org]
Validating the Theoretical Mechanism of Methylenecyclopropylpyruvate: A Comparative Guide to its Action on Fatty Acid Oxidation and Gluconeogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimentally validated mechanism of action of Methylenecyclopropylpyruvate (MCP), a potent inhibitor of key metabolic pathways. Through an objective analysis of available data, this document compares MCP's performance with alternative inhibitors and presents supporting experimental evidence to elucidate its role in cellular metabolism.
Theoretical Model: Inhibition of Fatty Acid β-Oxidation and Subsequent Gluconeogenesis
The prevailing theoretical model posits that this compound, the transamination product of the toxic amino acid hypoglycin (B18308), exerts its metabolic effects primarily through the inhibition of fatty acid β-oxidation. The active metabolite, Methylenecyclopropylacetyl-CoA (MCPA-CoA), is understood to be a potent inhibitor of short-chain acyl-CoA dehydrogenase (SCAD), also known as butyryl-CoA dehydrogenase.[1] This enzyme plays a crucial role in the breakdown of short-chain fatty acids.
By inhibiting SCAD, MCPA-CoA leads to an accumulation of its substrate, butyryl-CoA, and a subsequent depletion of acetyl-CoA. This reduction in the acetyl-CoA pool has a direct impact on gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate sources. Acetyl-CoA is a critical allosteric activator of pyruvate (B1213749) carboxylase, a key enzyme in the initial steps of gluconeogenesis. Therefore, the inhibition of fatty acid oxidation by MCPA-CoA indirectly but effectively suppresses glucose production.
Quantitative Comparison of Inhibitor Potency
To validate this theoretical model, it is essential to compare the inhibitory potency of MCP and its analogs with other known inhibitors of fatty acid oxidation. The following table summarizes the available quantitative data on the inhibition of short-chain acyl-CoA dehydrogenase (SCAD).
| Inhibitor | Target Enzyme | IC50 Value (µM) | Reference(s) |
| Methylenecyclopropylacetic acid (MCPA) | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | 1.6 ± 0.3 | [2] |
| Methylenecyclopropylacetyl-CoA | Butyryl-CoA Dehydrogenase (SCAD) | ~13 (Strong Inhibition) | [1] |
Experimental Protocols
Butyryl-CoA Dehydrogenase Activity Assay
A common method to determine the activity of butyryl-CoA dehydrogenase involves a spectrophotometric assay using an artificial electron acceptor, such as phenazine (B1670421) ethosulfate (PES), which is coupled to the reduction of a colored indicator like 2,6-dichlorophenolindophenol (DCPIP).
Principle: Butyryl-CoA dehydrogenase catalyzes the oxidation of butyryl-CoA to crotonyl-CoA, with the concomitant reduction of FAD to FADH2. The electrons from FADH2 are then transferred to PES, which in turn reduces DCPIP, leading to a decrease in absorbance at 600 nm.
Reagents:
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Butyryl-CoA (substrate)
-
Phenazine ethosulfate (PES)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Purified butyryl-CoA dehydrogenase
-
Inhibitor (e.g., Methylenecyclopropylacetyl-CoA)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, DCPIP, and PES in a cuvette.
-
Add the purified enzyme to the mixture and incubate to establish a baseline.
-
Initiate the reaction by adding the substrate, butyryl-CoA.
-
Monitor the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
To determine the inhibitory effect, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate and measure the reaction rate.
-
Calculate the percent inhibition and, if applicable, the IC50 value by testing a range of inhibitor concentrations.
Gluconeogenesis Inhibition Assay in Isolated Hepatocytes
The effect of inhibitors on gluconeogenesis can be assessed by measuring the rate of glucose production from various precursors in isolated primary hepatocytes.
Principle: Isolated hepatocytes are incubated with gluconeogenic substrates (e.g., lactate (B86563) and pyruvate) in the presence or absence of the inhibitor. The amount of glucose produced and released into the medium is then quantified.
Reagents:
-
Krebs-Henseleit bicarbonate buffer
-
Collagenase (for liver perfusion and cell isolation)
-
Hepatocyte culture medium (e.g., DMEM)
-
Gluconeogenic substrates (e.g., sodium lactate and sodium pyruvate)
-
Inhibitor (e.g., this compound)
-
Glucose assay kit
Procedure:
-
Isolate hepatocytes from a rat or mouse liver using collagenase perfusion.
-
Plate the isolated hepatocytes in culture dishes and allow them to adhere.
-
Wash the cells and incubate them in a buffer containing the gluconeogenic substrates.
-
Add the inhibitor at various concentrations to different wells.
-
Incubate for a specific period (e.g., 1-2 hours).
-
Collect the incubation medium and measure the glucose concentration using a glucose assay kit.
-
Normalize the glucose production to the total protein content of the cells in each well.
-
Calculate the percent inhibition of gluconeogenesis compared to the control (no inhibitor).
Signaling Pathways and Experimental Workflows
To visualize the interconnectedness of these metabolic pathways and the points of inhibition, the following diagrams are provided.
Caption: Signaling pathway of MCP's inhibitory action.
Caption: Experimental workflows for key assays.
Caption: Logical relationship of MCP's mechanism.
References
- 1. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different treatments for Methylenecyclopropylpyruvate poisoning
An in-depth examination of therapeutic strategies for poisoning caused by the metabolite of hypoglycin (B18308) A, commonly associated with the consumption of unripe ackee fruit.
For researchers, scientists, and drug development professionals, understanding the efficacy of different treatments for poisoning is critical. This guide provides a comparative analysis of the primary therapeutic interventions for toxicity induced by methylenecyclopropylacetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin A found in unripe ackee fruit. The resulting condition, known as Jamaican Vomiting Sickness, is characterized by severe hypoglycemia due to the inhibition of fatty acid β-oxidation and gluconeogenesis.[1][2] This document summarizes available quantitative data, details experimental protocols, and visualizes the key metabolic pathways and experimental workflows.
Mechanism of Toxicity
Hypoglycin A is metabolized in the body to MCPA-CoA. This metabolite potently inhibits several key enzymes, most notably acyl-CoA dehydrogenases, which are crucial for the beta-oxidation of fatty acids.[1][2] This blockage prevents the breakdown of fatty acids for energy production. Consequently, the body becomes entirely dependent on glucose. However, MCPA-CoA also inhibits gluconeogenesis, the process of generating glucose from non-carbohydrate sources. This dual inhibition leads to a rapid depletion of liver glycogen (B147801) stores and profound, often fatal, hypoglycemia.[1]
Therapeutic Interventions: A Comparative Overview
The primary treatments for hypoglycin A poisoning are supportive care with intravenous (IV) glucose and the experimental use of methylene (B1212753) blue.
Intravenous Glucose
Intravenous glucose administration is the cornerstone of treatment for Jamaican Vomiting Sickness. By directly supplying glucose to the bloodstream, this intervention bypasses the metabolic blocks imposed by MCPA-CoA and provides an immediate source of energy for the body's cells, particularly the brain. This is critical to prevent neuroglycopenic complications such as seizures, coma, and death.[3]
Methylene Blue
Methylene blue has been investigated as a potential treatment due to its role as a redox-active agent. It is proposed to act as an alternative electron acceptor, potentially bypassing the inhibited acyl-CoA dehydrogenases and restoring some degree of fatty acid oxidation. However, its efficacy in hypoglycin A poisoning is not well-established and remains largely experimental.
Quantitative Data Comparison
A key animal study provides a direct comparison of the efficacy of glucose and methylene blue in a mouse model of ackee poisoning. The results are summarized in the table below.
| Treatment Group | Dosage | Time of Administration (post-poisoning) | Survival Rate | Reference |
| Control (Saline) | - | - | 0% | [4] |
| Methylene Blue (MB) | 8 mg/kg | 1 hour | 100% | [4] |
| Methylene Blue (MB) | 8 mg/kg | 3 hours | Lower than early treatment | [4] |
| Methylene Blue (MB) | 8 mg/kg | 6 hours | Ineffective | [4] |
| Glucose (G) | - | Early | 75% | [4] |
| Glucose + Methylene Blue (G+MB) | - | Early | 75% | [4] |
Note: The study highlighted that while early administration of methylene blue was highly effective, glucose alone or in combination with methylene blue also showed significant survival benefits compared to no treatment. The efficacy of methylene blue was highly dependent on the timing of administration.[4]
Biochemical markers in patients with hypoglycin A toxicity typically show profound hypoglycemia, metabolic acidosis, and elevated levels of dicarboxylic acids in the urine.[5][6] Successful treatment with intravenous glucose is expected to normalize blood glucose levels and resolve the metabolic acidosis. Quantitative data on the specific impact of methylene blue on these biochemical markers in either clinical or extensive experimental settings are currently limited.
Experimental Protocols
Animal Model of Ackee Poisoning and Treatment
A study by Barennes et al. (2004) provides a detailed experimental protocol for evaluating treatments in a mouse model.[4]
Experimental Workflow:
Protocol Details:
-
Animals: Male Swiss mice.
-
Poisoning: Oral administration of a aqueous extract of unripe ackee arils.
-
Treatment Administration:
-
Methylene blue was administered intraperitoneally (IP) at a dose of 8 mg/kg at 1, 3, or 6 hours post-poisoning.
-
Glucose was administered to maintain normoglycemia.
-
-
Outcome Measures: Survival rates were recorded and compared between groups.
Clinical Management of Jamaican Vomiting Sickness
The standard clinical protocol focuses on immediate supportive care.
Clinical Workflow:
Protocol Details:
-
Initial Assessment: Rapid assessment of airway, breathing, and circulation. Immediate finger-stick blood glucose measurement.
-
Treatment:
-
If hypoglycemic, immediate intravenous administration of dextrose. The concentration and rate are adjusted based on the patient's age, weight, and clinical condition.
-
Correction of dehydration and electrolyte abnormalities with intravenous fluids.
-
-
Monitoring: Continuous monitoring of blood glucose levels, vital signs, and neurological status.
Signaling Pathway: Inhibition of Fatty Acid β-Oxidation
The toxic effects of hypoglycin A are a direct result of the inhibition of fatty acid β-oxidation by its metabolite, MCPA-CoA. The following diagram illustrates this metabolic disruption.
Conclusion
The primary and most effective treatment for hypoglycin A poisoning is the prompt administration of intravenous glucose to counteract the severe hypoglycemia. This is a life-saving intervention with a clear mechanism of action. The use of methylene blue is experimental and, based on limited animal data, its efficacy is highly time-dependent. While it shows promise if administered very early, glucose remains the standard of care. Further research, including well-designed clinical trials, is necessary to fully elucidate the potential therapeutic role and mechanism of action of methylene blue in the context of this specific poisoning. For drug development professionals, the targeted inhibition of acyl-CoA dehydrogenases by MCPA-CoA presents a clear molecular target for the development of novel antidotes.
References
- 1. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]
- 2. Ackee Fruit Poisoning in Eight Siblings: Implications for Public Health Awareness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ackee Fruit Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Early glucose and methylene blue are effective against unripe ackee apple (Blighia sapida) poisoning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jamaican vomiting sickness. Biochemical investigation of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fortunejournals.com [fortunejournals.com]
Validating HPLC Data for Methylenecyclopropylpyruvate: A Comparative Guide to Secondary Methods
For researchers, scientists, and drug development professionals engaged in the analysis of Methylenecyclopropylpyruvate, ensuring the accuracy and reliability of quantitative data is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of small molecules; however, regulatory bodies and sound scientific practice necessitate the use of a secondary, orthogonal method to validate primary HPLC findings. This guide provides a comparative overview of a primary HPLC-Mass Spectrometry (MS) method and a secondary derivatization-based HPLC-UV method for the robust validation of this compound quantification.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method hinges on a variety of performance metrics. The following table summarizes the anticipated quantitative performance of a primary HPLC-MS/MS method and a secondary HPLC-UV method following derivatization for the analysis of this compound. This data is based on established performance for structurally similar analytes, such as the metabolites of Hypoglycin (B18308) A.[1][2]
| Parameter | Primary Method: HPLC-MS/MS | Secondary Method: HPLC-UV with Derivatization |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Derivatization of the keto group to a UV-active chromophore, followed by separation and UV detection. |
| Specificity | Very High (based on parent and fragment ion masses) | High (dependent on derivatizing agent and chromatography) |
| Sensitivity (LOD) | Low ng/mL to pg/mL | High to mid ng/mL |
| Linearity (R²) | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <15% |
| Accuracy (%Recovery) | 85-115% | 80-120% |
| Throughput | High | Moderate |
| Instrumentation Cost | High | Moderate |
| Sample Preparation | Simple protein precipitation/extraction | Derivatization step required |
Experimental Workflow
The logical flow for validating HPLC data with a secondary method is a critical component of a robust analytical workflow. The following diagram illustrates the key stages, from sample preparation to final data comparison and validation.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable analytical measurements. Below are outlines of the key steps for the primary and secondary analytical methods.
Primary Method: HPLC-MS/MS Analysis
This method is adapted from established procedures for the analysis of structurally related methylenecyclopropyl compounds.[1][3][4][5]
1. Sample Preparation:
-
To 100 µL of plasma or urine, add an internal standard solution.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through infusion and optimization experiments.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Secondary Method: HPLC-UV with Pre-column Derivatization
This method is based on the common practice of derivatizing keto acids to enhance their detectability by UV absorption.[6][7][8]
1. Sample Preparation and Derivatization:
-
Prepare the sample as described in the primary method (steps 1a-1d).
-
Reconstitute the dried extract in 50 µL of a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5).
-
Add 50 µL of a derivatizing agent solution (e.g., 10 mg/mL o-phenylenediamine (B120857) in 2 M HCl).
-
Heat the mixture at 80°C for 30 minutes to form a stable, UV-active derivative.
-
Cool the reaction mixture and inject an aliquot into the HPLC system.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized analyte from interfering peaks (e.g., 20% to 80% Mobile Phase B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for the specific derivative (to be determined experimentally, often in the range of 250-350 nm).
-
Column Temperature: 35°C.
By employing a robust primary method and confirming the results with a distinct secondary method, researchers can ensure the integrity and defensibility of their quantitative data for this compound, meeting the stringent requirements of both scientific rigor and regulatory scrutiny.
References
- 1. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of metabolites for assessing human exposure to soapberry toxins hypoglycin A and methylenecyclopropylglycine. | Semantic Scholar [semanticscholar.org]
- 3. Quantification of Hypoglycin A and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative HPLC-MS/MS analysis of toxins in soapberry seeds: Methylenecyclopropylglycine and hypoglycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Methylenecyclopropyl Compounds and Acyl Conjugates by UPLC-MS/MS in the Study of the Biochemical Effects of the Ingestion of Canned Ackee (Blighia sapida) and Lychee (Litchi chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Methylenecyclopropylpyruvate: A Comprehensive Guide to Safety and Compliance
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Methylenecyclopropylpyruvate, a compound of interest in various research applications, requires careful handling and disposal due to its potential reactivity and biological activity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with the appropriate safety measures. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the properties of related pyruvate (B1213749) derivatives and compounds with strained ring systems is recommended.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields | Protects eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat or impervious clothing | Protects against accidental spills. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation of any potential vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste procedure. Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Classification: Treat this compound as a reactive and potentially toxic chemical waste. The presence of a strained methylenecyclopropyl group suggests potential reactivity.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Keep it separate from strong acids, bases, and oxidizing agents to prevent unforeseen reactions.
2. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area away from heat sources and direct sunlight. Ensure the container is tightly sealed when not in use.
3. Arrange for Professional Disposal:
-
Contact EHS: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste pickup forms as required by your institution, providing accurate information about the chemical and its quantity.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
| Emergency Scenario | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. For large spills, contact your EHS department immediately. |
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Essential Safety and Operational Guidance for Handling Methylenecyclopropylpyruvate
Disclaimer: No specific Safety Data Sheet (SDS) for Methylenecyclopropylpyruvate was publicly available at the time of this writing. The following guidance is synthesized from information on structurally related compounds, including pyruvate (B1213749) derivatives and cyclopropanes. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for disposal and handling procedures specific to your location and facilities. All laboratory work should be preceded by a thorough risk assessment.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The procedural, step-by-step guidance directly addresses operational questions to ensure safe laboratory practices.
Inferred Hazard Profile and Safety Summary
Based on related chemical structures, this compound is likely to be a flammable liquid and may be harmful if swallowed or inhaled.[1] It may also cause skin and eye irritation.[1] The cyclopropane (B1198618) group can impart strain and reactivity, while the pyruvate moiety is a key biological molecule. The methylene (B1212753) group introduces unsaturation, which can also be a site of reactivity. Given these potential hazards, all materials contaminated with this compound should be managed as hazardous waste.
Quantitative Data for Related Compounds
The following table summarizes key quantitative data for compounds structurally related to this compound. This data should be used as a guideline for safe handling and storage.
| Property | Value | Source Compound |
| Physical State | Liquid | Assumed from similar compounds |
| Boiling Point | -33 °C to 105 °C | Cyclopropane, Methyl Pyruvate[2] |
| Melting Point | -128 °C to -78 °C | Cyclopropane, a related compound[2] |
| Density | ~0.8 - 1.8 kg/m ³ | Methyl Pyruvate, Cyclopropane[2] |
| Hazard Class (assumed) | Flammable Liquid, Acutely Toxic | Based on similar compounds[1] |
Personal Protective Equipment (PPE)
Before initiating any procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[1][4]
-
Body Protection: Wear a flame-retardant lab coat or antistatic protective clothing.[1][3]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[1][2] A NIOSH-approved respirator may be required if vapors or aerosols are generated.[1]
Operational Plan: Step-by-Step Procedures
Adherence to these procedural steps is mandatory for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[2][5] The storage area should be designated for flammable liquids. Keep the container tightly closed.[5]
Handling and Use
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
Spill Response
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS department.[1]
-
Disposal Plan
Improper disposal of chemical wastes is strictly prohibited.[7]
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution.[3]
-
-
Storage of Waste:
-
Store the waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic, and with other flammable liquid waste.[3]
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for a hazardous waste pickup.[3] Provide them with all necessary information about the waste, including its composition and volume.
-
Visual Workflow Guides
Chemical Handling Workflow
Caption: Workflow for handling this compound.
Waste Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclopropane Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. hsa.ie [hsa.ie]
- 5. fishersci.com [fishersci.com]
- 6. selleck.cn [selleck.cn]
- 7. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
